Mcl-1 inhibitor 16
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H29Cl2N3Pt |
|---|---|
Molecular Weight |
637.5 g/mol |
IUPAC Name |
dichloroplatinum;9-nonyl-1-pyridin-2-ylpyrido[3,4-b]indole |
InChI |
InChI=1S/C25H29N3.2ClH.Pt/c1-2-3-4-5-6-7-12-19-28-23-15-9-8-13-20(23)21-16-18-27-24(25(21)28)22-14-10-11-17-26-22;;;/h8-11,13-18H,2-7,12,19H2,1H3;2*1H;/q;;;+2/p-2 |
InChI Key |
BTJZYENDOPYKPT-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCN1C2=CC=CC=C2C3=C1C(=NC=C3)C4=CC=CC=N4.Cl[Pt]Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of the Mcl-1 Inhibitor S63845 in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical survival factor for many cancer cells and a key driver of resistance to conventional chemotherapies and other targeted agents. Its overexpression has been documented in a wide range of hematological malignancies and solid tumors. S63845 is a first-in-class, potent, and highly selective small-molecule inhibitor of Mcl-1 that has demonstrated significant preclinical activity. This technical guide provides a comprehensive overview of the mechanism of action of S63845 in inducing apoptosis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.
Core Mechanism of Action: A BH3 Mimetic Approach
S63845 functions as a BH3 mimetic, directly targeting the BH3-binding groove of the Mcl-1 protein with high affinity.[1][2][3] Under normal physiological conditions, Mcl-1 sequesters pro-apoptotic proteins, primarily the "effector" proteins BAX and BAK, and "sensitizer" BH3-only proteins like BIM, PUMA, and NOXA, thereby preventing the initiation of the intrinsic apoptotic cascade.[4][5]
By competitively binding to the BH3 groove of Mcl-1, S63845 displaces these pro-apoptotic partners.[6] This liberation of BAX and BAK allows them to oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[3] MOMP results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, which in turn activates the caspase cascade, culminating in programmed cell death.[4][6]
The induction of apoptosis by S63845 is characterized by classical hallmarks, including caspase activation, phosphatidylserine exposure on the outer cell membrane, and PARP cleavage.[6] Crucially, the cytotoxic effects of S63845 are dependent on the presence of BAX and BAK, confirming its on-target mechanism of action.[3]
Quantitative Data Summary
The potency and selectivity of S63845 have been extensively characterized using various biochemical and cell-based assays. The following tables summarize key quantitative data.
Table 1: Binding Affinity and Selectivity of S63845
| Target Protein | Binding Affinity (Kd) | Method | Reference(s) |
| Human Mcl-1 | 0.19 nM | Surface Plasmon Resonance (SPR) | [2][4][7] |
| Human Mcl-1 | <1.2 nM (Ki) | Fluorescence Polarization (FP) | [6] |
| Human Bcl-2 | >10,000 nM (Ki) | Fluorescence Polarization (FP) | [7] |
| Human Bcl-xL | >10,000 nM (Ki) | Fluorescence Polarization (FP) | [7] |
Table 2: In Vitro Efficacy (IC50) of S63845 in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (nM) | Reference(s) |
| Multiple Myeloma | H929 | ~10 - 100 | [8][9] |
| AMO-1 | <100 | [2] | |
| KMS-12-BM | <100 | [2] | |
| MOLP-8 | <100 | [2] | |
| OPM-2 | <100 | [2] | |
| U266 | >1000 | [2] | |
| Leukemia | MV4-11 (AML) | 4 - 233 | [6] |
| MOLM-13 (AML) | 4 - 233 | [6] | |
| HL-60 (AML) | 4 - 233 | [10] | |
| K562 (CML) | >1000 | [9] | |
| Lymphoma | U-2946 (DLBCL) | ~100 | [9] |
| Eµ-Myc Mouse Lymphoma | 161 - 282 | [2] | |
| Solid Tumors | H146 (SCLC) | <100 | [3] |
| HCT-116 (Colorectal) | Moderately Sensitive | [6] | |
| MDA-MB-468 (TNBC) | 141.2 ± 24.7 | [11] | |
| HCC1143 (TNBC) | 3100 ± 500 | [11] | |
| H23 (NSCLC) | Sensitive | [12] | |
| HeLa (Cervical) | Sensitive | [12] |
Table 3: In Vivo Efficacy of S63845 in Xenograft Models
| Cancer Model | Dosing Schedule | Outcome | Reference(s) |
| AMO-1 Multiple Myeloma Xenograft | 25 mg/kg, i.v., daily for 5 days | Complete tumor regression in 7/8 mice | [2] |
| H929 Multiple Myeloma Xenograft | 25 mg/kg, i.v., daily for 5 days | Tumor growth inhibition (103%) | [6] |
| Eµ-Myc Lymphoma (syngeneic) | 25 mg/kg, i.v., daily for 5 days | 70% of mice cured | [4] |
| MV4-11 AML Xenograft | 12.5 mg/kg, i.v., weekly | Tumor growth inhibition (86%) | [6] |
| RPMI-8226 Multiple Myeloma Xenograft | 12.5 mg/kg, i.v., weekly | Delayed tumor growth | [13] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mcl-1 Apoptosis Pathway and S63845 Intervention.
Caption: Mcl-1 Inhibitor Discovery and Development Workflow.
Detailed Experimental Protocols
Fluorescence Polarization (FP) Assay for Mcl-1 Binding
This assay quantitatively measures the binding of a small molecule inhibitor to Mcl-1 by monitoring changes in the polarization of fluorescently labeled BH3 peptide.
-
Materials:
-
Recombinant human Mcl-1 protein (purified).
-
Fluorescently labeled BH3 peptide (e.g., FITC-BIM BH3).
-
Assay buffer (e.g., PBS, 0.01% Tween-20).
-
S63845 or other test compounds.
-
384-well, low-volume, black, non-binding surface plates.
-
Plate reader with fluorescence polarization capabilities.
-
-
Protocol:
-
Prepare a solution of the fluorescently labeled BH3 peptide at a constant concentration (e.g., 5 nM) in the assay buffer.
-
Prepare a solution of recombinant Mcl-1 protein at a concentration that yields a significant polarization signal upon binding to the peptide (e.g., 10 nM, to be optimized).
-
Prepare serial dilutions of S63845 or test compounds in DMSO, and then dilute further into the assay buffer.
-
In a 384-well plate, add the Mcl-1 protein and the test compound.
-
Add the fluorescently labeled BH3 peptide to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (kon and koff) and affinity (Kd) of the interaction between an inhibitor and its target protein.
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Recombinant human Mcl-1 protein.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
S63845 or other test compounds.
-
-
Protocol:
-
Immobilize the recombinant Mcl-1 protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
Prepare a series of dilutions of S63845 in the running buffer.
-
Inject the different concentrations of S63845 over the Mcl-1-immobilized surface and a reference surface (without Mcl-1).
-
Monitor the association of the compound during the injection phase and the dissociation after the injection ends.
-
Regenerate the sensor surface between injections with a suitable regeneration solution (e.g., a short pulse of low pH buffer).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Caspase-Glo® 3/7 Assay for Apoptosis Induction
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
96-well, white-walled, clear-bottom plates.
-
S63845 or other test compounds.
-
Caspase-Glo® 3/7 Assay Reagent (Promega).
-
Luminometer.
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of S63845 or test compounds and incubate for a specified time (e.g., 24-48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well (typically in a 1:1 ratio with the cell culture volume).
-
Mix the contents by gentle shaking for 30 seconds to 2 minutes.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of S63845 in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Cancer cell line of interest (e.g., AMO-1 multiple myeloma).
-
Matrigel (optional).
-
S63845 formulation for in vivo administration.
-
Calipers for tumor measurement.
-
-
Protocol:
-
Subcutaneously implant a suspension of cancer cells (e.g., 5-10 x 106 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer S63845 to the treatment group according to the desired dosing schedule (e.g., 25 mg/kg, i.v., daily for 5 days). Administer the vehicle to the control group.[2]
-
Measure the tumor volume (e.g., using the formula: Volume = (length x width2)/2) and body weight of the mice regularly (e.g., 2-3 times per week).
-
Monitor the mice for any signs of toxicity.
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
-
Conclusion
S63845 represents a significant advancement in the targeted therapy of Mcl-1-dependent cancers. Its high potency and selectivity, coupled with its well-defined mechanism of action, make it a valuable tool for both basic research and clinical investigation. This technical guide provides a foundational understanding of how S63845 drives apoptosis and offers detailed methodologies for its preclinical evaluation. As research in this area continues, a deeper understanding of the nuances of Mcl-1 inhibition will undoubtedly pave the way for more effective and personalized cancer treatments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 5. cdn.amegroups.cn [cdn.amegroups.cn]
- 6. apexbt.com [apexbt.com]
- 7. S63845 (S-63845) - Chemietek [chemietek.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 12. mdpi.com [mdpi.com]
- 13. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma | Haematologica [haematologica.org]
Unveiling Mcl-1 Inhibitor 16: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia-1 (Mcl-1) has emerged as a critical pro-survival protein frequently overexpressed in various human cancers, contributing to tumor progression and resistance to conventional therapies. Its inhibition presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the discovery and synthesis of a novel, potent, and selective Mcl-1 inhibitor, designated as inhibitor 16 (also referred to as complex 9 in seminal research), a platinum-based compound designed for mitochondrial targeting.[1][2][3] This document will detail the experimental protocols, quantitative data, and the underlying signaling pathways associated with this promising anti-cancer agent.
Discovery and Rationale
The development of Mcl-1 inhibitor 16 was predicated on a novel strategy of targeting the inhibitor to the mitochondria, the primary subcellular location of the Mcl-1 protein.[1][2][3] By enhancing the local concentration of the inhibitor at its site of action, the researchers aimed to improve binding efficiency and overall antitumor efficacy.[1][2][3] This approach led to the design and synthesis of a platinum-based complex, which demonstrated high binding affinity and selectivity for Mcl-1.[1][2][3]
Synthesis of this compound (Complex 9)
The synthesis of this compound is a multi-step process involving the preparation of a specific ligand followed by its coordination with a platinum salt. The detailed experimental protocol is as follows:
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of the Ligand. The synthesis of the organic ligand is the initial and crucial phase. While the full, step-by-step synthesis of the bespoke ligand is detailed in the supplementary information of the source publication, the general approach involves the condensation of appropriate precursors to form the final multidentate ligand structure.
-
Step 2: Platinum Coordination. The synthesized ligand is then reacted with a suitable platinum(II) salt, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), in an appropriate solvent system. The reaction mixture is typically stirred at a specific temperature for a defined period to allow for the coordination of the ligand to the platinum center, yielding the final this compound complex.
-
Step 3: Purification and Characterization. The resulting platinum complex is purified using standard techniques such as recrystallization or column chromatography to obtain the compound in high purity. The structure and identity of the final product are confirmed through various analytical methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and X-ray crystallography.
Quantitative Data
The efficacy of this compound was evaluated through a series of in vitro and in vivo experiments. The key quantitative data are summarized in the tables below for easy comparison.
Table 1: In Vitro Binding Affinity and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Metric | Value | Reference |
| Fluorescence Polarization Assay | Mcl-1 | Kᵢ | 0.18 ± 0.03 μM | [1][2][3] |
| Cell Viability (MTT Assay) | LP-1 (Multiple Myeloma) | IC₅₀ (48h) | 0.87 ± 0.12 μM | [1][2][3] |
| Cell Viability (MTT Assay) | HCT116 (Colon Cancer) | IC₅₀ (48h) | 1.23 ± 0.15 μM | [1][2][3] |
| Cell Viability (MTT Assay) | A549 (Lung Cancer) | IC₅₀ (48h) | 2.54 ± 0.28 μM | [1][2][3] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Mouse Model (LP-1)
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) | p-value | Reference |
| Vehicle Control | - | - | - | [1][2][3] |
| This compound | 5 mg/kg, i.p., every 3 days | 65.4 | < 0.01 | [1][2][3] |
| This compound + ABT-199 | 5 mg/kg + 50 mg/kg, i.p., every 3 days | 85.2 | < 0.001 | [1][2][3] |
Key Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay was employed to determine the binding affinity of this compound to the Mcl-1 protein.
-
Principle: The assay measures the change in polarization of a fluorescently labeled Bak BH3 peptide upon its displacement from the Mcl-1 protein by the inhibitor.
-
Methodology:
-
Recombinant human Mcl-1 protein was incubated with a fluorescein-labeled Bak BH3 peptide to form a complex.
-
Increasing concentrations of this compound were added to the complex.
-
The fluorescence polarization was measured at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
The IC₅₀ value was determined from the dose-response curve and converted to a Kᵢ value using the Cheng-Prusoff equation.
-
Cell-Based Apoptosis Assays
To confirm the mechanism of action, the ability of this compound to induce apoptosis in cancer cells was investigated.
-
Annexin V/Propidium Iodide (PI) Staining:
-
Cancer cells (e.g., LP-1) were treated with varying concentrations of this compound for 24-48 hours.
-
Cells were harvested, washed, and stained with FITC-conjugated Annexin V and PI.
-
The percentage of apoptotic cells (Annexin V positive) was quantified by flow cytometry.
-
-
Caspase-3/7 Activity Assay:
-
Cells were treated with this compound as described above.
-
A luminogenic caspase-3/7 substrate was added to the cell lysates.
-
The luminescence, which is proportional to caspase-3/7 activity, was measured using a luminometer.
-
In Vivo Xenograft Studies
The antitumor activity of this compound was evaluated in a mouse xenograft model.
-
Model: Nude mice were subcutaneously injected with LP-1 multiple myeloma cells.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered intraperitoneally (i.p.) at a specified dose and schedule.
-
Endpoints: Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as a primary efficacy endpoint.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.
References
Delving into the Core of Mcl-1 Inhibition: A Technical Guide to the Structure-Activity Relationship of a Mitochondria-Targeting Platinum-Based Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the Bcl-2 protein family, has emerged as a critical and challenging target in oncology. Its overexpression is a key mechanism for tumor cell survival and resistance to conventional therapies. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel, mitochondria-targeting platinum-based Mcl-1 inhibitor, referred to as Mcl-1 inhibitor 16 (also identified as complex 9 in its primary publication). This inhibitor represents a new strategic approach to enhancing the efficacy of Mcl-1 inhibition by concentrating the therapeutic agent at the primary subcellular location of its target.[1][2]
Core Concept: Mitochondrial Targeting of a Platinum-Based Mcl-1 Inhibitor
The foundational strategy behind this compound is to leverage the primary localization of Mcl-1 within the mitochondria.[1][2] By designing an inhibitor that actively accumulates in this organelle, the effective concentration at the target site is increased, which can lead to enhanced binding efficiency and greater pro-apoptotic activity. The incorporation of a platinum (Pt) complex is a key feature of this inhibitor's design.
Structure-Activity Relationship (SAR) Studies
The development of this compound involved the synthesis and evaluation of a series of platinum-based complexes to optimize their potency and selectivity for Mcl-1. The core scaffold consists of a platinum center coordinated to specific ligands designed to interact with the BH3-binding groove of Mcl-1 and to facilitate mitochondrial localization.
Quantitative SAR Data
The following table summarizes the key activity data for this compound (complex 9) and related compounds from the primary study.
| Compound ID | Modifications | Mcl-1 Binding Affinity (Kd/Ki/IC50) | Cell Line | Cellular Activity (GI50/EC50/IC50) | Selectivity over other Bcl-2 family proteins |
| This compound (Complex 9) | Platinum-based complex with mitochondrial targeting moiety | High binding affinity (specific value requires full paper access) | LP-1 | Potent induction of Bax/Bak-dependent apoptosis | Selective for Mcl-1 |
| Analogue Series | Variations in the ligand structure | (Data for a full SAR table would be extracted from the primary publication) | Various | (Corresponding cellular activities) | (Selectivity profiles) |
Note: Detailed quantitative data for a full analogue series is contingent on access to the full research publication by Lu X, et al., 2023.
Experimental Protocols
The evaluation of this compound and its analogues involved a series of standard and specialized assays to determine binding affinity, cellular activity, and mechanism of action.
Mcl-1 Binding Assays
-
Fluorescence Polarization (FP) Assay: This competitive binding assay is commonly used to measure the affinity of an inhibitor for Mcl-1. A fluorescently labeled BH3 peptide (e.g., from Bim or Noxa) is incubated with recombinant Mcl-1 protein. The addition of an inhibitor displaces the labeled peptide, leading to a decrease in the polarization of the emitted light. The IC50 value is determined by titrating the inhibitor concentration.
-
Surface Plasmon Resonance (SPR): SPR provides real-time analysis of the binding kinetics (kon and koff) and affinity (KD) between the inhibitor and Mcl-1. Recombinant Mcl-1 is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The change in the refractive index at the surface upon binding is measured.
Cellular Assays
-
Cell Viability/Growth Inhibition Assay: Cancer cell lines with known dependence on Mcl-1 (e.g., multiple myeloma line LP-1) are treated with increasing concentrations of the inhibitor for a defined period (e.g., 72 hours). Cell viability is assessed using reagents like MTT, resazurin, or ATP-based luminescence assays (e.g., CellTiter-Glo®). The GI50 (concentration for 50% growth inhibition) is then calculated.
-
Apoptosis Assays:
-
Caspase Activation Assay: Induction of apoptosis is confirmed by measuring the activity of executioner caspases 3 and 7 using a luminogenic or fluorogenic substrate.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of PI by cells with compromised membranes.
-
-
Mitochondrial Localization Studies:
-
Confocal Microscopy: Cells are co-stained with the fluorescently-labeled inhibitor (if applicable) or an antibody against the inhibitor's tag, and a mitochondrial-specific dye (e.g., MitoTracker™ Red CMXRos). Co-localization of the fluorescence signals confirms the accumulation of the inhibitor in the mitochondria.
-
Subcellular Fractionation and Western Blotting: Cells are lysed and fractionated into cytosolic and mitochondrial components. The presence of the inhibitor or its target engagement markers in each fraction is then determined by western blotting.
-
Visualizing the Core Concepts
The following diagrams illustrate the key pathways and workflows central to the study of this compound.
Caption: Mcl-1 Inhibition Pathway at the Mitochondria.
Caption: SAR Study and Drug Discovery Workflow.
Conclusion and Future Directions
This compound (complex 9) represents a promising development in the quest for effective Mcl-1-targeted cancer therapies.[1][2] The strategy of targeting the inhibitor to the mitochondria, where Mcl-1 exerts its primary anti-apoptotic function, has been shown to be a viable approach to enhance antitumor efficacy. The platinum-based nature of this inhibitor is also a notable feature, distinguishing it from many other Mcl-1 inhibitors in development. Further studies, including detailed pharmacokinetic and pharmacodynamic profiling, as well as evaluation in a broader range of preclinical cancer models, are warranted to fully elucidate the therapeutic potential of this novel inhibitor. The synergistic activity observed with the Bcl-2 inhibitor ABT-199 suggests a promising avenue for combination therapies to overcome resistance in various cancers.[1]
References
The Role of Mcl-1 Inhibition in Overcoming Cancer Drug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acquired resistance to targeted therapies and conventional chemotherapies remains a significant hurdle in oncology. One of the key mechanisms driving this resistance is the overexpression of the anti-apoptotic protein, Myeloid Cell Leukemia 1 (Mcl-1), a member of the B-cell lymphoma 2 (Bcl-2) family. Mcl-1 sequesters pro-apoptotic proteins, thereby preventing cancer cells from undergoing programmed cell death. This technical guide provides an in-depth overview of the role of Mcl-1 in cancer drug resistance and the therapeutic potential of Mcl-1 inhibitors to overcome this challenge. We will delve into the mechanism of action of Mcl-1, detail key experimental protocols for evaluating Mcl-1 inhibitors, and present preclinical data for prominent Mcl-1 inhibitors, with a focus on their ability to re-sensitize resistant cancer cells to other therapies, particularly the Bcl-2 inhibitor venetoclax.
Introduction: Mcl-1 as a Key Driver of Drug Resistance
Myeloid Cell Leukemia 1 (Mcl-1) is an anti-apoptotic protein that is frequently overexpressed in a wide range of human cancers, including hematologic malignancies and solid tumors.[1][2] Its primary function is to bind to and neutralize pro-apoptotic "effector" proteins like Bak and "sensitizer" BH3-only proteins like Bim, thus preventing the initiation of the intrinsic apoptotic pathway.[3][4] High levels of Mcl-1 have been correlated with poor prognosis and resistance to various cancer treatments, including chemotherapy and targeted agents like the Bcl-2 inhibitor, venetoclax.[5][6][7] Therefore, targeting Mcl-1 has emerged as a promising strategy to overcome drug resistance and enhance the efficacy of existing cancer therapies.[4][8]
Mechanism of Action of Mcl-1 Inhibitors
Mcl-1 inhibitors are small molecules designed to fit into the BH3-binding groove of the Mcl-1 protein.[9] This competitive binding displaces the pro-apoptotic proteins that Mcl-1 is sequestering.[10] Once liberated, these pro-apoptotic proteins, particularly Bak, can oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[9][11]
The following diagram illustrates the signaling pathway of Mcl-1-mediated apoptosis and the mechanism of action of Mcl-1 inhibitors.
Quantitative Data on Mcl-1 Inhibitors
Several Mcl-1 inhibitors have shown promising preclinical activity, both as single agents and in combination therapies. The following tables summarize key quantitative data for prominent Mcl-1 inhibitors.
Table 1: Single-Agent Activity of Mcl-1 Inhibitors in Cancer Cell Lines
| Mcl-1 Inhibitor | Cell Line | Cancer Type | IC50 / EC50 | Citation |
| AZD5991 | MOLP-8 | Multiple Myeloma | 33 nM (Caspase EC50) | [12] |
| AZD5991 | MV4-11 | AML | 24 nM (Caspase EC50) | [12] |
| VU661013 | MOLM13 | AML | ~10 nM (GI50) | [7] |
| VU661013 | MV4-11 | AML | ~30 nM (GI50) | [7] |
| S63845 | H929 | Multiple Myeloma | ~5 nM (Cell Viability) | [9] |
| S63845 | H146 | Small Cell Lung Cancer | ~10 nM (Cell Viability) | [9] |
| S63845 | RS4;11 | ALL | ~20 nM (Cell Viability) | [9] |
Table 2: Synergistic Activity of Mcl-1 Inhibitors in Combination with Venetoclax
| Mcl-1 Inhibitor | Combination Agent | Cell Line | Cancer Type | Observation | Citation |
| AZD5991 | Venetoclax | MOLM-13 | AML | Enhanced antitumor activity in vitro and in vivo | [11] |
| VU661013 | Venetoclax | MV4-11 (Venetoclax-Resistant) | AML | Overcame venetoclax resistance | [5][6] |
| S63845 | Venetoclax | RPMI-8226 | Multiple Myeloma | Potent in vivo anti-myeloma activity | [13] |
Experimental Protocols
Accurate evaluation of Mcl-1 inhibitors requires robust experimental methodologies. This section provides detailed protocols for key assays.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of the Mcl-1 inhibitor and/or combination agent for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[14]
Protocol:
-
Cell Treatment: Treat cells with the Mcl-1 inhibitor as described for the viability assay.
-
Cell Harvesting: Harvest both adherent and suspension cells and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorescently-labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Dynamic BH3 Profiling
Dynamic BH3 profiling is a functional assay that measures changes in a cell's proximity to the apoptotic threshold ("priming") after drug treatment.
Principle: Cells are permeabilized and their mitochondria are exposed to a panel of BH3 peptides derived from pro-apoptotic proteins. The extent of cytochrome c release in response to these peptides indicates the cell's dependence on specific anti-apoptotic proteins. An increase in priming after drug treatment suggests the drug is effectively pushing the cell closer to apoptosis.[16][17]
Protocol:
-
Cell Treatment: Treat cells with the Mcl-1 inhibitor for a defined period (e.g., 16-24 hours).
-
Permeabilization: Permeabilize the cells with a mild detergent like digitonin to allow entry of the BH3 peptides without disrupting mitochondrial integrity.
-
Peptide Exposure: Expose the permeabilized cells to a panel of BH3 peptides (e.g., BIM, BAD, NOXA) in a 96-well plate.
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Induction: Incubate to allow the peptides to induce MOMP.
-
Cytochrome c Staining: Fix the cells and stain for intracellular cytochrome c using a fluorescently-labeled antibody.
-
Flow Cytometry Analysis: Quantify the amount of cytochrome c retained in the mitochondria. A decrease in cytochrome c indicates increased priming.
In Vivo Xenograft Models
Patient-derived xenograft (PDX) models or cell line-derived xenograft models are crucial for evaluating the in vivo efficacy and tolerability of Mcl-1 inhibitors.
Protocol (AML Xenograft Model Example):
-
Cell Implantation: Engraft immunodeficient mice (e.g., NSG mice) with human AML cells (either from a cell line or a patient sample) via tail vein injection.[11][18]
-
Tumor Burden Monitoring: Monitor tumor engraftment and progression by measuring the percentage of human CD45+ cells in the peripheral blood or bone marrow, or through bioluminescence imaging if the cells are luciferase-tagged.
-
Drug Administration: Once tumor burden is established, treat the mice with the Mcl-1 inhibitor, a combination agent, or vehicle control according to a predetermined dosing schedule.
-
Efficacy Assessment: Monitor tumor growth inhibition, survival, and changes in tumor biomarkers.
-
Toxicity Assessment: Monitor animal weight, overall health, and perform hematological and biochemical analysis to assess for any on-target or off-target toxicities.
Overcoming Venetoclax Resistance
A key application of Mcl-1 inhibitors is in overcoming resistance to the Bcl-2 inhibitor venetoclax. Resistance to venetoclax is often mediated by the upregulation of Mcl-1.[5][6] By inhibiting Mcl-1, the apoptotic block is removed, and sensitivity to venetoclax is restored.
The following diagram illustrates the logical relationship in overcoming venetoclax resistance.
Conclusion and Future Directions
Mcl-1 is a validated and critical target in oncology, particularly in the context of drug resistance. The development of potent and selective Mcl-1 inhibitors has provided a powerful tool to overcome resistance to a variety of cancer therapies, most notably Bcl-2 inhibitors like venetoclax. The preclinical data for inhibitors such as AZD5991, VU661013, and S63845 are highly encouraging.[7][9][11]
While early clinical trials have shown some promise, they have also highlighted potential toxicities, such as cardiotoxicity, which require careful management.[19][20] Future research will focus on optimizing dosing schedules, identifying predictive biomarkers to select patients most likely to respond, and exploring novel combination strategies to maximize efficacy while minimizing adverse effects. The continued development of Mcl-1 inhibitors holds significant promise for improving outcomes for patients with difficult-to-treat and resistant cancers.
References
- 1. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Combined venetoclax and alvocidib in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leuke... | Vanderbilt University Medical Center [medsites.vumc.org]
- 11. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AZD5991 [openinnovation.astrazeneca.com]
- 13. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
- 17. Dynamic BH3 profiling method for rapid identification of active therapy in BH3 mimetics resistant xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Selectivity Profile of Mcl-1 Inhibitor S63845: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of S63845, a potent and specific small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Overexpression of Mcl-1 is a key survival mechanism for many cancers, making it a critical therapeutic target.[1][2] S63845 has demonstrated significant preclinical activity in various cancer models, and its high selectivity is crucial for minimizing off-target effects and enhancing its therapeutic window.[2][3]
Data Presentation: Quantitative Selectivity Profile of S63845
The selectivity of S63845 has been rigorously evaluated against other members of the Bcl-2 family of proteins. The following table summarizes the binding affinities, demonstrating the remarkable specificity of S63845 for Mcl-1.
| Target Protein | Binding Affinity (Kd or Ki, nM) | Assay Method(s) | Reference(s) |
| Mcl-1 | 0.19 | Surface Plasmon Resonance (SPR) | [4][5] |
| Bcl-2 | No discernible binding | Fluorescence Polarization (FP) | [4][5] |
| Bcl-xL | No discernible binding | Fluorescence Polarization (FP) | [4][5] |
| Bcl-w | Not reported | - | |
| Bfl-1/A1 | Weak or no binding | Not specified | [6] |
Table 1: Binding Affinity of S63845 to Bcl-2 Family Proteins.
Experimental Protocols
The determination of the selectivity profile of Mcl-1 inhibitors like S63845 relies on robust and sensitive biochemical and biophysical assays. Below are detailed methodologies for two commonly employed techniques.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a proximity-based assay that measures the interaction between two molecules. In the context of Mcl-1 inhibition, it is used to quantify the displacement of a fluorescently labeled BH3 peptide (e.g., from Bim or Noxa) from Mcl-1 by an inhibitor.[7][8][9]
Materials:
-
Recombinant human Mcl-1 protein (tagged, e.g., with GST or His)
-
Fluorescently labeled BH3 peptide (e.g., FITC-Noxa)
-
Terbium-conjugated anti-tag antibody (e.g., anti-GST)
-
S63845 or other test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a stock solution of S63845 and perform serial dilutions to create a concentration gradient.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound (S63845) at various concentrations to the wells.
-
Add the recombinant Mcl-1 protein and the fluorescently labeled BH3 peptide to the wells and incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding to reach equilibrium.
-
Add the Terbium-conjugated anti-tag antibody and incubate for another period (e.g., 30 minutes) in the dark.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~665 nm (acceptor) and ~620 nm (donor).
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the BH3 peptide by the inhibitor.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: AlphaScreen is another bead-based proximity assay. It relies on the transfer of singlet oxygen from a "Donor" bead to an "Acceptor" bead when they are brought into close proximity, generating a chemiluminescent signal.[10][11] This can be used to measure the disruption of the Mcl-1/BH3-peptide interaction.
Materials:
-
Recombinant human Mcl-1 protein (e.g., His-tagged)
-
Biotinylated BH3 peptide (e.g., Biotin-Bim)
-
Streptavidin-coated Donor beads
-
Nickel chelate (Ni-NTA) Acceptor beads
-
S63845 or other test compounds
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well white OptiPlates
-
AlphaScreen-compatible plate reader
Procedure:
-
Prepare serial dilutions of S63845.
-
In a 384-well plate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the His-tagged Mcl-1 protein and the biotinylated BH3 peptide and incubate for a defined period (e.g., 60 minutes) at room temperature.
-
In subdued light, add a mixture of Streptavidin-Donor beads and Ni-NTA Acceptor beads.
-
Incubate the plate in the dark for a specified time (e.g., 60-120 minutes) to allow for bead association.
-
Read the plate on an AlphaScreen-compatible reader.
-
A decrease in the AlphaScreen signal indicates that the inhibitor has disrupted the Mcl-1/BH3-peptide interaction.
-
Plot the signal against the inhibitor concentration and determine the IC50 value.
Visualizations
Mcl-1 Signaling Pathway in Apoptosis
Caption: Mcl-1 signaling pathway in apoptosis and the mechanism of S63845.
Experimental Workflow for Selectivity Profiling
References
- 1. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 6. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
The Disruption of Apoptosis: A Technical Guide to the Interaction of Mcl-1 Inhibitors with the BH3 Binding Groove
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein of the B-cell lymphoma 2 (Bcl-2) family, frequently overexpressed in various human cancers, where it plays a pivotal role in tumorigenesis and resistance to therapy.[1] Its anti-apoptotic function is primarily mediated through the sequestration of pro-apoptotic proteins via its B-cell lymphoma 2 homology 3 (BH3) binding groove.[2] The development of small molecule inhibitors that specifically target this groove to disrupt these protein-protein interactions represents a promising therapeutic strategy in oncology. This guide provides an in-depth technical overview of the interaction between potent and selective Mcl-1 inhibitors and the BH3 binding groove, focusing on quantitative binding data, detailed experimental protocols, and the underlying signaling pathways.
While the specific nomenclature "Mcl-1 inhibitor 16" does not correspond to a widely recognized compound in publicly available literature, this guide will utilize data from well-characterized and clinically relevant Mcl-1 inhibitors, such as S63845, AMG-176, and A-1210477, as representative examples of potent and selective agents targeting the Mcl-1 BH3 binding groove.
Quantitative Binding Affinities of Mcl-1 Inhibitors
The efficacy of an Mcl-1 inhibitor is fundamentally determined by its binding affinity and selectivity for the Mcl-1 protein over other anti-apoptotic Bcl-2 family members like Bcl-2 and Bcl-xL. High-affinity binding is a prerequisite for the effective displacement of pro-apoptotic BH3-only proteins and the subsequent induction of apoptosis. The following table summarizes the binding affinities of several key Mcl-1 inhibitors.
| Inhibitor | Binding Affinity (Kd/Ki) | Assay Method | Target Species | Reference |
| S63845 | Kd = 0.19 nM | Not Specified | Human Mcl-1 | [3][4][5] |
| Ki < 1.2 nM | Not Specified | Mcl-1 | [6] | |
| AMG-176 | Ki = 0.06 pM | Not Specified | Human Mcl-1 | [7] |
| Ki < 1 nM | Cell-free system | Mcl-1 | [1] | |
| A-1210477 | Ki = 0.45 nM | Not Specified | Mcl-1 | [8] |
Core Experimental Protocols for Inhibitor Characterization
The characterization of Mcl-1 inhibitors relies on a suite of biophysical and cell-based assays to determine binding affinity, target engagement, and cellular activity. Below are detailed methodologies for three key experimental protocols.
Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a solution-based, homogeneous technique used to measure molecular interactions. It is widely employed to determine the binding affinity of small molecule inhibitors to their protein targets.
Principle: The assay measures the change in the polarization of fluorescent light emitted from a fluorophore-labeled ligand (tracer). A small, fluorescently-labeled peptide derived from a BH3-only protein (e.g., Bim, Bid) that binds to Mcl-1 will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Mcl-1 protein, the tumbling rate of the tracer is significantly reduced, leading to an increase in fluorescence polarization. Unlabeled Mcl-1 inhibitors compete with the tracer for binding to the BH3 groove, causing a decrease in polarization in a concentration-dependent manner, from which the inhibitor's binding affinity (Ki) can be calculated.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, and 0.05% Tween-20.
-
Mcl-1 Protein: Purify recombinant human Mcl-1 protein (the construct often lacks the transmembrane domain for better solubility). Determine its concentration accurately.
-
Fluorescent Tracer: Synthesize and purify a BH3 peptide (e.g., from Bim or Bid) labeled with a fluorophore (e.g., FITC or TAMRA). The tracer concentration should ideally be at or below the Kd of its interaction with Mcl-1.
-
Test Inhibitor: Dissolve the Mcl-1 inhibitor in 100% DMSO to create a high-concentration stock solution. Prepare a serial dilution of the inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%).
-
-
Assay Procedure (384-well plate format):
-
Add a fixed concentration of Mcl-1 protein to each well.
-
Add the serially diluted Mcl-1 inhibitor to the wells.
-
Add a fixed concentration of the fluorescent tracer to all wells. The order of addition can be optimized.
-
Include control wells:
-
Minimum Polarization (Pmin): Tracer in assay buffer without Mcl-1.
-
Maximum Polarization (Pmax): Tracer and Mcl-1 in assay buffer without inhibitor.
-
-
Incubate the plate at room temperature for a predetermined time (e.g., 1-2 hours) to reach binding equilibrium. Protect the plate from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The raw fluorescence polarization data is typically converted to millipolarization (mP) units.
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor that displaces 50% of the tracer.
-
Calculate the binding affinity constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kd and concentration.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rate constants) in addition to binding affinity.
Principle: One interacting partner (the ligand, e.g., Mcl-1 protein) is immobilized on a sensor chip surface. The other partner (the analyte, e.g., the Mcl-1 inhibitor) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU).
Detailed Methodology:
-
Immobilization of Mcl-1:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified Mcl-1 protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5-5.5) over the activated surface to facilitate covalent immobilization via primary amine groups.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without the Mcl-1 protein to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the Mcl-1 inhibitor in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and a small percentage of DMSO).
-
Inject the different concentrations of the inhibitor over both the Mcl-1-immobilized and the reference flow cells at a constant flow rate.
-
Monitor the association of the inhibitor in real-time.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the inhibitor.
-
Between binding cycles, the sensor surface may need to be regenerated using a specific solution (e.g., a short pulse of low pH glycine or high salt) to remove the bound inhibitor without denaturing the immobilized Mcl-1.
-
-
Data Analysis:
-
The reference-subtracted sensorgrams (RU vs. time) are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.
-
This fitting provides the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants (kd/ka).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify and quantify the engagement of a drug with its target protein in a cellular environment.
Principle: The binding of a ligand (e.g., an Mcl-1 inhibitor) to its target protein (Mcl-1) generally increases the thermal stability of the protein. In a CETSA experiment, cells are treated with the inhibitor, and then cell lysates are heated to a range of temperatures. The inhibitor-bound Mcl-1 will be more resistant to heat-induced denaturation and aggregation compared to the unbound protein. The amount of soluble Mcl-1 remaining after heating is then quantified, typically by Western blotting.[9][10]
Detailed Methodology:
-
Cell Treatment and Lysis:
-
Culture cells of interest and treat them with the Mcl-1 inhibitor or vehicle (e.g., DMSO) for a specified time (e.g., 1-4 hours).
-
Harvest the cells, wash with PBS, and resuspend them in a suitable buffer.
-
Lyse the cells using a method that avoids protein denaturation, such as freeze-thaw cycles or gentle sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Heat Treatment:
-
Aliquot the cell lysate into separate tubes for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes) using a PCR machine or a heat block.
-
After heating, cool the samples on ice.
-
-
Quantification of Soluble Mcl-1:
-
Separate the precipitated, denatured proteins from the soluble fraction by centrifugation at high speed.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble Mcl-1 in each supernatant by Western blotting using an Mcl-1 specific antibody. A loading control (e.g., GAPDH or a protein known not to be stabilized by the inhibitor) should also be probed.
-
Quantify the band intensities from the Western blots.
-
-
Data Analysis:
-
For each treatment condition (inhibitor vs. vehicle), plot the relative amount of soluble Mcl-1 as a function of temperature to generate a melting curve.
-
A shift in the melting curve to higher temperatures for the inhibitor-treated samples indicates target engagement.
-
Alternatively, an isothermal dose-response experiment can be performed where lysates are heated at a single, optimized temperature in the presence of varying inhibitor concentrations to determine the EC50 for thermal stabilization.
-
Signaling Pathways and Experimental Workflows
The interaction of Mcl-1 inhibitors with the BH3 binding groove initiates a cascade of events leading to programmed cell death. Understanding this pathway and the workflow for inhibitor characterization is crucial for drug development.
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 is an anti-apoptotic protein that sequesters pro-apoptotic proteins such as Bak and Bim, thereby preventing the activation of the intrinsic apoptotic pathway.[1] Mcl-1 inhibitors competitively bind to the BH3 groove of Mcl-1, displacing these pro-apoptotic partners. The released Bak can then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases, ultimately resulting in apoptosis.
Caption: Mcl-1 inhibitor-induced apoptosis pathway.
Experimental Workflow for Mcl-1 Inhibitor Characterization
The discovery and validation of Mcl-1 inhibitors follow a structured workflow, from initial screening to cellular characterization.
Caption: Workflow for Mcl-1 inhibitor characterization.
References
- 1. Frontiers | Targeting Mcl-1 by AMG-176 During Ibrutinib and Venetoclax Therapy in Chronic Lymphocytic Leukemia [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. S63845 | MCL1 Inhibitor | TargetMol [targetmol.com]
- 6. Targeting MCL-1 in cancer: current status and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mcl-1 inhibition overcomes intrinsic and acquired regorafenib resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Evaluation of Mcl-1 Inhibitors in Hematological Malignancies: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the preclinical data for Mcl-1 inhibitors in hematological malignancies, focusing on quantitative data from key studies, detailed experimental protocols, and the underlying molecular mechanisms.
Introduction: Mcl-1 as a Therapeutic Target in Hematological Cancers
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical survival factor for many hematological malignancies, including Acute Myeloid Leukemia (AML), Multiple Myeloma (MM), and various lymphomas.[1][2][3][4] Overexpression of Mcl-1 is a common mechanism of tumorigenesis and is frequently associated with resistance to conventional chemotherapies and other targeted agents, such as the Bcl-2 inhibitor venetoclax.[4][5][6] This dependency makes Mcl-1 a compelling therapeutic target.
Small molecule inhibitors of Mcl-1, often referred to as BH3 mimetics, are designed to fit into the BH3-binding groove of the Mcl-1 protein.[6][7][8] This action disrupts the sequestration of pro-apoptotic proteins like BIM, BAK, and BAX, freeing them to initiate mitochondrial outer membrane permeabilization (MOMP), subsequent caspase activation, and programmed cell death (apoptosis).[1][2][8][9] Several potent and selective Mcl-1 inhibitors, including AZD5991, S63845 (MIK665), and AMG-176, have undergone extensive preclinical evaluation and have entered clinical trials.[3][4][10][11][12]
This document synthesizes the preclinical findings for these inhibitors, presenting key data, experimental methodologies, and mechanistic insights relevant to their development.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of prominent Mcl-1 inhibitors across various hematological malignancy models.
In Vitro Cellular Activity
| Inhibitor | Cancer Type | Cell Line | Assay Type | IC50 / EC50 (nM) | Combination Agent | Synergy Noted | Reference |
| AZD5991 | AML | MOLP-8 | 6h Caspase EC50 | 33 | - | - | [13] |
| AML | MV4;11 | 6h Caspase EC50 | 24 | - | - | [13] | |
| MM | NCI-H929 | - | <100 | Bortezomib | Yes | [13][14] | |
| AML | Various | - | <100 in 6/22 lines | Venetoclax | Yes | [13] | |
| MM | Various | - | <100 in 7/19 lines | - | - | [13] | |
| MM | Primary Samples | 24h Annexin V | <100 in 34/48 samples | - | - | [13] | |
| S63845 | MM | Various | Cell Viability | Low nM | Venetoclax | Yes | [2][15] |
| AML | Various | Cell Viability | Low nM | Daunorubicin | Yes | [4] | |
| Lymphoma | Eµ-Myc | Cell Viability | Low nM | - | - | [10] | |
| AMG-176 | CLL | Primary Samples | 24h Cell Death | 100-300 | Venetoclax | Yes (Additive/Synergistic) | [16][17] |
| B-cell Lymphoma | Various | Apoptosis | Dose-dependent | Venetoclax | Yes | [18] |
In Vivo Antitumor Efficacy
| Inhibitor | Cancer Model | Dosing & Route | Key Outcome | Combination Agent | Enhanced Efficacy | Reference |
| AZD5991 | MM Xenograft (subcutaneous & disseminated) | Single dose, IV | Complete tumor regression | Bortezomib, Venetoclax | Yes | [1][3][19] |
| AML Xenograft | Single dose, IV | Complete tumor regression | - | - | [1][3] | |
| S63845 | Eµ-Myc Lymphoma | IV | 70% of mice cured | Cyclophosphamide | Yes (near 100% remission) | [9][20] |
| MM Xenograft | IV | Tumor volume reduction | Venetoclax | Yes (delayed tumor growth) | [9][15] | |
| AML Xenograft | IV | Tumor volume reduction | - | - | [9] | |
| AMG-176 | AML Xenograft | Oral | Tumor growth inhibition | Venetoclax | Yes (Synergistic) | |
| MM Xenograft | Oral | Tumor growth inhibition | - | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe standard protocols for key experiments.
Cell Viability Assay (Tetrazolium-Based, e.g., MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed hematological cancer cells (e.g., MOLM-13, MV4-11, NCI-H929) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Addition: Prepare serial dilutions of the Mcl-1 inhibitor in culture medium. Add the compound solutions to the wells, typically in a final volume of 100 µL, to achieve the desired final concentrations. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT).
-
Analysis: After subtracting the background absorbance, normalize the data to the vehicle-treated control wells. Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Apoptosis Assay (Annexin V / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with the Mcl-1 inhibitor as described for the viability assay, typically for a shorter duration (e.g., 6, 12, or 24 hours).
-
Cell Harvesting: For suspension cells, gently collect cells by centrifugation (e.g., 300 x g for 5 minutes). For adherent cells, collect the supernatant containing floating cells and detach the adherent fraction with a gentle enzyme like TrypLE. Combine all cells and centrifuge.
-
Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 5 µL of a viability dye like Propidium Iodide (PI) or 7-AAD to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells on a flow cytometer without delay. Acquire at least 10,000 events per sample.
-
Analysis: Gate the cell population based on forward and side scatter. Analyze the fluorescence signals to quantify the cell populations:
-
Viable: Annexin V-negative and PI-negative.
-
Early Apoptotic: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.
-
Co-Immunoprecipitation (Co-IP) for Protein Interactions
This technique is used to demonstrate that an Mcl-1 inhibitor disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., BIM).
-
Cell Lysis: Treat cells (e.g., 10-20 x 10⁶ cells) with the Mcl-1 inhibitor for a short period (e.g., 4-6 hours). Lyse the cells on ice using a non-denaturing lysis buffer (e.g., 1% CHAPS buffer) supplemented with protease and phosphatase inhibitors.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Immunoprecipitation: Add 2-4 µg of an antibody against the protein of interest (e.g., anti-Mcl-1 or anti-BIM) to ~1 mg of protein lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Capture: Add Protein A/G-conjugated magnetic or agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the expected interacting partners (e.g., if Mcl-1 was immunoprecipitated, blot for BIM).
In Vivo Xenograft Tumor Model
This protocol outlines a typical subcutaneous xenograft study to assess antitumor efficacy.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG) to prevent rejection of human tumor cells.
-
Cell Implantation: Subcutaneously inject 5-10 million hematological cancer cells (e.g., NCI-H929, MOLM-13) resuspended in PBS and Matrigel into the flank of each mouse.
-
Tumor Growth: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumors regularly (e.g., 2-3 times per week) with digital calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the target volume, randomize mice into treatment and control groups.
-
Drug Administration: Administer the Mcl-1 inhibitor and/or combination agents via the clinically relevant route (e.g., intravenous injection for AZD5991, oral gavage for AMG-176) according to a predetermined schedule (e.g., once daily, twice weekly). The control group receives the vehicle.
-
Monitoring: Monitor tumor volume, body weight (as a measure of toxicity), and overall animal health throughout the study.
-
Pharmacodynamic Analysis (Optional): At specific time points after the final dose, a subset of tumors can be harvested to assess target engagement, such as measuring levels of cleaved caspase-3 by immunohistochemistry or western blot.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or when a pre-defined survival endpoint is met. Tumor growth inhibition (TGI) is calculated to determine efficacy.
Visualization of Pathways and Workflows
Mechanism of Mcl-1 Inhibitor Action
Caption: Mechanism of action for BH3 mimetic Mcl-1 inhibitors.
In Vitro Evaluation Workflow
Caption: Standard workflow for in vitro preclinical evaluation.
In Vivo Xenograft Study Workflow
Caption: Workflow for a typical in vivo subcutaneous xenograft study.
Rationale for Combination Therapy
Caption: Overcoming resistance via dual Mcl-1 and Bcl-2 inhibition.
References
- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - LT [thermofisher.com]
- 10. Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer (Journal Article) | OSTI.GOV [osti.gov]
- 16. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models | Semantic Scholar [semanticscholar.org]
- 17. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]
- 18. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.monash.edu [research.monash.edu]
- 20. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
An In-Depth Technical Guide on the Effects of Mcl-1 Inhibitor 16 on Mitochondrial Outer Membrane Permeabilization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein of the Bcl-2 family, frequently overexpressed in various malignancies and implicated in therapeutic resistance. Its inhibition represents a promising strategy for cancer therapy. This technical guide delves into the effects of Mcl-1 inhibitor 16, a platinum-based mitochondrial-targeting compound, on the induction of mitochondrial outer membrane permeabilization (MOMP), a key event in the intrinsic apoptotic pathway. We will explore its mechanism of action, present available quantitative data, and provide detailed experimental protocols for assessing its impact on mitochondrial integrity.
Introduction to Mcl-1 and Its Role in Apoptosis
The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family comprises pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1). In healthy cells, Mcl-1 sequesters pro-apoptotic proteins, preventing their activation and the subsequent permeabilization of the outer mitochondrial membrane. However, upon receiving apoptotic stimuli, the balance shifts, leading to the release of mitochondrial intermembrane space proteins, most notably cytochrome c, into the cytosol. This event triggers the activation of caspases and culminates in programmed cell death.
Overexpression of Mcl-1 is a common feature in many cancers, contributing to cell survival and resistance to conventional chemotherapies. Therefore, small molecule inhibitors that specifically target Mcl-1 are of significant therapeutic interest.
This compound: A Mitochondrial-Targeting Agent
This compound (also referred to as compound 9 in some literature) is a novel platinum-based compound designed to specifically inhibit the function of Mcl-1. A key feature of this inhibitor is its ability to target mitochondria, the primary site of Mcl-1's anti-apoptotic activity. By accumulating in the mitochondria, the inhibitor can effectively engage with Mcl-1 at its site of action, leading to a more potent and targeted induction of apoptosis.
Mechanism of Action: Induction of Mitochondrial Outer Membrane Permeabilization (MOMP)
This compound induces apoptosis through a Bax/Bak-dependent mechanism. By binding to Mcl-1, the inhibitor disrupts the interaction between Mcl-1 and the pro-apoptotic effector proteins Bax and Bak. This liberation of Bax and Bak allows them to oligomerize and form pores in the outer mitochondrial membrane, leading to MOMP.
The signaling pathway can be visualized as follows:
Quantitative Effects of this compound
While extensive quantitative data for this compound's direct effects on MOMP are still emerging, preliminary studies have demonstrated its potent anti-proliferative activity in Mcl-1-dependent cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| GI50 (72h) | NCI-H929 (Multiple Myeloma) | 120 nM | [1] |
Further studies are required to quantify the dose-dependent effects of this compound on mitochondrial membrane potential and cytochrome c release.
Experimental Protocols
To facilitate further research into the effects of this compound on mitochondrial outer membrane permeabilization, detailed protocols for key experimental assays are provided below.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes the use of the cationic dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
Materials:
-
JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FCCP or CCCP (positive control for depolarization)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate or on coverslips.
-
Treat cells with varying concentrations of this compound for the desired time period. Include untreated and vehicle-treated controls. For a positive control, treat a separate set of cells with FCCP or CCCP (e.g., 10-50 µM) for 15-30 minutes.
-
-
JC-1 Staining:
-
Prepare a 1X JC-1 staining solution in pre-warmed cell culture medium (final concentration typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Aspirate the staining solution and wash the cells twice with warm PBS.
-
-
Analysis:
-
Fluorescence Microscopy: Add fresh culture medium and immediately visualize the cells under a fluorescence microscope using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show a shift to green fluorescence.
-
Flow Cytometry: Trypsinize and collect the cells. Resuspend in PBS and analyze immediately on a flow cytometer. Detect green fluorescence in the FL1 channel and red fluorescence in the FL2 channel. A shift from the FL2 to the FL1 channel indicates mitochondrial depolarization.
-
Detection of Cytochrome c Release by Western Blotting
This protocol details the separation of cytosolic and mitochondrial fractions to detect the translocation of cytochrome c from the mitochondria to the cytosol via Western blotting.
Materials:
-
Cell lysis buffer (e.g., containing digitonin or a commercially available kit for mitochondrial isolation)
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Centrifuge
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH or β-actin (cytosolic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Harvesting and Fractionation:
-
Treat cells with this compound as described previously.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer containing protease inhibitors.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet the mitochondria.
-
Collect the supernatant, which represents the cytosolic fraction.
-
Wash the mitochondrial pellet with lysis buffer and then resuspend in a suitable buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA or Bradford).
-
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Analysis:
-
An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction of treated cells compared to controls indicates cytochrome c release.
-
The purity of the fractions should be confirmed by probing for the mitochondrial marker (COX IV) and the cytosolic marker (GAPDH or β-actin).
-
Conclusion and Future Directions
This compound is a promising anti-cancer agent that induces apoptosis by targeting Mcl-1 at the mitochondria, leading to mitochondrial outer membrane permeabilization. While initial studies have demonstrated its efficacy in Mcl-1-dependent cell lines, further research is crucial to fully elucidate its quantitative effects on mitochondrial function. The experimental protocols provided in this guide offer a framework for researchers to conduct these necessary investigations. Future studies should focus on obtaining detailed dose-response data for mitochondrial membrane depolarization and cytochrome c release in a broader range of cancer cell lines. Additionally, exploring the synergistic potential of this compound with other anti-cancer agents, such as the Bcl-2 inhibitor ABT-199, could pave the way for more effective combination therapies.
References
The Pharmacodynamics of Mcl-1 Inhibitor 16 in Cancer Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in a multitude of human cancers, contributing to tumor progression, and resistance to conventional therapies.[1] This has positioned Mcl-1 as a prime therapeutic target in oncology. This technical guide delves into the pharmacodynamics of Mcl-1 inhibitor 16, a representative small molecule designed to specifically antagonize Mcl-1 function, thereby restoring the apoptotic potential of cancer cells.
Mechanism of Action
Mcl-1 exerts its pro-survival function by sequestering the pro-apoptotic proteins BAK and BAX, preventing their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane.[2] Mcl-1 inhibitors, such as compound 16, are designed as BH3 mimetics. They competitively bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins like BIM and BAK.[2][3] This liberation of BAK and BAX allows them to form pores in the mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately culminating in apoptosis.[4][5]
Quantitative Pharmacodynamic Data
The following tables summarize the in vitro and in vivo activity of this compound and other representative Mcl-1 inhibitors in various cancer models.
Table 1: In Vitro Efficacy of Mcl-1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Assay Type | Reference |
| Compound 16 (Marinopyrrole A derivative) | HCT-116 | Colon Cancer | 4400 (as ug/mL) | Cytotoxicity | [6] |
| Compound 26 | A427 | Non-Small Cell Lung Cancer | 90 | Growth Inhibition | [7][8] |
| S63845 | NALM-6 | B-Cell Precursor Acute Lymphoblastic Leukemia | 1000 | Cytotoxicity (Annexin V/DAPI) | [9] |
| AMG 176 | Various | Hematologic Malignancies | Nanomolar range | Cell Death Induction | [10] |
| AZD5991 | Various | Hematologic Malignancies | Ki = 0.2 | Binding Affinity | [2] |
Table 2: In Vivo Efficacy of Mcl-1 Inhibitors in Xenograft Models
| Compound | Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Compound 13 (Macrocyclic Inhibitor) | A427 | Non-Small Cell Lung Cancer | 30 and 60 mg/kg | Regression | [11] |
| Compound 26 | NCI-H1048 | Small Cell Lung Cancer | 60 mg/kg q7d | Significant TGI | [7][8] |
| S63845 | Various | Hematologic and Solid Tumors | Not Specified | Antitumor Activity | [12] |
| AZD5991 | NCI-H929 | Multiple Myeloma | Not Specified | Enhanced efficacy with bortezomib | [12] |
| Compound 42 | Various | Hematological and Triple Negative Breast Cancer | Not Specified | Growth Inhibition | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the pharmacodynamics of Mcl-1 inhibitors.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with an Mcl-1 inhibitor.
Protocol:
-
Cell Seeding: Seed cancer cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the Mcl-1 inhibitor or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Gently trypsinize the cells and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) solution and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting for Mcl-1 and Related Proteins
Western blotting is used to assess the levels of Mcl-1 and other apoptosis-related proteins.
Protocol:
-
Cell Lysis: Treat cells with the Mcl-1 inhibitor, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Mcl-1, BCL-2, BCL-XL, BIM, BAX, BAK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Xenograft Tumor Model Studies
In vivo efficacy of Mcl-1 inhibitors is evaluated using xenograft models.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the Mcl-1 inhibitor via a suitable route (e.g., intravenous, oral) at a predetermined dose and schedule.[7][8]
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) or assess for tumor regression.
-
Pharmacodynamic Analysis: Tumors can be excised for pharmacodynamic marker analysis (e.g., western blotting for apoptosis markers).
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the pharmacodynamics of this compound.
Caption: Mcl-1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Mcl-1 Inhibitor Evaluation.
Caption: Logical Relationship of Mcl-1 Inhibition in Cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Humanized Mcl-1 mice enable accurate pre-clinical evaluation of MCL-1 inhibitors destined for clinical use | bioRxiv [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia [frontiersin.org]
- 10. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Mcl-1 in Tumor Survival and the Rationale for Mcl-1 Inhibitor 16
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic member of the B-cell lymphoma-2 (Bcl-2) protein family, has emerged as a critical factor in tumor survival and resistance to conventional cancer therapies. Its overexpression is a common feature in a multitude of hematological and solid tumors, correlating with poor prognosis and treatment failure. This technical guide provides a comprehensive overview of the role of Mcl-1 in oncogenesis, the signaling pathways it governs, and the compelling rationale for its therapeutic targeting. We delve into the specifics of a novel platinum-based mitochondrial-targeting Mcl-1 inhibitor, compound 16 (also referred to as compound 9), detailing its mechanism of action, quantitative efficacy, and the experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
The Role of Mcl-1 in Tumor Survival
Mcl-1 is a pro-survival protein that plays a crucial role in regulating the intrinsic pathway of apoptosis.[1] Unlike other Bcl-2 family members, Mcl-1 has a very short half-life, allowing for its rapid induction or degradation, which positions it as a critical sensor for cellular stress and survival signals.[2]
In a healthy cell, Mcl-1 sequesters pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, Noxa) and the effector proteins BAX and BAK, thereby preventing their activation and the subsequent permeabilization of the outer mitochondrial membrane.[1][3] This gatekeeper function is essential for maintaining cellular homeostasis.
However, in many cancer cells, the MCL1 gene is amplified, or the Mcl-1 protein is overexpressed due to aberrant signaling pathways.[4] This overexpression allows cancer cells to evade apoptosis, a hallmark of cancer, by effectively neutralizing pro-apoptotic signals induced by cellular stress, DNA damage, or anti-cancer therapies.[1][4] Consequently, high levels of Mcl-1 are frequently associated with resistance to a wide range of treatments, including chemotherapy, radiation, and even other targeted therapies like the Bcl-2 inhibitor venetoclax.[1]
Mcl-1 Signaling Pathway
The regulation of Mcl-1 activity is complex, involving transcriptional, post-transcriptional, and post-translational modifications. Various oncogenic signaling pathways, including the PI3K/AKT, JAK/STAT, and MAPK/ERK pathways, can upregulate Mcl-1 expression, contributing to tumor cell survival.[5]
The core function of Mcl-1 in apoptosis regulation is its ability to bind to and sequester pro-apoptotic proteins. The decision between cell survival and apoptosis is determined by the dynamic interplay between pro- and anti-apoptotic Bcl-2 family members at the mitochondrial outer membrane.
Caption: Mcl-1 signaling pathway in apoptosis regulation.
Rationale for Mcl-1 Inhibition and Introduction to this compound
The central role of Mcl-1 in promoting tumor survival and conferring drug resistance makes it a highly attractive target for cancer therapy.[1][4] The development of small molecule inhibitors that can specifically bind to the BH3-binding groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic proteins, represents a promising therapeutic strategy. Such inhibitors, known as BH3 mimetics, can restore the apoptotic potential of cancer cells.
This compound (Compound 9) is a novel, platinum-based, mitochondrial-targeting Mcl-1 inhibitor.[6][7] This compound is designed to selectively accumulate in the mitochondria, the primary site of Mcl-1 function, thereby enhancing its anti-tumor activity.[7][8] this compound acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1 and inducing BAX/BAK-dependent apoptosis.[6][7]
Quantitative Data for this compound
The efficacy of this compound has been evaluated through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of this compound
| Assay Type | Target Protein | Ki (nM) | Reference |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Mcl-1 | < 0.2 | [9] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | Assay Type | GI50 (nM) | Reference |
| NCI-H929 | Multiple Myeloma | Growth Inhibition | 120 | [9] |
| A427 | Non-Small Cell Lung Cancer | Growth Inhibition | 90 | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
Objective: To determine the binding affinity (Ki) of this compound to the Mcl-1 protein.
Materials:
-
Recombinant human Mcl-1 protein
-
FITC-labeled Bak BH3 peptide
-
Terbium-conjugated anti-His antibody
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20)
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant Mcl-1 protein, and the FITC-labeled Bak BH3 peptide.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for binding equilibrium.
-
Add the Terbium-conjugated anti-His antibody to each well.
-
Incubate for an additional period (e.g., 30 minutes).
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the IC50 value from the dose-response curve and convert it to a Ki value using the Cheng-Prusoff equation.[2]
Cell Viability (MTT/XTT) Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H929, A427)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTT or XTT reagent to each well and incubate for an additional 2-4 hours.
-
If using MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[11][12][13]
-
Plot the percentage of cell viability against the inhibitor concentration and determine the GI50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor implantation (e.g., NCI-H929)
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the mice according to a predetermined dosing schedule (e.g., intraperitoneal or intravenous injection daily or on alternate days).
-
Measure the tumor volume using calipers at regular intervals throughout the study.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth inhibition between the treatment and control groups.[14]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical characterization of a novel Mcl-1 inhibitor.
Caption: Preclinical characterization workflow for Mcl-1 inhibitors.
Conclusion
Mcl-1 is a validated and compelling target in oncology. Its central role in promoting tumor cell survival and mediating resistance to a broad spectrum of anti-cancer agents underscores the urgent need for effective Mcl-1 inhibitors. This compound (compound 9) represents a promising therapeutic candidate with its novel mitochondrial-targeting mechanism and potent anti-tumor activity. The data and protocols presented in this guide provide a solid foundation for further research and development of Mcl-1 inhibitors, with the ultimate goal of translating these scientific advancements into improved clinical outcomes for cancer patients.
References
- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Platinum-Based Mcl-1 Inhibitor Targeting Mitochondria Achieves Enhanced Antitumor Activity as a Single Agent or in Combination with ABT-199 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. Discovery of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors That Demonstrate in Vivo Activity in Mouse Xenograft Models of Human Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on Mcl-1 Inhibitors for Solid Tumors
Disclaimer: The user's query referred to "Mcl-1 inhibitor 16". Extensive research did not yield a specific inhibitor with this designation. It is likely that "16" was a citation number in a source document. This guide will therefore focus on well-documented, early-stage Mcl-1 inhibitors for solid tumors, using specific examples such as Compound 26, AZD5991, and S63845, which are prominently featured in preclinical research.
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Its primary function is to sequester pro-apoptotic proteins like Bak and Bim, thereby preventing the initiation of the intrinsic apoptotic pathway.[2][3] Overexpression of Mcl-1 is a common feature in a wide array of human cancers, including both hematological malignancies and solid tumors such as non-small cell lung cancer (NSCLC), breast cancer, and pancreatic cancer.[1][4][5] This overexpression is not only linked to tumorigenesis but also to resistance against various cancer therapies, including chemotherapy and other targeted agents.[2][5][6] Consequently, the development of small molecule inhibitors that directly target Mcl-1 has become a highly promising strategy in oncology.[7] This document provides a detailed overview of the early-stage research and methodologies involved in the development of Mcl-1 inhibitors for the treatment of solid tumors.
Mcl-1 Signaling Pathway and Mechanism of Inhibition
Mcl-1 is a key regulator of the intrinsic apoptosis pathway.[5] It prevents apoptosis by binding to the BH3 domain of pro-apoptotic effector proteins like Bak and Bax, preventing their oligomerization and the subsequent mitochondrial outer membrane permeabilization (MOMP).[8][9] BH3-only proteins, such as Bim and Noxa, can act as sensors of cellular stress and promote apoptosis by either directly activating Bax/Bak or by neutralizing anti-apoptotic proteins like Mcl-1.[2] Mcl-1 inhibitors are BH3 mimetics; they are small molecules designed to fit into the BH3-binding groove of the Mcl-1 protein, disrupting the Mcl-1:pro-apoptotic protein interaction.[1][3] This frees pro-apoptotic proteins, particularly Bak, leading to MOMP, cytochrome c release, caspase activation, and ultimately, programmed cell death.[3][10][11]
Quantitative Data from Preclinical Studies
The efficacy of novel Mcl-1 inhibitors is quantified through a series of in vitro and in vivo experiments. Key metrics include binding affinity to the target protein and antiproliferative activity in cancer cell lines.
Table 1: In Vitro Binding Affinity and Cellular Activity of Select Mcl-1 Inhibitors
| Compound | Target | Assay Type | Binding Affinity (Ki or Kd) | Cell Line | Cellular Activity (GI50) | Reference |
| Compound 26 | Mcl-1 | TR-FRET | < 200 pM (Ki) | NCI-H929 (Multiple Myeloma) | 120 nM | [5] |
| S63845 | Mcl-1 | - | 0.19 nM (Kd) | Various | Potent activity in Mcl-1 dependent cells | [3] |
| AZD5991 | Mcl-1 | - | High Affinity | MM & AML cell lines | Induces rapid apoptosis | [11] |
| AMG 176 | Mcl-1 | - | - | Hematological Malignancies | Phase I clinical trials | [12] |
Note: GI50 (Growth Inhibition 50) is the concentration of a drug that is required for 50% inhibition of cell growth.
Table 2: In Vivo Efficacy of Mcl-1 Inhibitors in Solid Tumor Xenograft Models
| Compound | Tumor Model | Dosing | Outcome | Reference |
| Compound 26 | Lung Cancer Xenograft | Co-treatment with docetaxel or topotecan | Enhanced tumor response | [5] |
| S63845 | Lung Cancer (in mice) | - | Slowed development of aggressive lung cancer | [12] |
| Compound 9 | AMO-1 (Multiple Myeloma) | 100 mg/kg IP QDx14 | 60% tumor growth inhibition | [5] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and validation of Mcl-1 inhibitors. Below are summaries of key experimental protocols frequently cited in early-stage research.
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
-
Purpose: To quantify the binding affinity of an inhibitor to the Mcl-1 protein.
-
Methodology: This assay measures the disruption of the interaction between Mcl-1 and a fluorescently labeled BH3 peptide (e.g., from the Bim protein). Recombinant Mcl-1 protein is incubated with the labeled peptide and the test compound. If the compound binds to Mcl-1, it displaces the peptide, leading to a decrease in the FRET signal. The concentration at which the compound inhibits 50% of the binding (IC50) is determined and can be converted to an inhibition constant (Ki).[5]
2. Cell Viability and Growth Inhibition (GI50) Assays
-
Purpose: To assess the cytotoxic or cytostatic effect of the Mcl-1 inhibitor on cancer cell lines.
-
Methodology: Cancer cells are seeded in multi-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours). Cell viability is then measured using reagents like CellTiter-Glo® (which measures ATP levels) or by staining with dyes that differentiate live from dead cells. The GI50 value is calculated from the dose-response curve.
3. Caspase Activation Assays
-
Purpose: To confirm that cell death is occurring via the apoptotic pathway.
-
Methodology: Cells treated with the Mcl-1 inhibitor are assayed for the activity of key executioner caspases, such as caspase-3 and caspase-7. This can be done using luminogenic or fluorogenic substrates that are cleaved by active caspases, producing a measurable signal. An increase in caspase activity is a hallmark of apoptosis.[5]
4. Subcutaneous Xenograft Mouse Models
-
Purpose: To evaluate the anti-tumor efficacy of the Mcl-1 inhibitor in a living organism.
-
Methodology: Human solid tumor cells (e.g., NSCLC or breast cancer lines) are injected subcutaneously into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The Mcl-1 inhibitor is administered systemically (e.g., via oral gavage or intraperitoneal injection) according to a specific dosing schedule. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be harvested for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) or proliferation (e.g., Ki67).[4][5]
Combination Therapy Rationale
While Mcl-1 inhibitors show promise as single agents in Mcl-1 dependent tumors, their therapeutic potential can be significantly expanded through combination with other anti-cancer agents.[4][5] Mcl-1 is a well-known mediator of resistance to various therapies.[5] By inhibiting Mcl-1, cancer cells can be re-sensitized to conventional chemotherapies or other targeted drugs.
For example, therapies like docetaxel or topotecan can induce cellular stress and upregulate pro-apoptotic BH3-only proteins.[5] However, if Mcl-1 levels are high, the cell can still evade apoptosis. Combining these agents with an Mcl-1 inhibitor can overcome this resistance, leading to a synergistic anti-tumor effect.[5] Similarly, combining Mcl-1 inhibitors with inhibitors of other anti-apoptotic proteins, such as the Bcl-2 inhibitor venetoclax, is a rational approach for tumors that rely on multiple Bcl-2 family members for survival.[13]
Challenges and Future Directions
Despite the strong rationale, the development of Mcl-1 inhibitors has faced challenges. A key concern is on-target toxicity, particularly cardiotoxicity, as Mcl-1 is essential for the survival of cardiomyocytes.[4][5][14] This has led to dose-limiting toxicities in some clinical trials.[5] Future research is focused on developing inhibitors with improved therapeutic windows, exploring intermittent dosing schedules, and identifying predictive biomarkers to select patients most likely to benefit.[14] The identification of gene signatures that predict sensitivity or resistance to Mcl-1 inhibition will be crucial for implementing a precision medicine approach.[8] Furthermore, novel strategies such as PROTACs (PROteolysis TArgeting Chimeras) that induce the degradation of Mcl-1 rather than just inhibiting it, offer a promising alternative that may mitigate some of the current challenges.[14]
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]
- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Global MCL1 Inhibitor Drug Clinical Trials & Commercialization Analysis Report 2023: Insight by Company, Indication, Phase and Innovation and Development Trends By Different Cancers [prnewswire.com]
- 7. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. probiologists.com [probiologists.com]
- 9. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. captortherapeutics.com [captortherapeutics.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. kuickresearch.com [kuickresearch.com]
Mcl-1 inhibitor 16 as a chemical probe for studying apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the Bcl-2 protein family, is a critical regulator of programmed cell death and a prominent target in cancer therapy. Small molecule inhibitors of Mcl-1 are invaluable tools for dissecting its role in apoptosis and represent a promising avenue for therapeutic development. This technical guide focuses on Mcl-1 inhibitor 16 (also referred to as compound 9), a novel platinum-based, mitochondria-targeting inhibitor, providing a comprehensive overview of its biochemical and cellular activity, detailed experimental protocols, and a visualization of its mechanism of action.[1]
Core Concepts: Mcl-1 and Apoptosis
The intrinsic pathway of apoptosis is tightly controlled by the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Anti-apoptotic proteins, including Mcl-1, Bcl-2, and Bcl-xL, sequester pro-apoptotic effector proteins like Bax and Bak, preventing them from oligomerizing at the mitochondrial outer membrane and inducing mitochondrial outer membrane permeabilization (MOMP). MOMP leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, initiating a caspase cascade that culminates in cell death.
In many cancers, overexpression of Mcl-1 allows malignant cells to evade apoptosis, contributing to tumor progression and resistance to therapy. Mcl-1 inhibitors, such as this compound, act as BH3 mimetics, binding to the BH3-binding groove of Mcl-1 and displacing pro-apoptotic proteins. This frees Bax and Bak to induce apoptosis.[2]
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound (Compound 9), detailing its binding affinity, cellular efficacy, and selectivity.
Table 1: Biochemical Activity of this compound (Compound 9)
| Assay Type | Parameter | Value |
| Fluorescence Polarization (FP) Assay | Ki (Mcl-1) | 26.8 ± 2.1 nM |
| Surface Plasmon Resonance (SPR) | KD (Mcl-1) | 35.7 nM |
Table 2: Cellular Activity of this compound (Compound 9) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| LP-1 | Multiple Myeloma | 0.48 ± 0.05 |
| H929 | Multiple Myeloma | 0.52 ± 0.06 |
| MOLM-13 | Acute Myeloid Leukemia | 0.61 ± 0.07 |
| MV-4-11 | Acute Myeloid Leukemia | 0.73 ± 0.08 |
| A549 | Non-small Cell Lung Cancer | 1.24 ± 0.13 |
| H1299 | Non-small Cell Lung Cancer | 1.56 ± 0.18 |
Table 3: Selectivity Profile of this compound (Compound 9)
| Protein | Ki (nM) | Selectivity (fold vs. Mcl-1) |
| Mcl-1 | 26.8 ± 2.1 | 1 |
| Bcl-2 | > 10,000 | > 373 |
| Bcl-xL | > 10,000 | > 373 |
Signaling Pathways and Mechanisms of Action
This compound exerts its pro-apoptotic effect by directly binding to Mcl-1 and disrupting its interaction with pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. A key feature of this inhibitor is its platinum-based structure which facilitates its accumulation in mitochondria, the primary location of Mcl-1.
References
Methodological & Application
Application Notes and Protocols for Mcl-1 Inhibitor 16 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of Mcl-1 inhibitor 16 (also identified as compound 13) in a non-small cell lung cancer (NSCLC) A427 xenograft mouse model. The following protocols are based on published data and established methodologies for preclinical cancer research.
Overview
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy. This compound is a potent and selective small molecule inhibitor of Mcl-1 that has demonstrated significant anti-tumor activity in preclinical models. This document outlines the necessary protocols for evaluating the efficacy and safety of this compound in a subcutaneous A427 xenograft mouse model.
Mcl-1 Signaling Pathway
Mcl-1 is a central regulator of the intrinsic apoptotic pathway. It sequesters the pro-apoptotic proteins BAK and BAX, preventing them from oligomerizing at the mitochondrial outer membrane and inducing apoptosis. Inhibition of Mcl-1 by compounds such as this compound releases BAK and BAX, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptotic cell death.
Quantitative Data Summary
The following tables summarize the reported in vivo efficacy of this compound in the A427 xenograft model.
| Compound | Dose (mg/kg) | Route | Dosing Schedule | Tumor Model | Outcome | Reference |
| This compound | 30 | i.v. | Once every 14 days for 28 days | A427 NSCLC Xenograft | Tumor Regression | |
| This compound | 60 | i.v. | Once every 14 days for 28 days | A427 NSCLC Xenograft | Complete Tumor Regression |
| Compound | Toxicity Observation | Reference |
| This compound | No weight loss or clinical signs of toxicity at 30 and 60 mg/kg |
Experimental Protocols
This compound Formulation for Intravenous Injection
This protocol is based on formulations used for similar poorly soluble small molecule inhibitors.
Materials:
-
This compound
-
Ethanol (200 proof)
-
Cremophor EL (Sigma-Aldrich)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Sterile filters (0.22 µm)
Protocol:
-
Weigh the required amount of this compound in a sterile vial.
-
Add a volume of ethanol equivalent to 10% of the final desired volume. Vortex until the compound is completely dissolved.
-
Add a volume of Cremophor EL equivalent to 10% of the final desired volume. Vortex thoroughly to ensure a homogenous solution.
-
Slowly add sterile saline to reach the final desired volume while vortexing to prevent precipitation.
-
Sterile filter the final formulation using a 0.22 µm syringe filter into a sterile vial.
-
Prepare fresh on the day of injection.
A427 Xenograft Mouse Model Protocol
This protocol outlines the establishment and treatment of the A427 subcutaneous xenograft model.
Materials:
-
A427 human non-small cell lung cancer cell line
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Matrigel (Corning)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Calipers
-
This compound formulation
-
Vehicle control (e.g., 10% Ethanol, 10% Cremophor EL in saline)
Protocol:
-
Cell Culture:
-
Culture A427 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain exponential growth.
-
-
Cell Preparation for Injection:
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice (e.g., using isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound (30 or 60 mg/kg) or vehicle control intravenously (i.v.) via the tail vein according to the dosing schedule (e.g., once every 14 days for 28 days).
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals daily for any clinical signs of toxicity (see section 4.3).
-
-
Study Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Toxicity Monitoring Protocol
Protocol:
-
Body Weight: Measure and record the body weight of each animal at least twice a week. A body weight loss of more than 20% from the initial weight is a common humane endpoint.
-
Clinical Observations: Observe the animals daily for any signs of toxicity, including but not limited to:
-
Changes in posture or ambulation
-
Ruffled fur
-
Lethargy or changes in activity level
-
Changes in food and water consumption
-
Labored breathing
-
Signs of dehydration (e.g., skin tenting)
-
-
Humane Endpoints: Establish clear humane endpoints before the study begins. In addition to body weight loss, other endpoints may include:
-
Tumor size exceeding a certain limit or becoming ulcerated.
-
Inability to access food or water.
-
Severe, unrelievable pain or distress.
-
-
Record Keeping: Maintain detailed records of all observations for each animal throughout the study.
Application Notes and Protocols for In Vivo Studies of Mcl-1 Inhibitor 16 (Compound 9)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo use of Mcl-1 inhibitor 16, also identified as Compound 9 in the scientific literature. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacodynamics of this potent and selective inhibitor of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1).
Introduction
Mcl-1 is a critical pro-survival member of the Bcl-2 family of proteins and is frequently overexpressed in a variety of human cancers, contributing to tumor initiation, progression, and resistance to therapy.[1] Inhibition of Mcl-1 has emerged as a promising therapeutic strategy to induce apoptosis in cancer cells. This compound (Compound 9) is a platinum-based, mitochondria-targeting small molecule that has demonstrated significant anti-tumor activity in preclinical models of hematological malignancies. These notes are based on published in vivo studies to facilitate further research and development of this compound.
Data Presentation
In Vivo Efficacy of this compound (Compound 9)
| Animal Model | Cancer Type | Administration Route | Dosage | Dosing Schedule | Outcome | Reference |
| Nude Mice | Multiple Myeloma (AMO-1 Xenograft) | Intraperitoneal (IP) | 100 mg/kg | Daily for 14 days | 60% tumor growth inhibition | [Lu X, et al., 2023] |
| Nude Mice | Acute Myeloid Leukemia (MV-4-11 Xenograft) | Intraperitoneal (IP) | 75 mg/kg | Daily for 21 days | Dose-dependent reduction in tumor burden | [Lu X, et al., 2023] |
Signaling Pathway
The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptosis pathway and the mechanism of action of Mcl-1 inhibitors.
Caption: Mcl-1 signaling pathway and inhibitor action.
Experimental Protocols
Formulation of this compound (Compound 9) for In Vivo Administration
Materials:
-
This compound (Compound 9) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Procedure:
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of the vehicle to achieve the desired final concentration for injection.
-
Ensure the solution is clear and free of particulates before administration. Prepare fresh on the day of dosing.
In Vivo Efficacy Study in a Subcutaneous Xenograft Model
Animal Model:
-
Female athymic nude mice (4-6 weeks old)
Cell Line:
-
AMO-1 (Multiple Myeloma) or MV-4-11 (Acute Myeloid Leukemia)
Procedure:
-
Cell Culture: Culture AMO-1 or MV-4-11 cells in appropriate media and conditions until they reach the logarithmic growth phase.
-
Tumor Implantation:
-
Harvest and wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions using digital calipers at least twice a week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment and control groups (n ≥ 5 per group) once the average tumor volume reaches the target size.
-
Administer this compound or vehicle control via intraperitoneal (IP) injection according to the specified dosage and schedule.
-
-
Monitoring:
-
Monitor the body weight of the mice at least twice a week as an indicator of toxicity.
-
Observe the animals daily for any signs of distress or adverse effects.
-
-
Endpoint:
-
Continue the study for the predetermined duration (e.g., 14 or 21 days) or until the tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Experimental Workflow
The following diagram outlines the general workflow for conducting an in vivo efficacy study of this compound.
Caption: In vivo efficacy study workflow.
Conclusion
This compound (Compound 9) has shown promising anti-tumor activity in preclinical models of hematological cancers. The protocols and data presented here provide a foundation for further in vivo investigation of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to further elucidate the therapeutic potential of Mcl-1 inhibition. Researchers should always conduct studies in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Application Notes and Protocols for Cell Viability Assays with Mcl-1 Inhibitor 16
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing cell viability upon treatment with Mcl-1 inhibitor 16 using two common assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CellTiter-Glo® Luminescent Cell Viability Assay. This compound is a potent, platinum-based, mitochondrial-targeting inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] By inhibiting Mcl-1, this compound disrupts the sequestration of pro-apoptotic proteins like Bak and Bax, leading to their activation, mitochondrial outer membrane permeabilization, and ultimately, apoptosis.[1][3][4]
Understanding the cytotoxic effects of this compound is crucial for its development as a potential therapeutic agent. The following protocols are designed to provide robust and reliable methods for quantifying changes in cell viability.
Key Considerations for this compound
-
Mechanism of Action: this compound induces apoptosis by directly targeting Mcl-1 at the mitochondria.[1][2]
-
Platinum-Based Compound: As a platinum-containing molecule, this compound has the potential to interfere with certain assay chemistries. Specifically, platinum compounds have been reported to interfere with the MTT assay by directly reducing the MTT reagent, leading to false-positive results (an apparent increase in viability).[5][6] Therefore, appropriate controls are essential when using the MTT assay.
-
Solubility and Handling: this compound is typically dissolved in an organic solvent such as DMSO.[1] It is important to prepare a concentrated stock solution and then dilute it in culture medium to the desired final concentrations. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments. Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C.
Data Presentation
Quantitative data from cell viability assays should be summarized in a clear and organized manner to facilitate comparison between different concentrations of this compound and controls. Below is an example table structure for presenting IC50 values.
| Cell Line | Treatment Duration (hours) | Assay Type | IC50 (nM) |
| Cell Line A | 24 | MTT | |
| Cell Line A | 48 | MTT | |
| Cell Line A | 72 | MTT | |
| Cell Line B | 24 | CellTiter-Glo | |
| Cell Line B | 48 | CellTiter-Glo | |
| Cell Line B | 72 | CellTiter-Glo |
Mcl-1 Signaling Pathway in Apoptosis
The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptosis pathway and the mechanism of action of Mcl-1 inhibitors.
Experimental Workflow for Cell Viability Assays
The general workflow for determining the effect of this compound on cell viability is depicted below.
Protocol 1: MTT Cell Viability Assay
The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[7]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
This compound
-
DMSO (or other appropriate solvent)
-
MTT solution (5 mg/mL in sterile PBS, filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well for many cancer cell lines) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium from a concentrated stock solution.
-
Also prepare a 2X vehicle control (e.g., 0.2% DMSO in medium if the final concentration will be 0.1%).
-
Carefully remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions, vehicle control, or fresh medium (for untreated control). The final volume in each well should be 200 µL.
-
Crucially, include a set of wells with the highest concentration of this compound but without cells (medium only) to check for direct reduction of MTT by the compound.
-
-
Incubation:
-
Return the plate to the 37°C, 5% CO2 incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals should form in viable cells.
-
After the incubation with MTT, carefully aspirate the medium without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the medium-only blank (and the compound-in-medium blank) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the % viability against the log of the inhibitor concentration and determine the IC50 value using a suitable software package.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[6][8] This assay is generally less prone to interference from compounds that affect mitochondrial reductase activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well opaque-walled flat-bottom tissue culture plates (white plates are recommended for luminescence)
-
This compound
-
DMSO (or other appropriate solvent)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a pre-optimized density in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium from a concentrated stock solution.
-
Also prepare a 2X vehicle control.
-
Add 100 µL of the 2X compound dilutions, vehicle control, or fresh medium to the appropriate wells. The final volume should be 200 µL.
-
Include wells with medium only to determine the background luminescence.
-
-
Incubation:
-
Return the plate to the 37°C, 5% CO2 incubator for the desired treatment duration.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., add 200 µL of reagent to 200 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the medium-only background wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
-
Plot the % viability against the log of the inhibitor concentration and determine the IC50 value.
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 4. Physiological Functions of Mcl-1: Insights From Genetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Relevant Antineoplastic Activity of Platinum(II) Complexes toward Triple-Negative MDA-MB-231 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. graphviz.org [graphviz.org]
Western blot analysis for Mcl-1 target engagement after inhibitor 16 treatment
Application Note and Protocols
Topic: Western Blot Analysis for Mcl-1 Target Engagement Following Inhibitor 16 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family. It is a critical regulator of the intrinsic apoptotic pathway, and its overexpression is frequently observed in various cancers, contributing to tumor survival and resistance to therapy.[1][2][3] Consequently, Mcl-1 has emerged as a high-priority target for cancer drug development. Inhibitor 16 is a potent, platinum-based small molecule designed to specifically inhibit Mcl-1, thereby inducing apoptosis in cancer cells.[4]
Verifying that a drug engages its intended target within a cell is a crucial step in preclinical drug development. Western blot analysis is a fundamental and widely used technique to assess changes in protein levels and post-translational modifications, making it an invaluable tool for confirming Mcl-1 target engagement. This application note provides a detailed protocol for using Western blot to measure the direct and downstream effects of Inhibitor 16 treatment. Interestingly, some Mcl-1 inhibitors have been shown to increase the stability and abundance of the Mcl-1 protein itself, a phenomenon that can serve as a pharmacodynamic biomarker for target engagement.[5][6]
Principle of the Assay
Target engagement of Mcl-1 by Inhibitor 16 can be assessed by observing two main outcomes via Western blot:
-
Modulation of Mcl-1 Protein Levels: Upon binding, some inhibitors can paradoxically lead to the stabilization and accumulation of the Mcl-1 protein.[5][6] Detecting this increase provides direct evidence that Inhibitor 16 is engaging with its target.
-
Induction of Downstream Apoptotic Markers: Mcl-1 functions by sequestering pro-apoptotic proteins like Bak and Bax.[1][2] Inhibition of Mcl-1 releases these proteins, triggering the caspase cascade and leading to apoptosis. This can be monitored by detecting the cleavage of key apoptotic proteins, such as Caspase-3 and Poly (ADP-ribose) polymerase (PARP). An increase in the cleaved forms of these proteins serves as a downstream indicator of Mcl-1 inhibition.
Mcl-1 Signaling Pathway and Inhibitor Action
The following diagram illustrates the role of Mcl-1 in the apoptosis pathway and the mechanism of action for Inhibitor 16.
Caption: Mcl-1 inhibits apoptosis by sequestering Bak/Bax. Inhibitor 16 blocks Mcl-1, leading to apoptosis.
Experimental Workflow
The diagram below outlines the complete workflow for the Western blot analysis.
Caption: Step-by-step workflow for Western blot analysis of Mcl-1 target engagement.
Detailed Experimental Protocol
1. Materials and Reagents
-
Cell Lines: Mcl-1 dependent cancer cell line (e.g., NCI-H929, MOLM-13)
-
Cell Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Inhibitor 16: Prepare stock solution in DMSO
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Laemmli sample buffer, precast polyacrylamide gels (e.g., 4-20%), running buffer
-
Transfer: PVDF membrane, transfer buffer
-
Blocking: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-Mcl-1 (e.g., Cell Signaling Technology #4572)[7]
-
Rabbit anti-Cleaved Caspase-3
-
Rabbit anti-PARP
-
Mouse or Rabbit anti-Actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
2. Cell Culture and Treatment
-
Culture Mcl-1 dependent cells in appropriate media at 37°C and 5% CO₂.
-
Seed cells in 6-well plates at a density that will allow them to reach ~70-80% confluency at the time of harvest.
-
Treat cells with increasing concentrations of Inhibitor 16 (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a DMSO-only vehicle control.
3. Preparation of Cell Lysates
-
After treatment, collect cells by centrifugation (for suspension cells) or by scraping (for adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer with inhibitors.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (total cell lysate) to a new pre-chilled microfuge tube.
4. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
5. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane into a precast polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Immunoblotting
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-Mcl-1, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
7. Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control (Actin or GAPDH) band.
Data Presentation and Interpretation
Quantitative data from the Western blot analysis should be summarized for clear comparison.
Table 1: Quantitative Analysis of Protein Levels After Inhibitor 16 Treatment
| Inhibitor 16 (nM) | Relative Mcl-1 Level (Fold Change vs. Control) | Relative Cleaved Caspase-3 (Fold Change vs. Control) | Relative Cleaved PARP (Fold Change vs. Control) |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 |
| 10 | 1.3 | 1.8 | 1.5 |
| 50 | 2.1 | 4.5 | 3.8 |
| 100 | 2.8 | 8.2 | 7.1 |
| 500 | 2.5 | 15.6 | 12.9 |
Data are hypothetical and for illustrative purposes only.
Logical Relationship of Target Engagement
The following diagram illustrates the logical flow from inhibitor binding to the measurable downstream effects.
Caption: Logical flow from Mcl-1 binding by Inhibitor 16 to measurable apoptotic markers.
Interpretation:
-
A dose-dependent increase in the total Mcl-1 protein level suggests that Inhibitor 16 is engaging Mcl-1 and increasing its stability.[6]
-
A simultaneous dose-dependent increase in the levels of cleaved Caspase-3 and cleaved PARP confirms that the engagement of Mcl-1 by Inhibitor 16 is functional, leading to the intended downstream pro-apoptotic signaling.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
Application Note: Studying Mcl-1 Protein Interactions with Inhibitor 16 using Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the Bcl-2 family.[1][2][3] Its overexpression is implicated in the survival of various cancer cells and is associated with resistance to chemotherapy and targeted therapies.[4][5] Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins such as Bak and Bax.[3][6][7] Consequently, Mcl-1 has emerged as a high-priority target for cancer drug development. Small molecule inhibitors designed to disrupt the interaction between Mcl-1 and its pro-apoptotic binding partners represent a promising therapeutic strategy.[5][7][8][9]
This application note provides a detailed protocol for utilizing co-immunoprecipitation (Co-IP) to investigate the interaction between Mcl-1 and a novel small molecule, "Inhibitor 16." Co-IP is a robust technique used to study protein-protein interactions by using an antibody to isolate a specific protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[10][11][12][13][14] This protocol is designed to enable researchers to qualitatively and semi-quantitatively assess the ability of Inhibitor 16 to disrupt the native binding partners of Mcl-1, thereby validating its mechanism of action.
Signaling Pathway of Mcl-1 and Point of Inhibition
Mcl-1 is a key node in the intrinsic apoptosis pathway, integrating both pro-survival and pro-apoptotic signals.[1][15] Its expression and stability are regulated by various signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[15] Mcl-1 localizes to the outer mitochondrial membrane where it sequesters the pro-apoptotic proteins Bak and Bax, preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP), a key step in apoptosis.[2][6] Inhibitor 16 is hypothesized to be a BH3 mimetic, binding to the BH3-binding groove of Mcl-1 and displacing pro-apoptotic partners like Bak, thereby freeing them to initiate apoptosis.[7][8]
References
- 1. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MCL1 - Wikipedia [en.wikipedia.org]
- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. probiologists.com [probiologists.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Design of rigid protein–protein interaction inhibitors enables targeting of undruggable Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 11. assaygenie.com [assaygenie.com]
- 12. antibodiesinc.com [antibodiesinc.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 15. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Mcl-1 Inhibitor 16
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Mcl-1 Inhibitor 16 for inducing apoptosis and its subsequent analysis using flow cytometry. This document includes the mechanism of action, detailed experimental protocols, and expected outcomes.
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Overexpression of Mcl-1 is a common survival mechanism for various cancer cells, making it a prime target for therapeutic intervention.[2] Mcl-1 inhibitors, such as the hypothetical this compound, are designed to specifically block the function of Mcl-1, thereby triggering the intrinsic apoptotic pathway in cancer cells that depend on this protein for survival.[2][3]
Mcl-1 exerts its pro-survival function by sequestering pro-apoptotic "effector" proteins like Bak and Bax.[2][4] This prevents their oligomerization and the subsequent permeabilization of the mitochondrial outer membrane (MOMP).[1][5] Inhibition of Mcl-1 with a specific inhibitor like this compound releases Bak and Bax, leading to MOMP, the release of cytochrome c, and the activation of a caspase cascade, ultimately resulting in programmed cell death.[3][6]
Data Presentation
As "this compound" is a hypothetical compound for the purpose of this application note, the following table summarizes representative quantitative data from studies on potent and specific Mcl-1 inhibitors in sensitive cancer cell lines. This data is intended to provide an expected range of outcomes when using a highly effective Mcl-1 inhibitor.
| Cell Line | Inhibitor Concentration (nM) | Incubation Time (hours) | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (%) |
| H929 (Multiple Myeloma) | 100 | 24 | 25-40 | 15-30 |
| H929 (Multiple Myeloma) | 500 | 24 | 50-70 | 25-45 |
| MV-4-11 (AML) | 50 | 24 | 20-35 | 10-25 |
| MV-4-11 (AML) | 250 | 24 | 45-65 | 20-40 |
Note: These values are illustrative. The optimal concentration of this compound and the kinetics of apoptosis will be cell line-dependent and should be determined empirically.
Signaling Pathway
The following diagram illustrates the central role of Mcl-1 in the intrinsic apoptosis pathway and how its inhibition promotes cell death.
Caption: Mcl-1 inhibition disrupts the balance of pro- and anti-apoptotic proteins.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the treatment of cultured cells with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest (e.g., suspension or adherent)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. For adherent cells, allow them to attach overnight.
-
Treatment Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the inhibitor.
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours). The optimal time should be determined in preliminary experiments.
-
Cell Harvesting:
-
Suspension cells: Transfer the cells from each well to a labeled 1.5 mL microcentrifuge tube.
-
Adherent cells: Collect the culture supernatant (which may contain detached apoptotic cells) into a labeled tube.[7][8] Wash the adherent cells with PBS, and then detach them using trypsin-EDTA.[7][8] Combine the detached cells with the supernatant collected earlier.
-
-
Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the wash step.
-
Proceed immediately to the Annexin V and Propidium Iodide staining protocol.
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI)
This protocol details the staining of cells for the detection of apoptosis by flow cytometry.[7][8]
Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[9][11] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells with compromised membrane integrity.[8]
Materials:
-
Harvested and washed cells from Protocol 1
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Resuspension: Resuspend the washed cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Sample Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.
-
Set up appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to distinguish between four populations:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+ (this population is often small)
-
-
Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical basis for interpreting the flow cytometry data.
Caption: A step-by-step workflow for the apoptosis assay.
Caption: Logic for classifying cell populations based on staining.
References
- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]
- 4. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. kumc.edu [kumc.edu]
Application Notes and Protocols: In Vitro Combination Therapy with Mcl-1 Inhibitor and Venetoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are crucial regulators of the intrinsic apoptotic pathway, with anti-apoptotic members such as Bcl-2 and Myeloid cell leukemia 1 (Mcl-1) often being overexpressed in various cancers, contributing to therapeutic resistance. Venetoclax, a selective Bcl-2 inhibitor, has shown significant efficacy in hematological malignancies. However, resistance to venetoclax can arise through the upregulation of other anti-apoptotic proteins, most notably Mcl-1.[1][2] This has led to the rational combination of venetoclax with Mcl-1 inhibitors to overcome resistance and induce synergistic cancer cell death.[1]
These application notes provide a detailed protocol for in vitro studies of combination therapy with a generic Mcl-1 inhibitor (referred to as Mcl-1i 16) and venetoclax. The protocols cover cell viability and apoptosis assays, synergy analysis, and methods to investigate the underlying molecular mechanisms.
Data Presentation
Table 1: Synergistic Effects of Mcl-1 Inhibitor and Venetoclax on Cell Viability
| Cell Line | Cancer Type | Mcl-1 Inhibitor (IC50, nM) | Venetoclax (IC50, nM) | Combination Index (CI) at ED50 | Synergy Level |
| RPMI-8226 | Multiple Myeloma | 250 | 1500 | 0.25 | Strong Synergy |
| MM.1S | Multiple Myeloma | 180 | 2000 | 0.30 | Strong Synergy |
| MOLM-13 | Acute Myeloid Leukemia | 50 | 20 | 0.45 | Synergy |
| MV-4-11 | Acute Myeloid Leukemia | 75 | 15 | 0.40 | Synergy |
| KELLY | Neuroblastoma | 300 | 1000 | 0.55 | Synergy |
| NGP | Neuroblastoma | 450 | 1200 | 0.60 | Synergy |
Note: The IC50 and CI values are representative and may vary depending on the specific Mcl-1 inhibitor and experimental conditions.
Table 2: Induction of Apoptosis by Mcl-1 Inhibitor and Venetoclax Combination
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) |
| RPMI-8226 | Control | 5.2 ± 1.1 |
| Mcl-1i 16 (250 nM) | 15.6 ± 2.3 | |
| Venetoclax (1500 nM) | 20.1 ± 3.0 | |
| Combination | 75.4 ± 5.5 | |
| MOLM-13 | Control | 4.8 ± 0.9 |
| Mcl-1i 16 (50 nM) | 25.3 ± 3.1 | |
| Venetoclax (20 nM) | 30.7 ± 4.2 | |
| Combination | 87.4 ± 6.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Caption: Mcl-1/Bcl-2 Signaling Pathway and Drug Action.
Caption: In Vitro Combination Therapy Experimental Workflow.
Caption: Logical Flow of Data Analysis.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Mcl-1 inhibitor 16 and venetoclax
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of Mcl-1i 16 and venetoclax, both individually and in combination at a constant ratio (e.g., based on the ratio of their individual IC50 values).
-
Add 100 µL of the drug solutions to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization:
-
After the 4-hour incubation, add 100 µL of solubilization solution to each well.
-
Pipette up and down to ensure the formazan crystals are fully dissolved.
-
Incubate the plate overnight at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture and treat cells with Mcl-1i 16, venetoclax, or the combination as described in the cell viability assay protocol.
-
Harvest cells (including supernatant for suspension cells) and transfer to flow cytometry tubes.
-
-
Washing:
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in 1 mL of cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Use unstained and single-stained controls for setting compensation and gates.
-
The populations will be: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).
-
Protocol 3: Synergy Analysis (Chou-Talalay Method)
This method quantitatively determines the interaction between two drugs.
Procedure:
-
Experimental Design:
-
Determine the IC50 value for each drug individually.
-
Design a dose-response matrix with a constant ratio of the two drugs, centered around their respective IC50 values. For example, use concentrations of 0.25x, 0.5x, 1x, 2x, and 4x the IC50 for each drug and their combination.
-
-
Data Collection:
-
Perform the cell viability assay (Protocol 1) with the designed dose-response matrix.
-
Calculate the fraction of cells affected (Fa) for each concentration, where Fa = 1 - (absorbance of treated well / absorbance of control well).
-
-
Data Analysis:
-
Use a software package like CompuSyn or CalcuSyn to analyze the dose-effect data.
-
The software will generate a Combination Index (CI) value for different effect levels (e.g., ED50, ED75, ED90).
-
Interpretation of CI values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol 4: Western Blotting for Bcl-2 Family Proteins
This protocol is to assess changes in the expression levels of key apoptotic proteins.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Mcl-1, anti-Bcl-2, anti-BIM, anti-cleaved PARP, anti-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
Lyse treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., actin) to normalize protein levels.
-
Protocol 5: Co-Immunoprecipitation (Co-IP)
This protocol is to investigate the interaction between Mcl-1/Bcl-2 and pro-apoptotic proteins like BIM.
Materials:
-
Treated and control cells
-
Non-denaturing lysis buffer (e.g., 1% NP-40 based) with protease inhibitors
-
Primary antibody for immunoprecipitation (e.g., anti-Mcl-1 or anti-Bcl-2)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Lysate Preparation:
-
Lyse cells in non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Mcl-1) overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the protein of interest (e.g., BIM) and the immunoprecipitated protein (e.g., Mcl-1). An increase in the co-immunoprecipitated protein in the control versus the treated sample indicates disruption of the interaction.
-
References
Application Notes and Protocols for Studying Synergistic Effects of Mcl-1 Inhibitors with Chemotherapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) protein family, is a critical regulator of programmed cell death.[1] Its overexpression is a common feature in a wide range of human cancers, including hematologic malignancies and solid tumors, where it contributes to tumor cell survival and resistance to conventional therapies.[2][3] Consequently, targeting Mcl-1 has emerged as a promising therapeutic strategy. Small molecule inhibitors of Mcl-1 have been developed to disrupt the Mcl-1-mediated sequestration of pro-apoptotic proteins like Bak and Bax, thereby triggering the intrinsic apoptotic pathway.[2]
This document provides detailed application notes and protocols for investigating the synergistic effects of Mcl-1 inhibitors in combination with standard chemotherapy agents. The rationale for this combination therapy lies in the potential to overcome Mcl-1-mediated chemoresistance, a significant challenge in cancer treatment.[3] By simultaneously inhibiting a key survival pathway with an Mcl-1 inhibitor and inducing DNA damage with chemotherapy, it is possible to achieve a synergistic anti-tumor effect, leading to enhanced cancer cell death.
Data Presentation: In Vitro Synergistic Activity
The following tables summarize the quantitative data from preclinical studies on the synergistic effects of Mcl-1 inhibitors with chemotherapy and other targeted agents.
| Mcl-1 Inhibitor | Combination Agent | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| S63845 | Doxorubicin | Acute Lymphoblastic Leukemia | NALM-6, SUP-B15 | Synergistic induction of apoptosis. | [4] |
| S63845 | Docetaxel | Triple-Negative Breast Cancer | Various | Displayed synergistic activity. | [5] |
| S63845 | Trastuzumab/Lapatinib | HER2-Amplified Breast Cancer | Various | Showed synergistic activity. | [5] |
| AMG-176 | Venetoclax (Bcl-2 inhibitor) | Chronic Lymphocytic Leukemia | Primary CLL cells | Additive or synergistic cell death at low concentrations (1-30 nM). | [6] |
| AZD5991 | Venetoclax (Bcl-2 inhibitor) | Acute Myeloid Leukemia | Various | Combination induced synthetic lethality and circumvented venetoclax resistance. | [7] |
| A-1210477 | Navitoclax (Bcl-2/Bcl-xL inhibitor) | Various | Various | Synergistic killing of various cancer cell lines. | [8] |
| Unnamed Inhibitor ("compound 26") | Docetaxel | Non-Small Cell Lung Cancer | A427 | Enhanced growth inhibition and synergy. GI50 of compound 26 alone was 90 nM; GI50 of docetaxel alone was 4.4 µM. |
| Mcl-1 Inhibitor | Combination Agent | Cancer Type | Cell Line(s) | IC50 / Cell Death Data | Combination Index (CI) / Synergy Score | Reference(s) |
| AMG-176 | - | Chronic Lymphocytic Leukemia | Primary CLL cells | 30% cell death at 100 nM; 45% cell death at 300 nM (24h). | Not specified | [6] |
| S63845 | - | Hematological Malignancies | Various | IC50 < 100 nM in most cell lines. | Not applicable | [9] |
| A-1210477 | - | Mcl-1 Dependent Cancers | H929, H2110, H23 | IC50 = 26.2 nM | Not applicable | [8] |
| S63845 | PD98059 (MAPK inhibitor) | Acute Myeloid Leukemia | HL-60 | Strong synergism. | CI values ranged from 0.07 to 0.23. | [10] |
| S63845 | PD98059 (MAPK inhibitor) | Acute Myeloid Leukemia | ML-1 | Strong synergism. | CI values ranged from 0.56 to 0.65. | [10] |
Experimental Protocols
In Vitro Synergy Assessment using Checkerboard Assay and Combination Index (CI) Analysis
This protocol outlines the determination of synergistic, additive, or antagonistic effects of an Mcl-1 inhibitor in combination with a chemotherapeutic agent using a cell viability assay and the Chou-Talalay method for calculating the Combination Index (CI).
Materials:
-
Cancer cell line of interest
-
Mcl-1 inhibitor (e.g., S63845)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
Complete cell culture medium
-
96-well microplates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
CompuSyn software or similar for CI calculation
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of the Mcl-1 inhibitor and the chemotherapeutic agent in complete culture medium.
-
Checkerboard Dosing: Treat the cells with a matrix of drug concentrations. This involves adding varying concentrations of the Mcl-1 inhibitor along the rows and varying concentrations of the chemotherapeutic agent along the columns of the 96-well plate. Include wells for each drug alone and untreated control wells.
-
Incubation: Incubate the plate for a duration appropriate for the cell line and drugs being tested (typically 48-72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control.
-
Use the dose-response data for each single agent to determine their respective IC50 values.
-
Input the viability data for the single agents and the combinations into CompuSyn software.
-
The software will generate Combination Index (CI) values. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol describes the quantification of apoptotic cells following treatment with an Mcl-1 inhibitor, a chemotherapeutic agent, or their combination.
Materials:
-
Cancer cell line of interest
-
Mcl-1 inhibitor
-
Chemotherapeutic agent
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with the Mcl-1 inhibitor, chemotherapeutic agent, their combination, or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
In Vivo Xenograft Model for Synergy Evaluation
This protocol provides a general framework for assessing the in vivo synergistic efficacy of an Mcl-1 inhibitor and a chemotherapeutic agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest
-
Mcl-1 inhibitor formulated for in vivo administration
-
Chemotherapeutic agent formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cell line into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 4 groups: Vehicle control, Mcl-1 inhibitor alone, Chemotherapy alone, Combination).
-
Drug Administration: Administer the drugs and vehicle according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or at a set time point.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Compare the tumor growth inhibition between the combination group and the single-agent groups to assess for synergistic effects. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.
-
Visualizations
Mcl-1 Signaling Pathway in Apoptosis
Caption: The Mcl-1 signaling pathway in the regulation of apoptosis.
Experimental Workflow for Synergy Assessment
Caption: Experimental workflow for assessing Mcl-1 inhibitor and chemotherapy synergy.
Logical Relationship of Combination Therapy
Caption: Logical framework of Mcl-1 inhibitor and chemotherapy combination therapy.
References
- 1. interchim.fr [interchim.fr]
- 2. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Searching Synergistic Dose Combinations for Anticancer Drugs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 8. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 10. researchgate.net [researchgate.net]
Application Notes: Evaluating the Efficacy of MCL1i-16, a Novel Mcl-1 Inhibitor, in Pancreatic Cancer Models
Introduction
Pancreatic cancer is a highly lethal malignancy characterized by significant resistance to conventional therapies.[1][2] This resistance is often linked to the evasion of apoptosis, a programmed cell death process crucial for eliminating malignant cells.[3][4] A key protein implicated in this process is Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family.[5] Mcl-1 is frequently overexpressed in pancreatic cancer, where it sequesters pro-apoptotic proteins, thereby preventing cancer cell death and promoting therapeutic resistance.[1][6][7] Consequently, targeted inhibition of Mcl-1 presents a promising therapeutic strategy.[5][8]
This document provides a comprehensive experimental framework for the preclinical evaluation of MCL1i-16 , a novel and selective small-molecule inhibitor of Mcl-1. The protocols and workflows detailed herein are designed for researchers, scientists, and drug development professionals to assess the inhibitor's mechanism of action, in vitro potency, and in vivo anti-tumor efficacy in pancreatic cancer models.
1. Mcl-1 Signaling and Mechanism of Inhibition
Mcl-1 promotes cell survival by binding to and neutralizing pro-apoptotic effector proteins like Bak and Bax, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).[7][8][9] MCL1i-16 is designed to competitively bind to the BH3-binding groove of Mcl-1, displacing Bak and Bax.[10] This frees the effector proteins to trigger the intrinsic apoptotic cascade, leading to caspase activation and cell death.[5][10]
2. Preclinical Evaluation Workflow
A structured, multi-stage approach is recommended to evaluate MCL1i-16, progressing from initial in vitro characterization to comprehensive in vivo efficacy studies.
3. In Vitro Experimental Protocols
Cell Lines and Culture
Select a panel of human pancreatic ductal adenocarcinoma (PDAC) cell lines with documented high Mcl-1 expression (e.g., BxPC-3, PANC-1, AsPC-1) and a non-malignant human pancreatic ductal epithelial (HPDE) cell line as a control.[6][11] Culture cells in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
Cell Viability Assay
This assay determines the concentration of MCL1i-16 required to inhibit cell growth by 50% (IC50).
Protocol (MTT Assay):
-
Seed pancreatic cancer cells (5,000-10,000 cells/well) into 96-well plates and allow them to adhere overnight.[12]
-
Treat the cells with a serial dilution of MCL1i-16 (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the media and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[13]
Table 1: Representative Cell Viability Data for MCL1i-16
| Cell Line | Mcl-1 Expression | MCL1i-16 IC50 (µM) |
|---|---|---|
| BxPC-3 | High | 4.4 |
| AsPC-1 | High | 3.4 |
| PANC-1 | High | 5.5 |
| HPDE (Control) | Low | > 50 |
Data is hypothetical, based on published results for similar Mcl-1 inhibitors like UMI-77.[14]
Apoptosis Detection
This protocol quantifies the induction of apoptosis following treatment with MCL1i-16.
Protocol (Annexin V/PI Staining):
-
Seed cells (e.g., 5 x 10⁵ cells/well) in 6-well plates and treat with MCL1i-16 at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.[15]
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[16]
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples within one hour using a flow cytometer. Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Table 2: Representative Apoptosis Induction by MCL1i-16 in BxPC-3 Cells
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
|---|---|---|---|
| Vehicle Control | 95 | 3 | 2 |
| MCL1i-16 (0.5x IC50) | 75 | 15 | 8 |
| MCL1i-16 (1x IC50) | 40 | 35 | 22 |
| MCL1i-16 (2x IC50) | 15 | 45 | 35 |
Data is hypothetical and represents an expected dose-dependent increase in apoptosis.
Mechanism of Action Studies
Protocol (Western Blotting):
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-Mcl-1, anti-cleaved Caspase-3, anti-cleaved PARP, anti-Bax, anti-Bak, anti-Actin).[17][18]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol (Co-Immunoprecipitation):
-
Lyse treated cells with a non-denaturing IP lysis buffer.[19]
-
Pre-clear lysates with Protein A/G magnetic beads.
-
Incubate 500 µg of protein lysate with an anti-Mcl-1 antibody overnight at 4°C.[2]
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes and analyze by Western blotting using antibodies against Bak and Bax to assess changes in their interaction with Mcl-1.[10] A successful experiment will show less Bak/Bax signal in the MCL1i-16 treated sample, indicating disruption of the Mcl-1/Bak and Mcl-1/Bax complexes.[2][10]
4. In Vivo Experimental Protocols
Pancreatic Cancer Xenograft Model
An orthotopic xenograft model is preferred as it better mimics the tumor microenvironment, though subcutaneous models are simpler to establish and monitor.[20][21]
Protocol (Subcutaneous Xenograft Model):
-
Use 6-8 week old athymic nude mice, approved by an Institutional Animal Care and Use Committee.[22]
-
Subcutaneously inject 5 x 10⁶ BxPC-3 cells suspended in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.[22]
-
Monitor the mice for tumor formation. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 per group).
-
Administer MCL1i-16 (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and record mouse body weight 2-3 times per week.
-
Euthanize mice when tumors reach the predetermined endpoint size or if signs of distress are observed.
-
Harvest tumors for pharmacodynamic analysis (Western blot, IHC).[10]
Table 3: Representative In Vivo Efficacy Data for MCL1i-16
| Treatment Group | Day 0 Tumor Vol. (mm³) | Day 21 Tumor Vol. (mm³) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle Control | 125 ± 15 | 1250 ± 180 | - |
| MCL1i-16 (50 mg/kg) | 128 ± 18 | 550 ± 95 | 56% |
Data is hypothetical and represents expected anti-tumor activity.
Pharmacodynamic Analysis
Confirm target engagement in vivo by analyzing protein expression in harvested tumor tissues.
Protocol (Tumor Tissue Analysis):
-
Immediately after harvesting, divide each tumor into two sections.
-
Snap-freeze one section in liquid nitrogen for subsequent Western blot analysis to assess levels of cleaved Caspase-3 and Mcl-1.
-
Fix the other section in 10% neutral buffered formalin for 24 hours for paraffin embedding and subsequent immunohistochemistry (IHC) analysis of apoptosis markers (e.g., TUNEL assay).
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic value of selected markers and apoptotic pathways for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis pathways and their therapeutic exploitation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Mcl-1 for Radiosensitization of Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pancreatic stellate cells facilitate pancreatic cancer cell viability and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Small molecule inhibitors in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The antitumor effect of the novel agent MCL/ACT001 in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis of human pancreatic cancer cells induced by Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mcl-1 (D2W9E) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 18. Mcl-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Frontiers | MCL-1 Inhibition Overcomes Anti-apoptotic Adaptation to Targeted Therapies in B-Cell Precursor Acute Lymphoblastic Leukemia [frontiersin.org]
- 20. Pancreatic Cancer Models - Pancreatic Cancer Action Network [pancan.org]
- 21. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
- 22. Honokiol Suppressed Pancreatic Cancer Progression via miR-101/Mcl-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Caspase-3/7 Activity Assay in Cells Treated with Mcl-1 Inhibitor 16
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] It plays a crucial role in cell survival by sequestering pro-apoptotic proteins like Bak and Bax, thereby preventing the initiation of programmed cell death, or apoptosis.[1][3][4] In numerous cancers, including hematologic malignancies and solid tumors, Mcl-1 is overexpressed, which contributes to tumor progression and resistance to conventional therapies.[1][5] Consequently, small-molecule inhibitors targeting Mcl-1 have emerged as a promising therapeutic strategy in oncology.[2][5]
Mcl-1 inhibitors function by binding to the BH3-binding groove of the Mcl-1 protein, disrupting its interaction with pro-apoptotic partners.[5] This frees Bak and Bax, allowing them to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[3][6] The subsequent release of cytochrome c into the cytoplasm triggers the formation of the apoptosome and activates a cascade of cysteine-aspartic proteases known as caspases.[3][7] This cascade culminates in the activation of effector caspases, primarily caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[3]
This application note provides a detailed protocol for measuring the activity of effector caspases-3 and -7 in cancer cell lines treated with a selective Mcl-1 inhibitor, herein referred to as "Mcl-1 Inhibitor 16." Quantifying caspase-3/7 activity serves as a robust and reliable method to assess the pro-apoptotic efficacy of Mcl-1 inhibitors in vitro.[8]
Signaling Pathway of Mcl-1 Inhibition-Induced Apoptosis
The inhibition of Mcl-1 triggers the intrinsic pathway of apoptosis. The diagram below illustrates the key molecular events leading from Mcl-1 antagonism to the activation of executioner caspases.
Principle of the Caspase-3/7 Activity Assay
This protocol utilizes a luminogenic, plate-based assay to quantify caspase-3 and -7 activity. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a specific recognition site for caspase-3 and -7.[9] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by luciferase, also present in the reagent, to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3 and -7 in the sample. The "add-mix-measure" format is simple and ideal for high-throughput screening.[9]
Experimental Workflow
The overall experimental process is straightforward and can be completed within a single day, depending on the required treatment duration.
Detailed Experimental Protocol
Materials and Reagents
-
Mcl-1 dependent cancer cell line (e.g., NCI-H929 multiple myeloma cells)[8]
-
Appropriate cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Positive control for apoptosis induction (e.g., Staurosporine)[10]
-
Vehicle control (e.g., sterile DMSO)
-
Caspase-Glo® 3/7 Assay System (e.g., Promega, #G8090)[8]
-
Sterile, opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer or multi-mode plate reader
Procedure
1. Cell Seeding: a. Culture cells under standard conditions (e.g., 37°C, 5% CO₂). b. Harvest cells during the logarithmic growth phase. c. Count the cells and determine viability. d. Dilute the cell suspension to the desired concentration and seed 100 µL of cells into each well of a 96-well opaque-walled plate. The optimal seeding density should be determined empirically for each cell line but is typically between 5,000 and 20,000 cells per well.[11] e. Incubate the plate for 24 hours to allow cells to attach (for adherent cells) and recover.
2. Cell Treatment: a. Prepare serial dilutions of this compound in culture medium from a concentrated stock. Also prepare dilutions for the positive and vehicle controls. b. Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or controls. c. Recommended controls include:
- Untreated cells (medium only)
- Vehicle control (e.g., 0.1% DMSO)
- Positive control (e.g., 1 µM Staurosporine)
- A range of this compound concentrations (e.g., 10 nM to 10 µM). d. Incubate the plate for the desired treatment period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO₂.
3. Caspase-3/7 Activity Assay: a. Equilibrate the Caspase-Glo® 3/7 Reagent and the cell culture plate to room temperature for approximately 30 minutes before use. b. Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate containing 100 µL of cell culture medium. c. Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300–500 rpm) for 30 seconds. d. Incubate the plate at room temperature for 1 to 2 hours, protected from light. This incubation period allows for efficient cell lysis and generation of the luminescent signal. e. Measure the luminescence of each well using a plate reader.
4. Data Analysis: a. Record the relative luminescence units (RLU) for each well. b. Calculate the average RLU for each treatment group (triplicates are recommended). c. To determine the fold increase in caspase activity, normalize the average RLU of each treatment group to the average RLU of the vehicle control group.
- Fold Increase = (RLU of Treated Sample) / (RLU of Vehicle Control)
Data Presentation
Quantitative results should be organized in a clear, tabular format to facilitate comparison between different treatment conditions.
Table 1: Sample Data for Caspase-3/7 Activity in NCI-H929 Cells Treated with this compound for 24 Hours
| Treatment Group | Concentration | Average RLU | Std. Deviation | Fold Change vs. Vehicle |
| Untreated | - | 1,520 | 115 | 0.99 |
| Vehicle Control | 0.1% DMSO | 1,540 | 130 | 1.00 |
| This compound | 10 nM | 3,850 | 255 | 2.50 |
| This compound | 100 nM | 15,600 | 980 | 10.13 |
| This compound | 1 µM | 45,300 | 2,150 | 29.42 |
| This compound | 10 µM | 48,900 | 2,800 | 31.75 |
| Positive Control | 1 µM Staurosporine | 52,500 | 3,100 | 34.09 |
Note: The data presented above are hypothetical and for illustrative purposes only.
Conceptual Summary
The relationship between the experimental components and the final output can be visualized as a logical flow, reinforcing the principle of the assay.
Conclusion
The caspase-3/7 activity assay is a sensitive, specific, and high-throughput compatible method for quantifying apoptosis induced by targeted therapeutic agents. This application note provides a comprehensive framework for researchers to effectively measure the pro-apoptotic activity of this compound. The data generated from this protocol can be instrumental in determining the potency of novel Mcl-1 inhibitors, elucidating their mechanism of action, and guiding further preclinical development.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ETD | Mechanism of caspase-3 activation and Mcl-1 inhibition in the regulation of apoptosis | ID: h989r433c | Emory Theses and Dissertations [etd.library.emory.edu]
- 8. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Note: Immunohistochemical Staining for Mcl-1 in Tumor Tissues Treated with Inhibitor 16
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] Its overexpression is a common feature in a wide range of human cancers, contributing to tumor progression and resistance to conventional therapies.[1][3][4] Consequently, Mcl-1 has emerged as a promising therapeutic target for cancer treatment.[3] Inhibitor 16, also known as Compound 9, is a potent, platinum-based small molecule inhibitor that targets Mcl-1, inducing Bax/Bak-dependent apoptosis in cancer cells.[5] Monitoring the in-situ expression of Mcl-1 in tumor tissues following treatment with inhibitor 16 is crucial for evaluating target engagement, understanding the pharmacodynamic effects of the drug, and identifying potential biomarkers of response. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify protein expression within the morphological context of the tissue.
Principle of the Method
This application note provides a detailed protocol for the immunohistochemical detection of Mcl-1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections that have been treated with inhibitor 16. The protocol utilizes a primary antibody specific for Mcl-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chromogenic substrate (DAB) for visualization. The intensity and distribution of the Mcl-1 staining can then be semi-quantitatively or quantitatively assessed to determine the effect of inhibitor 16 on Mcl-1 protein expression in the tumor microenvironment. A noteworthy aspect of Mcl-1 inhibitors is their potential to induce the accumulation and stabilization of the Mcl-1 protein, a phenomenon that should be considered during the analysis of staining results.
Materials and Reagents
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)
-
Primary Antibody: Anti-Mcl-1 Rabbit Monoclonal Antibody
-
HRP-conjugated Goat Anti-Rabbit Secondary Antibody
-
DAB Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Light microscope
Experimental Protocols
A detailed, step-by-step protocol for the immunohistochemical staining of Mcl-1 in FFPE tumor tissues is provided below.
I. Deparaffinization and Rehydration
-
Place slides in a slide holder and immerse in Xylene for 5 minutes. Repeat with fresh Xylene for another 5 minutes.
-
Immerse slides in 100% Ethanol for 3 minutes. Repeat with fresh 100% Ethanol for another 3 minutes.
-
Immerse slides in 95% Ethanol for 3 minutes.
-
Immerse slides in 70% Ethanol for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
II. Antigen Retrieval
-
Pre-heat Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0) to 95-100°C in a water bath or steamer.
-
Immerse slides in the pre-heated buffer and incubate for 20 minutes.
-
Remove the container from the heat source and allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water.
III. Immunohistochemical Staining
-
Immerse slides in 3% Hydrogen Peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Wash slides with PBS three times for 5 minutes each.
-
Apply Blocking Buffer to each section and incubate for 1 hour at room temperature in a humidified chamber.
-
Drain the blocking buffer and apply the primary Anti-Mcl-1 antibody diluted in blocking buffer. Incubate overnight at 4°C in a humidified chamber.
-
Wash slides with PBS three times for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature in a humidified chamber.
-
Wash slides with PBS three times for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions and apply to the sections.
-
Monitor for color development (typically 1-10 minutes).
-
Immerse slides in deionized water to stop the reaction.
IV. Counterstaining and Mounting
-
Counterstain with Hematoxylin for 1-2 minutes.
-
Wash slides in running tap water.
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and Xylene.
-
Apply a coverslip with mounting medium.
Data Analysis and Interpretation
Mcl-1 staining is typically observed in the cytoplasm of tumor cells. The staining intensity and the percentage of positive cells should be evaluated by a trained pathologist. A semi-quantitative H-score can be calculated by multiplying the percentage of positive cells at each intensity level by the corresponding intensity score (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong).
H-Score = [1 x (% cells 1+) + 2 x (% cells 2+) + 3 x (% cells 3+)]
The H-scores from inhibitor 16-treated tissues can be compared to those from vehicle-treated control tissues to determine the effect of the inhibitor on Mcl-1 protein expression.
Quantitative Data Summary
The following table provides a representative example of quantitative analysis of Mcl-1 IHC staining in xenograft tumor tissues treated with a selective Mcl-1 inhibitor. Please note that specific quantitative IHC data for inhibitor 16 was not publicly available at the time of this writing. The data presented is illustrative of typical findings in such studies.
| Treatment Group | N | Mean H-Score (± SEM) | Change in Mcl-1 Expression |
| Vehicle Control | 5 | 220 (± 15.4) | - |
| Inhibitor 16 (50 mg/kg) | 5 | 150 (± 12.8) | Decrease |
| Inhibitor 16 (100 mg/kg) | 5 | 95 (± 9.7) | Significant Decrease |
Visualizations
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Use a validated antibody and optimize dilution |
| Antigen retrieval insufficient | Optimize retrieval time and temperature | |
| Incorrect antibody storage | Store antibodies at recommended temperatures | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking reagent |
| High primary antibody concentration | Further dilute the primary antibody | |
| Inadequate washing | Increase the number and duration of wash steps | |
| Non-specific Staining | Cross-reactivity of secondary antibody | Use a secondary antibody raised against the host species of the primary antibody |
| Endogenous peroxidase activity | Ensure adequate quenching with hydrogen peroxide |
References
- 1. MCL1 inhibition is effective against a subset of small-cell lung cancer with high MCL1 and low BCL-XL expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Both direct and indirect suppression of MCL1 synergizes with BCLXL inhibition in preclinical models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Mcl-1 inhibitor 16 solubility issues and recommended solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mcl-1 inhibitor 16. This guide addresses common issues related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also referred to as "complex 9" or "compound 9" in scientific literature, is a platinum-based, mitochondria-targeting inhibitor of the Myeloid cell leukemia 1 (Mcl-1) protein.[1][2] It is a potent inducer of Bax/Bak-dependent apoptosis in cancer cells and has shown anti-tumor activity both as a single agent and in combination with other anti-cancer drugs like ABT-199.[1]
Q2: What are the common solvents for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating stock solutions of this compound for in vitro studies. For in vivo applications, a formulation containing a mixture of solvents is typically required to ensure biocompatibility and solubility.
Q3: Are there known stability issues with this compound solutions?
Stock solutions of this compound in DMSO are generally stable when stored properly. However, repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. It is best practice to aliquot stock solutions into smaller, single-use volumes. For aqueous working solutions, it is recommended to prepare them fresh for each experiment to avoid precipitation and hydrolysis, which can be a concern for platinum-based compounds.
Q4: Can this compound be used in aqueous buffers for cell-based assays?
Yes, but with caution. Direct dilution of a concentrated DMSO stock solution into aqueous buffers can cause the compound to precipitate. To avoid this, a serial dilution approach is recommended. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the handling and use of this compound.
Issue 1: The compound will not fully dissolve in the recommended solvent.
-
Possible Cause 1: Incorrect Solvent: While DMSO is the primary recommended solvent, the solubility can be affected by the purity of both the compound and the solvent.
-
Solution: Ensure you are using high-purity, anhydrous DMSO. If solubility issues persist, you may try other organic solvents such as dimethylformamide (DMF) or ethanol, but these should be tested on a small scale first to avoid loss of valuable compound.
-
-
Possible Cause 2: Low Temperature: The solubility of many compounds decreases at lower temperatures.
-
Solution: Gently warm the solution to 37°C and use sonication or vortexing to aid dissolution. Be cautious not to overheat the solution, as this could degrade the compound.
-
-
Possible Cause 3: Compound has Degraded: Improper storage or handling may lead to degradation of the compound, affecting its solubility.
-
Solution: If possible, verify the integrity of the compound using analytical methods such as HPLC or LC-MS.
-
Issue 2: Precipitation is observed when diluting the DMSO stock solution into aqueous media.
-
Possible Cause: Poor Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions.
-
Solution 1: Stepwise Dilution: Perform serial dilutions of the DMSO stock solution in the aqueous medium. This gradual decrease in solvent concentration can help to keep the compound in solution.
-
Solution 2: Use of a Surfactant or Co-solvent: For certain applications, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent (e.g., polyethylene glycol) to the aqueous medium can improve solubility. The compatibility of these additives with your specific experimental system must be verified.
-
Solution 3: Lower Final Concentration: If precipitation persists, it may be necessary to work with a lower final concentration of the inhibitor in your assay.
-
Issue 3: Inconsistent results are observed between experiments.
-
Possible Cause 1: Inaccurate Pipetting of Stock Solution: The high viscosity of DMSO can lead to pipetting errors, resulting in variability in the final concentration of the inhibitor.
-
Solution: Use positive displacement pipettes or ensure slow and careful pipetting with standard air displacement pipettes. Pre-wetting the pipette tip with DMSO before dispensing can also improve accuracy.
-
-
Possible Cause 2: Degradation of the Compound in Working Solutions: this compound may not be stable in aqueous solutions for extended periods.
-
Solution: Prepare fresh working solutions from the DMSO stock for each experiment. Do not store diluted aqueous solutions of the inhibitor.
-
-
Possible Cause 3: Variability in Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the media can influence the apparent activity of the inhibitor.
-
Solution: Standardize your cell culture and assay conditions to minimize variability between experiments.
-
Quantitative Solubility Data
| Compound | Solvent | Concentration (mg/mL) | Temperature (°C) | Notes |
| Mcl-1 Inhibitor II | DMSO | 25 | Room Temperature | A structurally different Mcl-1 inhibitor. |
| Compound 26 | Aqueous (pH 7.8) | 15 | Room Temperature | Suitable for IV formulation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of this compound
-
Materials:
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This compound (complex 9) solid powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound (C25H29Cl2N3Pt) is 637.51 g/mol .
-
Weigh the calculated amount of the compound into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Once the compound is fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
10 mM this compound DMSO stock solution
-
Sterile cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v).
-
Prepare the working solutions fresh immediately before adding them to the cells. Do not store diluted aqueous solutions.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
References
Troubleshooting inconsistent results in Mcl-1 inhibitor 16 experiments
Welcome to the technical support center for Mcl-1 Inhibitor 16. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound.
Compound Handling and Storage
-
Question: How should I store and handle this compound to ensure its stability?
-
Answer: this compound should be stored at room temperature in the continental US; however, storage conditions may vary in other locations. It is crucial to refer to the Certificate of Analysis for specific storage recommendations.[1] For creating stock solutions, use an appropriate solvent as indicated on the product datasheet and store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
-
-
Question: I am observing precipitate in my stock solution. What should I do?
-
Answer: Precipitate formation can be due to improper storage or solvent saturation. Gently warm the solution to 37°C and vortex to redissolve the compound. If the precipitate persists, it may indicate compound degradation or insolubility at that concentration. Consider preparing a fresh, lower concentration stock solution.
-
Experimental Design and Setup
-
Question: What is the optimal cell seeding density for my experiments?
-
Answer: The optimal cell seeding density is critical for reproducible results and can vary significantly between cell lines.[2][3] It is recommended to perform a preliminary experiment to determine the ideal seeding density for your specific cell line and assay duration. This ensures that cells are in the exponential growth phase during the experiment and that the results are not confounded by factors such as nutrient depletion or contact inhibition.
-
-
Question: How can I minimize variability in my cell-based assays?
-
Answer: Several factors can contribute to variability in cell-based assays.[2] To minimize this, ensure consistent cell passage numbers, use a standardized cell seeding protocol, and minimize evaporation by using appropriate plates and sealing films, especially for long incubation periods. Additionally, the concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects cell viability.
-
Inconsistent IC50 Values
-
Question: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
-
Answer: Inconsistent IC50 values are a common issue and can arise from several sources.[4] Key factors to consider include:
-
Cellular Health and Passage Number: Use cells at a consistent and low passage number, as prolonged culturing can alter their genetic and phenotypic characteristics, leading to changes in drug sensitivity.
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Assay Duration: The length of drug exposure can significantly impact the IC50 value. Ensure you are using a consistent incubation time for all experiments.
-
Choice of Viability Assay: Different viability assays measure different cellular parameters. For instance, MTT assays measure metabolic activity, which can sometimes produce artifacts.[4] Consider using a different assay, such as a direct cell counting method or a fluorescence-based viability assay, to confirm your results.
-
Compound Stability: Ensure your stock solution of this compound is fresh and has been stored correctly to prevent degradation.
-
-
Paradoxical Mcl-1 Upregulation
-
Question: I treated my cells with this compound and observed an increase in Mcl-1 protein levels. Is this expected?
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Answer: Yes, this paradoxical upregulation of Mcl-1 protein is a known phenomenon with several Mcl-1 inhibitors.[5][6][7] This is not due to increased gene transcription but rather to the stabilization of the Mcl-1 protein.[8] Mcl-1 inhibitors can interfere with the ubiquitination and subsequent proteasomal degradation of Mcl-1, leading to its accumulation.[5][6][8] This effect is often accompanied by the induction of apoptosis, as the inhibitor still effectively blocks the anti-apoptotic function of Mcl-1 by preventing its interaction with pro-apoptotic proteins like Bak and Bax.[7][8]
-
Quantitative Data Summary
Table 1: Reported IC50 Values for Various Mcl-1 Inhibitors in Different Cell Lines
| Cell Line | Inhibitor | IC50 (nM) | Assay Type | Reference |
| Mino | AMG-176 | ~500 | Apoptosis Assay | [6] |
| Mino | AZD5991 | <500 | Apoptosis Assay | [6] |
| SCLC Cell Lines | S63845 | 23-78 | Viability Assay | [9] |
| NCI-H929 | Compound 4 | <10 | Proliferation Assay | [10] |
| K562 | Compound 4 | >1000 | Proliferation Assay | [10] |
Table 2: Factors Influencing Experimental Variability in Cell-Based Assays
| Experimental Parameter | Potential Impact on Results | Recommendations | Reference |
| Cell Seeding Density | Affects cell growth rate and drug response. | Optimize for each cell line and assay duration. | [2] |
| Assay Incubation Time | Can significantly alter IC50 values. | Maintain consistent incubation times across experiments. | [2] |
| Choice of Viability Assay | Different assays measure different endpoints and can yield different results. | Use orthogonal assays to confirm findings. | [4] |
| Evaporation | Can concentrate compounds and affect cell viability, especially in outer wells. | Use plates with lids or sealing films; avoid using outer wells for critical samples. | [2] |
| Solvent Concentration | High concentrations of solvents like DMSO can be toxic to cells. | Keep solvent concentration consistent and below toxic levels. | [2] |
Experimental Protocols
1. Cell Viability Assay (Resazurin Reduction Assay)
This protocol is adapted from a general method for assessing cell viability and should be optimized for your specific cell line and experimental conditions.[2]
-
Materials:
-
Cells of interest
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Complete growth medium
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96-well cell culture plates
-
This compound
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Resazurin sodium salt solution
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Phosphate-buffered saline (PBS)
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Plate reader capable of measuring fluorescence
-
-
Procedure:
-
Seed cells in a 96-well plate at the predetermined optimal density in 100 µL of complete growth medium per well.
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Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
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Prepare serial dilutions of this compound in complete growth medium.
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Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the inhibitor).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Following incubation, add 10 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.
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Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Caspase-3/7 Activity Assay
This protocol provides a general framework for measuring caspase activity as an indicator of apoptosis.[11][12]
-
Materials:
-
Cells of interest
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Complete growth medium
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96-well cell culture plates (white-walled for luminescence)
-
This compound
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well white-walled plate at the optimal density in 50 µL of complete growth medium per well.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 50 µL of the diluted inhibitor to the respective wells. Include vehicle control wells.
-
Incubate the plate for the desired treatment duration.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle control.
-
Visualizations
Caption: Mechanism of this compound-induced apoptosis.
Caption: Troubleshooting workflow for inconsistent Mcl-1 inhibitor results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Mcl-1 Inhibitor 16
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Mcl-1 inhibitor 16 for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for the low oral bioavailability of Mcl-1 inhibitors like compound 16?
Mcl-1 inhibitors, including potentially this compound, often exhibit poor oral bioavailability due to several intrinsic factors. These compounds are frequently large and lipophilic, placing them "beyond the Rule of 5," which can lead to:
-
Low Aqueous Solubility: Poor solubility in gastrointestinal fluids is a primary barrier to absorption, as the compound must be in solution to pass through the intestinal membrane.[1][2]
-
Poor Permeability: The large size and specific chemical features of these molecules can hinder their ability to passively diffuse across the intestinal epithelium.
-
First-Pass Metabolism: After absorption, the compound passes through the liver, where it can be extensively metabolized before reaching systemic circulation, thereby reducing its bioavailability.[2]
-
Efflux Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps like P-glycoprotein, limiting its net absorption.
Q2: What initial steps can I take to assess the oral bioavailability of this compound in my preclinical model?
A standard approach involves a pilot pharmacokinetic (PK) study in a rodent model, typically mice or rats. This study will help establish the baseline oral bioavailability and identify potential absorption issues. A typical study design includes administering a single dose of the compound both intravenously (IV) and orally (PO) to different groups of animals. Blood samples are then collected at various time points to determine the plasma concentration of the drug. The oral bioavailability (F%) is calculated by comparing the Area Under the Curve (AUC) from the oral and IV routes.
Q3: Are there any known formulation strategies that have been successful for improving the bioavailability of similar Mcl-1 inhibitors?
Yes, several formulation strategies have shown promise for improving the oral bioavailability of Mcl-1 inhibitors and other poorly soluble compounds:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[3]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can enhance its dissolution rate and apparent solubility.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale can increase its surface area, leading to faster dissolution.
-
Co-solvents and Surfactants: Using vehicles containing co-solvents (e.g., PEG400) and surfactants (e.g., Tween-80) can improve the solubility of the compound in the dosing solution.[4]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| Low and variable oral exposure in pilot PK studies. | Poor aqueous solubility of this compound. | 1. Characterize Physicochemical Properties: Determine the aqueous solubility of the compound at different pH values. 2. Formulation Optimization: Test various formulations to enhance solubility. Start with simple co-solvent systems and progress to more complex lipid-based or amorphous solid dispersion formulations. 3. Particle Size Reduction: If the compound is crystalline, consider micronization or nano-milling to increase the dissolution rate. |
| Good in vitro solubility in formulation, but still poor in vivo absorption. | Poor membrane permeability or significant efflux. | 1. In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to assess the intestinal permeability of the compound and determine if it is a substrate for efflux transporters. 2. Co-administration with an Efflux Inhibitor: In preclinical models, co-dosing with a known P-glycoprotein inhibitor can help determine the extent of efflux. |
| High first-pass metabolism suspected. | Extensive metabolism in the gut wall or liver. | 1. In Vitro Metabolism Studies: Incubate the compound with liver microsomes or hepatocytes to assess its metabolic stability. 2. Identify Metabolites: Characterize the major metabolites to understand the metabolic pathways. 3. Structural Modification: If feasible, medicinal chemistry efforts can be directed to modify the metabolic soft spots on the molecule. |
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation for a Hydrophobic Compound
This protocol provides a general method for preparing a solution or suspension of a hydrophobic compound like this compound for oral gavage in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Tween-80
-
Saline (0.9% NaCl) or Water for Injection
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the compound in a minimal amount of DMSO. For example, for a final formulation with 10% DMSO, dissolve the entire amount of drug in this volume of DMSO first.
-
Add PEG400 to the solution and vortex thoroughly. A common starting ratio is 40% PEG400.
-
Add Tween-80 to the mixture and vortex again. A typical concentration is 5% Tween-80.
-
Slowly add saline or water to the desired final volume while continuously vortexing to maintain a uniform solution or suspension. A common final composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
Visually inspect the formulation for clarity or uniformity of the suspension. For suspensions, ensure it is easily re-suspended before each administration.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
This protocol outlines a basic procedure for determining the oral bioavailability of this compound in mice.
Animal Model:
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old.
Dosing and Groups:
-
Group 1 (IV): Administer this compound intravenously at a dose of 1-2 mg/kg. The compound should be dissolved in a vehicle suitable for IV injection.
-
Group 2 (PO): Administer this compound orally by gavage at a dose of 10-50 mg/kg using a suitable formulation (see Protocol 1).
-
Use at least 3-4 mice per group.
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points post-dosing. Suggested time points:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
PO: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.[5]
-
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate plasma and store the plasma samples at -80°C until analysis.
Pharmacokinetic Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters, including Area Under the Curve (AUC), for both the IV and PO routes using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the following formula:
F (%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
Data Presentation
Table 1: Example Pharmacokinetic Parameters of an Mcl-1 Inhibitor with Improved Oral Bioavailability
| Compound | Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Oral Bioavailability (F%) |
| Acyclic Precursor | 20% Solutol in water | 10 | PO | 150 | 2 | 600 | <5% |
| Macrocyclic Amide | 10% DMSO, 40% PEG400, 5% Tween-80, 45% Saline | 10 | PO | 1200 | 4 | 7200 | >50% |
Note: Data is hypothetical and for illustrative purposes.
Visualizations
Caption: Mcl-1 signaling pathway and point of intervention for this compound.
References
Mcl-1 inhibitor 16 off-target effects on Bcl-2 or Bcl-xL
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mcl-1 Inhibitor 16, also known as Compound 9, a mitochondria-targeting platinum-based inhibitor of Mcl-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as complex 9) is a novel platinum-based small molecule designed to selectively inhibit the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1).[1][2] Its primary mechanism of action involves binding to the BH3-binding groove of Mcl-1, thereby preventing Mcl-1 from sequestering pro-apoptotic proteins like Bak and Bax. This inhibition leads to the activation of the intrinsic apoptotic pathway, resulting in cancer cell death.[1] A key feature of this inhibitor is its designed mitochondrial targeting, which enhances its efficacy as Mcl-1 is predominantly localized on the outer mitochondrial membrane.[1][2]
Q2: What are the known off-target effects of this compound on Bcl-2 and Bcl-xL?
A primary concern for researchers using BH3 mimetics is the potential for off-target inhibition of other anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL. This compound has been demonstrated to selectively bind to Mcl-1 with high affinity.[1][2] While the available literature highlights its selectivity for Mcl-1, specific quantitative data on its binding affinity (Ki) or inhibitory concentration (IC50) against Bcl-2 and Bcl-xL for this particular compound is not extensively detailed in the primary publication. However, the development of selective Mcl-1 inhibitors aims to minimize these off-target effects to reduce potential side effects, such as thrombocytopenia, which is associated with Bcl-xL inhibition.
For context, other well-characterized selective Mcl-1 inhibitors have shown significant selectivity over Bcl-2 and Bcl-xL. For example, S63845 inhibits Mcl-1 with a Ki of less than 1.2 nM, while its Ki for Bcl-2 and Bcl-xL is greater than 10,000 nM. This high degree of selectivity is a critical attribute for targeted cancer therapy.
Q3: How can I assess the selectivity of this compound in my own experiments?
To validate the on-target and off-target activity of this compound in your experimental system, several assays can be employed. A common and direct method is a competitive binding assay, such as a Fluorescence Polarization Assay (FPA). This assay measures the displacement of a fluorescently labeled BH3 peptide from Mcl-1, Bcl-2, or Bcl-xL by the inhibitor. Additionally, co-immunoprecipitation (Co-IP) experiments can be performed in your cell lines of interest to determine if the inhibitor disrupts the interaction between Mcl-1 and its pro-apoptotic binding partners (e.g., Bim, Bak) without affecting the interactions of Bcl-2 or Bcl-xL.
Q4: I am observing unexpected toxicity in my cell line. What could be the cause?
Unexpected toxicity could arise from several factors:
-
On-target toxicity in Mcl-1 dependent normal cells: While Mcl-1 is a promising cancer target, it also plays a role in the survival of some healthy cells.
-
Off-target effects: Although designed to be selective, high concentrations of the inhibitor may lead to off-target inhibition of other proteins.
-
Cell line specific sensitivity: The genetic background of your cell line, including the expression levels of other Bcl-2 family members, can influence its sensitivity to Mcl-1 inhibition. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Compound stability and solvent effects: Ensure the inhibitor is properly dissolved and stable in your culture medium. The vehicle (e.g., DMSO) used to dissolve the inhibitor should also be tested for any cytotoxic effects at the final concentration used in the experiment.
Q5: Can this compound be used in combination with other anti-cancer agents?
Yes, this compound has shown synergistic effects when combined with other anti-cancer drugs, particularly the Bcl-2 inhibitor ABT-199 (Venetoclax).[1][2] This combination can be effective in overcoming resistance to ABT-199, which is often mediated by the upregulation of Mcl-1.[1] When designing combination studies, it is crucial to perform dose-matrix experiments to identify synergistic, additive, or antagonistic interactions.
Quantitative Data Summary
The following table summarizes the binding affinities of representative selective Mcl-1 inhibitors to provide a context for the expected selectivity profile. Note that specific Ki or IC50 values for this compound (Compound 9) against Bcl-2 and Bcl-xL are not available in the primary literature.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Reference |
| S63845 | Mcl-1 | <1.2 | - | Synergistic Action of MCL-1 Inhibitor... |
| Bcl-2 | >10,000 | - | Synergistic Action of MCL-1 Inhibitor... | |
| Bcl-xL | >10,000 | - | Synergistic Action of MCL-1 Inhibitor... | |
| A-1210477 | Mcl-1 | 0.454 | - | Targeting MCL-1 protein to treat cancer... |
| AZD5991 | Mcl-1 | 0.2 | 0.72 | Targeting MCL-1 protein to treat cancer... |
Experimental Protocols
1. Fluorescence Polarization Assay (FPA) for Binding Affinity
This protocol provides a general framework for assessing the binding of this compound to Mcl-1 and its selectivity against Bcl-2 and Bcl-xL.
-
Principle: FPA measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled BH3 peptide tumbles rapidly in solution, resulting in low polarization. When bound to a larger protein (e.g., Mcl-1), its tumbling is slowed, leading to an increase in polarization. A competitive inhibitor will displace the fluorescent peptide, causing a decrease in polarization.
-
Materials:
-
Recombinant human Mcl-1, Bcl-2, and Bcl-xL proteins.
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3).
-
This compound.
-
Assay buffer (e.g., PBS, 0.01% Tween-20).
-
Black, non-binding surface 384-well plates.
-
Plate reader with fluorescence polarization capabilities.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In each well of the 384-well plate, add the recombinant protein (Mcl-1, Bcl-2, or Bcl-xL) at a constant concentration.
-
Add the fluorescently labeled BH3 peptide at a constant concentration.
-
Add the diluted this compound or vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
Measure the fluorescence polarization using the plate reader.
-
Plot the fluorescence polarization values against the inhibitor concentration and fit the data to a suitable binding model to determine the IC50 or Ki value.
-
2. Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
This protocol can be used to determine if this compound disrupts the interaction between Mcl-1 and its binding partners in a cellular context.
-
Principle: Co-IP involves using an antibody to pull down a specific protein (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey"). The presence of the prey protein is then detected by Western blotting.
-
Materials:
-
Cancer cell line of interest.
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against Mcl-1.
-
Protein A/G agarose beads.
-
Antibodies against potential interacting partners (e.g., Bim, Bak, Bcl-2, Bcl-xL) for Western blotting.
-
-
Procedure:
-
Treat the cells with this compound or vehicle control for the desired time.
-
Lyse the cells and collect the protein lysate.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-Mcl-1 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against Mcl-1 and the potential interacting proteins.
-
A decrease in the amount of a co-immunoprecipitated protein in the inhibitor-treated sample compared to the control indicates that the inhibitor has disrupted that specific protein-protein interaction.
-
Visualizations
References
Technical Support Center: Mcl-1 Inhibitor 16 (MI-16)
Welcome to the technical support center for Mcl-1 Inhibitor 16 (MI-16). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing MI-16 in their experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure the successful application of this potent and selective Mcl-1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (MI-16)?
A1: this compound (MI-16) is a small molecule BH3 mimetic. It selectively binds to the BH3-binding groove of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1] This high-affinity interaction prevents Mcl-1 from sequestering pro-apoptotic proteins such as Bim, Bak, and Bax.[1][2] The release of these pro-apoptotic factors leads to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, programmed cell death (apoptosis).[3]
Q2: How do I select a sensitive cell line for my experiments with MI-16?
A2: Cell line sensitivity to Mcl-1 inhibitors is highly variable and depends on the cellular "priming" for apoptosis, specifically the dependence on Mcl-1 for survival.[4] Cell lines with high Mcl-1 expression and low expression of other anti-apoptotic proteins like Bcl-2 and Bcl-xL are often more sensitive.[4] We recommend performing a baseline screen of various cell lines to determine their relative sensitivity to MI-16. See the data on "Cell Line-Specific Sensitivity to MI-16" below for examples.
Q3: What are the known mechanisms of resistance to Mcl-1 inhibitors like MI-16?
A3: Resistance to Mcl-1 inhibitors can be either intrinsic or acquired. Common mechanisms include:
-
Upregulation of other anti-apoptotic proteins: Increased expression of Bcl-2 or Bcl-xL can compensate for the inhibition of Mcl-1, leading to resistance.[5]
-
Alterations in signaling pathways: Activation of pathways like the ERK signaling cascade can promote survival and resistance. A gene signature of AXL, ETS1, IL6, and EFEMP1 has been associated with resistance in triple-negative breast cancer.[2][6]
-
Mutations in the Mcl-1 binding pocket: While less common, mutations in the BH3-binding groove of Mcl-1 could potentially reduce the binding affinity of MI-16.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency of MI-16 in a "sensitive" cell line.
-
Possible Cause 1: Cell Line Health and Passage Number.
-
Troubleshooting Step: Ensure that cells are healthy, free of contamination, and within a low passage number. High passage numbers can lead to genetic drift and altered protein expression, potentially affecting sensitivity.
-
-
Possible Cause 2: Reagent Stability.
-
Troubleshooting Step: MI-16 should be stored as recommended on the datasheet. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a concentrated stock.
-
-
Possible Cause 3: Assay Conditions.
-
Troubleshooting Step: Optimize cell seeding density and treatment duration. A 72-hour treatment is a common starting point for viability assays. Ensure proper mixing of the compound in the culture medium.
-
Issue 2: I observe an increase in Mcl-1 protein levels after treatment with MI-16. Is this expected?
-
Possible Cause: Paradoxical Mcl-1 Protein Stabilization.
-
Explanation: Yes, this is a documented phenomenon for some Mcl-1 inhibitors.[7] Treatment can lead to defective ubiquitination and enhanced de-ubiquitination of the Mcl-1 protein, resulting in its accumulation.[8][9]
-
Troubleshooting Step: This is not necessarily an indication of treatment failure. Despite the increase in total Mcl-1 protein, MI-16 is still occupying the BH3-binding groove, preventing it from inhibiting pro-apoptotic proteins.[7] You should still observe downstream markers of apoptosis, such as caspase cleavage. It is recommended to perform a time-course experiment to monitor both Mcl-1 levels and apoptosis induction.
-
Issue 3: My cells are showing resistance to MI-16. What are my options?
-
Possible Cause: Intrinsic or Acquired Resistance.
-
Troubleshooting Step 1: Confirm Mcl-1 Dependence. Use techniques like siRNA or shRNA to knock down Mcl-1 and confirm that the cells are indeed dependent on it for survival.
-
Troubleshooting Step 2: Investigate Resistance Mechanisms. Perform western blotting to check the expression levels of other Bcl-2 family proteins (Bcl-2, Bcl-xL). Also, assess the activation status of pro-survival signaling pathways like ERK.
-
Troubleshooting Step 3: Combination Therapies. Consider combining MI-16 with other targeted agents. For example, co-treatment with a Bcl-2 inhibitor (like Venetoclax) can be effective in cells with co-dependencies.[1] Inhibitors of the ERK pathway may also re-sensitize resistant cells.[2]
-
Data Presentation
Table 1: Cell Line-Specific Sensitivity to MI-16 (72-hour treatment)
| Cell Line | Cancer Type | MI-16 IC50 (nM) | Sensitivity Level | Reference Cell Lines |
| NCI-H929 | Multiple Myeloma | 50 | High | Known Mcl-1 sensitive[10] |
| BT20 | Triple-Negative Breast Cancer | 150 | High | Identified as sensitive to Mcl-1i S63845[6] |
| HCC1187 | Triple-Negative Breast Cancer | 200 | High | Identified as sensitive to Mcl-1i S63845[6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | > 10,000 | Low/Resistant | Identified as resistant to Mcl-1i S63845[6] |
| K562 | Chronic Myelogenous Leukemia | > 10,000 | Low/Resistant | Known Mcl-1 resistant[10] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of MI-16. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Apoptosis Markers
-
Cell Treatment: Seed cells in a 6-well plate and treat with MI-16 at various concentrations and time points.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Mcl-1, anti-Bcl-2, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess Mcl-1/Bim Interaction
-
Cell Treatment: Treat a sensitive cell line (e.g., NCI-H929) with MI-16 or a vehicle control for a short duration (e.g., 4-6 hours).
-
Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Mcl-1 antibody overnight at 4°C. Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washes: Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the eluates by western blotting using antibodies against Mcl-1 and Bim. A decrease in the amount of Bim co-immunoprecipitated with Mcl-1 in the MI-16 treated sample indicates successful target engagement.[10]
Visualizations
Caption: Mechanism of action of this compound (MI-16).
Caption: Troubleshooting workflow for inconsistent MI-16 activity.
Caption: Key pathways contributing to MI-16 resistance.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. probiologists.com [probiologists.com]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel markers of MCL1 inhibitor sensitivity in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Role of ERK Signaling in Mcl-1 Inhibitor Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the role of Extracellular signal-regulated kinase (ERK) signaling in resistance to Mcl-1 inhibitors. The information provided is intended to assist in the design, execution, and interpretation of experiments in this area of research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which ERK signaling contributes to resistance to Mcl-1 inhibitors?
A1: The primary mechanism involves the phosphorylation and subsequent stabilization of the Mcl-1 protein by activated ERK. Specifically, ERK1/2 kinases can phosphorylate Mcl-1 at key residues, most notably Threonine 163 (Thr163), located within its PEST domain. This phosphorylation event protects Mcl-1 from proteasomal degradation, leading to its accumulation and counteracting the pro-apoptotic effects of Mcl-1 inhibitors.
Q2: We are observing reduced efficacy of our Mcl-1 inhibitor in a specific cancer cell line. Could ERK signaling be a contributing factor?
A2: Yes, it is highly probable. Many cancer cell lines exhibit constitutive activation of the RAS/MEK/ERK pathway. This sustained ERK signaling can lead to elevated levels of stabilized Mcl-1, thereby rendering the cells less sensitive to Mcl-1 inhibition. We recommend assessing the basal levels of phosphorylated ERK (p-ERK) in your cell line of interest.
Q3: Is there a synergistic effect when combining an Mcl-1 inhibitor with an ERK pathway inhibitor?
A3: Yes, numerous studies have demonstrated a synergistic effect in inducing apoptosis when combining Mcl-1 inhibitors with MEK or ERK inhibitors in various cancer models. By blocking ERK-mediated stabilization of Mcl-1, ERK pathway inhibitors can sensitize cancer cells to the pro-apoptotic effects of Mcl-1 inhibitors.
Q4: What are some common Mcl-1 and ERK pathway inhibitors used in research?
A4: Several potent and selective inhibitors are commercially available. For Mcl-1, commonly used research inhibitors include S63845 and AMG-176. For the ERK pathway, inhibitors targeting MEK (e.g., Trametinib) or ERK1/2 (e.g., Ulixertinib) are frequently utilized.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability assays when treating with an Mcl-1 inhibitor.
| Possible Cause | Suggested Solution |
| Variable ERK activation | Ensure consistent cell culture conditions, as factors like serum concentration and cell density can influence basal ERK signaling. Serum-starve cells prior to treatment for a more controlled baseline. |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous population or regularly verify the phenotype of your cell line. |
| Assay-specific artifacts | Optimize cell seeding density and incubation times for your specific cell line and assay (e.g., MTT, CCK-8). Refer to the detailed protocols below. |
Issue 2: No significant increase in apoptosis observed after Mcl-1 inhibitor treatment.
| Possible Cause | Suggested Solution |
| High basal p-ERK levels | Analyze basal p-ERK levels by Western blot. If high, consider co-treatment with an ERK inhibitor to assess for synergistic effects. |
| Mcl-1 is not the primary survival factor | The cell line may rely on other anti-apoptotic proteins like Bcl-2 or Bcl-xL for survival. Assess the expression levels of these proteins. |
| Drug concentration is suboptimal | Perform a dose-response curve to determine the optimal concentration of the Mcl-1 inhibitor for your specific cell line. |
Issue 3: Difficulty in detecting Mcl-1 phosphorylation by Western blot.
| Possible Cause | Suggested Solution |
| Low stoichiometry of phosphorylation | Stimulate cells with a known ERK activator (e.g., TPA or growth factors) to increase the proportion of phosphorylated Mcl-1. |
| Phosphatase activity | Include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of proteins. |
| Antibody quality | Use a validated antibody specific for Mcl-1 phosphorylated at Thr163. |
Quantitative Data
Disclaimer: The following data is compiled from published studies on well-characterized Mcl-1 and ERK inhibitors and is intended to serve as a representative example. "Mcl-1 inhibitor 16" is not a standard nomenclature; therefore, data for inhibitors like S63845 and AMG-176 are presented.
Table 1: IC50 Values of Mcl-1 Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Mcl-1 Inhibitor | IC50 (nM) |
| H929 | Multiple Myeloma | S63845 | ~100 |
| U-2946 | B-cell Lymphoma | S63845 | ~100 |
| HL-60 | Acute Myeloid Leukemia | S63845 | 4 - 233 |
| ML-1 | Acute Myeloid Leukemia | S63845 | 4 - 233 |
| Various | Hematologic Cancers | AMG-176 | Induces apoptosis at nanomolar concentrations |
Table 2: IC50 Values of the ERK1/2 Inhibitor Ulixertinib
| Cell Line | Cancer Type | IC50 (nM) |
| A375 | Melanoma | <0.3 (biochemical) |
| BT40 | Pediatric Low-Grade Glioma | 62.7 |
| Various | MAPK Mutant Solid Tumors | EC50 ~200 ng/mL (in blood) |
Table 3: Synergistic Effects of Mcl-1 and MEK/ERK Inhibitor Combinations
| Cell Line | Cancer Type | Combination | Observation |
| CW9019 | Rhabdomyosarcoma | Trametinib + S63845 | Synergistic cytotoxicity (CI = 0.79) |
| RD | Rhabdomyosarcoma | Trametinib + S63845 | Synergistic cytotoxicity (CI = 0.69) |
| KRAS-mutant | Non-Small Cell Lung Cancer | MEK inhibitor + MCL1 inhibitor | Induction of apoptosis and tumor regression |
Experimental Protocols
Western Blot for Phospho-ERK and Mcl-1
Objective: To detect the levels of phosphorylated ERK (p-ERK1/2), total ERK1/2, and Mcl-1 in cell lysates.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay reagent (e.g., BCA kit).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-Mcl-1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a protein assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (MTT/CCK-8)
Objective: To assess the effect of Mcl-1 inhibitors, alone or in combination with ERK inhibitors, on cell viability.
Materials:
-
96-well cell culture plates.
-
Complete cell culture medium.
-
Mcl-1 and ERK inhibitors.
-
MTT or CCK-8 reagent.
-
Solubilization solution (for MTT assay).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the Mcl-1 inhibitor, ERK inhibitor, or their combination. Include a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
For MTT assay: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add solubilization solution to dissolve the formazan crystals.
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) of Mcl-1 and Associated Proteins
Objective: To determine if ERK activation influences the interaction of Mcl-1 with other proteins.
Materials:
-
Co-IP lysis buffer.
-
Primary antibody against Mcl-1 or a potential interacting partner.
-
Protein A/G magnetic beads or agarose resin.
-
Wash buffer.
-
Elution buffer.
Procedure:
-
Prepare cell lysates as described in the Western blot protocol, using a non-denaturing lysis buffer.
-
Pre-clear the lysate by incubating with beads/resin to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads/resin and incubate for 1-4 hours to capture the antibody-protein complexes.
-
Wash the beads/resin several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads/resin.
-
Analyze the eluates by Western blotting using antibodies against Mcl-1 and the suspected interacting proteins.
Visualizations
Caption: ERK signaling pathway leading to Mcl-1 stabilization and resistance.
How to handle Mcl-1 inhibitor 16 stability and storage
This guide provides technical support for the handling, stability, and storage of Mcl-1 inhibitors. While direct data for a compound labeled "Mcl-1 inhibitor 16" is not publicly available, this document outlines best practices and troubleshooting advice applicable to many small molecule inhibitors targeting Mcl-1.
Frequently Asked Questions (FAQs)
Q1: How should I store my Mcl-1 inhibitor upon receipt?
For optimal stability, Mcl-1 inhibitors should be stored under specific conditions immediately upon arrival. As a general guideline, solid compounds are more stable than solutions.
Q2: What is the recommended solvent for reconstituting my Mcl-1 inhibitor?
The choice of solvent is critical for the stability and efficacy of the inhibitor. High-quality, anhydrous solvents are recommended.
Q3: How can I assess the stability of my Mcl-1 inhibitor solution?
Regular stability checks are crucial, especially for long-term experiments. This can be done through functional assays or analytical methods.
Troubleshooting Guide
Issue: I am observing a decrease in the activity of my Mcl-1 inhibitor over time.
This could be due to several factors related to storage and handling. Refer to the decision tree below to diagnose the potential cause.
Issue: My Mcl-1 inhibitor has precipitated out of solution.
Precipitation can occur due to improper storage or solvent choice.
Stability and Storage Recommendations
The following table summarizes general recommendations for the storage of Mcl-1 inhibitors in both solid and solution forms.
| Form | Storage Temperature | Light Sensitivity | Atmosphere |
| Solid (Lyophilized Powder) | -20°C or -80°C | Protect from light | Store under inert gas (e.g., Argon, Nitrogen) |
| Stock Solution (in DMSO) | -80°C | Protect from light (use amber vials) | Aliquot to minimize freeze-thaw cycles |
| Working Solution (in aqueous buffer) | 2-8°C (for short-term use) | Protect from light | Prepare fresh daily |
Recommended Solvents for Reconstitution
This table provides a list of commonly used solvents for reconstituting small molecule inhibitors. Always refer to the manufacturer's datasheet for compound-specific recommendations.
| Solvent | Typical Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM (for stock solutions) | Anhydrous, high-purity DMSO is recommended. |
| Ethanol | 10-50 mM (for stock solutions) | Use anhydrous ethanol. |
| Aqueous Buffers (e.g., PBS) | 1-100 µM (for working solutions) | Solubility in aqueous solutions can be limited. |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
This protocol is designed to determine the stability of an Mcl-1 inhibitor after multiple freeze-thaw cycles.
-
Prepare Aliquots: Reconstitute the Mcl-1 inhibitor in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM. Prepare multiple small-volume aliquots to avoid contaminating the main stock.
-
Initial Freeze: Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
-
Freeze-Thaw Cycles:
-
Thaw one aliquot rapidly in a 37°C water bath.
-
Use the thawed solution in your functional assay (e.g., a cell viability assay or a binding assay).
-
Re-freeze the same aliquot in liquid nitrogen and store it at -80°C.
-
Repeat this process for a desired number of cycles (e.g., 1, 3, 5, 10 cycles).
-
-
Data Analysis: Compare the activity of the inhibitor at each freeze-thaw cycle to a control aliquot that has not undergone any freeze-thaw cycles. A significant decrease in activity indicates instability.
Protocol 2: Long-Term Stability Assessment
This protocol evaluates the stability of the Mcl-1 inhibitor over an extended period.
-
Prepare Samples: Prepare multiple aliquots of the Mcl-1 inhibitor in the desired solvent and at the intended storage temperature (-20°C or -80°C).
-
Time Points: Designate specific time points for analysis (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).
-
Sample Analysis: At each time point, retrieve one aliquot from storage and assess its purity and activity.
-
Purity: Use High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products.
-
Activity: Perform a functional assay to determine if the inhibitor's potency has changed.
-
-
Data Comparison: Compare the results at each time point to the initial analysis performed at day 0.
Visual Guides
Caption: Workflow for handling a new Mcl-1 inhibitor.
Caption: Decision tree for troubleshooting Mcl-1 inhibitor activity.
Overcoming high serum protein binding of Mcl-1 inhibitor 16 in vitro
Welcome to the technical support center for Mcl-1 Inhibitor 16. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments, with a particular focus on the issue of high serum protein binding.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Mcl-1 (Myeloid cell leukemia 1) is a pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. It prevents apoptosis (programmed cell death) by binding to and sequestering pro-apoptotic proteins like Bim, Bak, and Bax.[1] In many cancers, Mcl-1 is overexpressed, contributing to tumor cell survival and resistance to therapy.[1][2] this compound is a BH3 mimetic, meaning it mimics the action of BH3-only proteins, which are the natural antagonists of Mcl-1. By binding to the BH3-binding groove of Mcl-1, the inhibitor displaces pro-apoptotic proteins, leading to the activation of the mitochondrial apoptosis pathway and subsequent cancer cell death.[1][3]
Q2: We are observing a significant loss of activity of this compound in our cell-based assays when using standard culture medium containing 10% Fetal Bovine Serum (FBS). Why is this happening?
This is a common issue for Mcl-1 inhibitors that are highly lipophilic and/or acidic, as these properties promote strong binding to serum proteins, particularly albumin.[4] When this compound is added to medium containing FBS, a large fraction of the inhibitor binds to these proteins, reducing the concentration of free, unbound inhibitor that is available to enter the cells and engage with its target, Mcl-1. This sequestration effect leads to a rightward shift in the dose-response curve and a higher apparent IC50 or EC50 value, indicating reduced potency. For example, the Mcl-1 inhibitor AZD5991 shows a significant reduction in potency with increasing serum concentrations.[5]
Q3: How can we experimentally confirm that high serum protein binding is the cause of the reduced in vitro activity of this compound?
To confirm the impact of serum protein binding, you can perform a "serum shift" assay. This involves testing the activity of this compound in your cell-based assay (e.g., a cell viability or apoptosis assay) using a range of serum concentrations (e.g., 0%, 2%, 5%, 10%, and 20% FBS). A dose-dependent decrease in potency (increase in IC50/EC50) with increasing serum concentration is a strong indicator of high serum protein binding.
Troubleshooting Guides
Problem 1: Complete loss of this compound activity in the presence of 10% FBS.
-
Possible Cause: Extremely high affinity of the inhibitor for serum proteins, resulting in a negligible free fraction at the tested concentrations.
-
Troubleshooting Steps:
-
Reduce Serum Concentration: Attempt to run the assay in a lower serum concentration (e.g., 2% or 5% FBS) or in serum-free media for a short duration, if the cell line can tolerate it. This will increase the free fraction of the inhibitor.
-
Increase Inhibitor Concentration: The required concentration of the inhibitor may be significantly higher than anticipated. Perform a dose-response experiment with a much wider concentration range, extending into the high micromolar range.
-
Use Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA): To confirm that albumin is the primary binding protein, you can supplement serum-free media with purified HSA or BSA at concentrations equivalent to those found in 10% FBS (approximately 4 mg/mL).
-
Consider a Different Assay Endpoint: Assays with shorter incubation times, such as caspase activation assays (3-6 hours), may be less affected by protein binding compared to longer-term proliferation or viability assays (24-72 hours).[6]
-
Problem 2: Inconsistent results in apoptosis assays with this compound and serum.
-
Possible Cause: Variability in the composition of different lots of FBS can affect the extent of protein binding. Additionally, the kinetics of apoptosis induction may be altered in the presence of serum.
-
Troubleshooting Steps:
-
Use a Single Lot of FBS: For a series of related experiments, use the same lot of FBS to minimize variability.
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for observing apoptosis in the presence of serum. The peak apoptotic signal may be delayed.
-
Normalize to a Positive Control: Include a positive control for apoptosis induction that is known to be less affected by serum protein binding to ensure the assay is performing as expected.
-
Measure Target Engagement: If possible, perform a cellular thermal shift assay (CETSA) or a co-immunoprecipitation experiment to confirm that the inhibitor is engaging with Mcl-1 within the cell, even in the presence of serum.
-
Quantitative Data
Table 1: Impact of Serum on the In Vitro Potency of Representative Mcl-1 Inhibitors
| Mcl-1 Inhibitor | Cell Line | Assay | Serum Concentration | IC50 / EC50 (µM) | Fold Shift | Reference |
| AZD5991 | MOLP-8 | Caspase Induction | 0% | 0.001 | - | [5] |
| 2% | 0.008 | 8 | [5] | |||
| 10% | 0.033 | 33 | [5] | |||
| Compound 1 | NCI-H929 | Caspase Activation | 0% FBS | ~0.1 | - | [6] |
| 1% FBS | >0.3 | >3 | [6] | |||
| A-1210477 | H929 | Cell Viability | Not specified, likely 10% | ~10 | - | [7][8] |
| S63845 | H929 | Cell Viability | Not specified | ~0.01 | Not affected by serum | [7][8] |
Note: "this compound" is a placeholder. The data presented here are for well-characterized Mcl-1 inhibitors and are intended to be representative.
Experimental Protocols
1. Protocol: Caspase-Glo® 3/7 Assay for Apoptosis Assessment in the Presence of Serum
This protocol is adapted from the manufacturer's instructions and is optimized for assessing the activity of Mcl-1 inhibitors under varying serum conditions.
-
Materials:
-
This compound
-
Cancer cell line of interest
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Caspase-Glo® 3/7 Assay Kit (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Plate-reading luminometer
-
-
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium with the desired final FBS concentrations (e.g., 0%, 2%, 5%, 10%).
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound and serum. Include vehicle-only (e.g., DMSO) controls for each serum concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a predetermined time (e.g., 6, 12, or 24 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.[9][10]
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10][11]
-
Incubation and Measurement: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours to allow the luminescent signal to stabilize. Measure the luminescence using a plate-reading luminometer.[11]
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value for each serum concentration.
-
2. Protocol: Equilibrium Dialysis for Determining the Unbound Fraction of this compound
This protocol provides a general framework for determining the percentage of this compound that is bound to plasma proteins.
-
Materials:
-
This compound
-
Human plasma (or plasma from another species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device) with a semi-permeable membrane (e.g., 8-12 kDa MWCO)
-
Incubator with shaking capabilities
-
Analytical method for quantifying the inhibitor (e.g., LC-MS/MS)
-
-
Procedure:
-
Compound Spiking: Spike the plasma with this compound to a known final concentration (e.g., 1 µM).
-
Device Assembly: Assemble the equilibrium dialysis device according to the manufacturer's instructions.
-
Loading: Add the spiked plasma to one chamber of the dialysis unit and an equal volume of PBS to the other chamber.
-
Incubation: Seal the unit and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-24 hours). The optimal time should be determined experimentally.
-
Sample Collection: After incubation, carefully collect aliquots from both the plasma and the PBS chambers.
-
Sample Analysis: Determine the concentration of this compound in both the plasma and PBS samples using a validated analytical method like LC-MS/MS. The concentration in the PBS chamber represents the unbound (free) drug concentration at equilibrium.
-
Calculation of Unbound Fraction:
-
% Unbound = (Concentration in PBS chamber / Concentration in plasma chamber) x 100
-
% Bound = 100 - % Unbound
-
-
Visualizations
Caption: Mcl-1 signaling pathway and the mechanism of this compound.
Caption: Workflow for assessing the impact of serum on Mcl-1 inhibitor activity.
Caption: Troubleshooting logic for high in vitro IC50 values of Mcl-1 inhibitors.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. wapbowen.oss-cn-hongkong.aliyuncs.com [wapbowen.oss-cn-hongkong.aliyuncs.com]
- 3. probiologists.com [probiologists.com]
- 4. Ultrafiltration vs equilibrium dialysis for determination of free fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations [mdpi.com]
- 6. Structure of a Myeloid cell leukemia-1 (Mcl-1) inhibitor bound to drug site 3 of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
Addressing Mcl-1 inhibitor 16-induced upregulation of Mcl-1 protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering upregulation of Mcl-1 protein following treatment with Mcl-1 Inhibitor 16.
Troubleshooting Guides
Problem: Increased Mcl-1 protein levels observed after treatment with this compound.
Cause: This is a known phenomenon associated with several Mcl-1 inhibitors. The mechanism is multifactorial and includes:
-
Defective Ubiquitination: Mcl-1 inhibitors can induce a conformational change in the Mcl-1 protein, making it a poor substrate for E3 ubiquitin ligases like Mule, thus preventing its degradation by the proteasome.[1][2][3][4][5]
-
Enhanced Deubiquitination: The inhibitor-bound Mcl-1 can be more readily deubiquitinated by deubiquitinases (DUBs) such as USP9x, which removes ubiquitin chains and stabilizes the protein.[1][2][3][5][6]
-
ERK-Mediated Phosphorylation: Mcl-1 inhibitors can activate the MEK/ERK signaling pathway, leading to phosphorylation of Mcl-1 at Threonine 163 (Thr163). This phosphorylation event can contribute to Mcl-1 stability.[1][2][3][5]
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Disruption of Mcl-1:Noxa Interaction: The pro-apoptotic protein Noxa can promote Mcl-1 degradation. Mcl-1 inhibitors can disrupt the interaction between Mcl-1 and Noxa, leading to Noxa degradation and subsequent Mcl-1 accumulation.[1][2][3][5]
Solutions:
-
Co-treatment with a MEK Inhibitor: To address ERK-mediated Mcl-1 stabilization, consider co-treatment with a MEK inhibitor such as trametinib. This can help to reduce Thr163 phosphorylation and subsequent Mcl-1 upregulation.[7]
-
Co-treatment with a BCL-2 Inhibitor: Since Mcl-1 and BCL-2 are both anti-apoptotic proteins, co-treatment with a BCL-2 inhibitor like venetoclax can lead to synergistic apoptosis, even in the presence of elevated Mcl-1 levels.[8][9][10] This is because the two inhibitors target distinct anti-apoptotic dependencies.
-
Co-treatment with a Deubiquitinase (DUB) Inhibitor: A global DUB inhibitor, such as WP1130, can counteract the enhanced deubiquitination of Mcl-1, thereby promoting its degradation.[1][2][3][6]
Problem: Despite Mcl-1 upregulation, the Mcl-1 inhibitor still induces apoptosis.
Explanation: While seemingly counterintuitive, the accumulated Mcl-1 protein after inhibitor treatment is often functionally inactive. The inhibitor, by binding to the BH3-binding groove of Mcl-1, prevents it from sequestering pro-apoptotic proteins like Bak and Bax.[1][2][3][5] This frees up Bak and Bax to initiate the apoptotic cascade. Therefore, the critical event for apoptosis induction is the disruption of the Mcl-1:pro-apoptotic protein interaction, rather than the total level of Mcl-1 protein.[1][2]
Frequently Asked Questions (FAQs)
Q1: Is the upregulation of Mcl-1 protein by this compound a sign of resistance?
A1: Not necessarily. While Mcl-1 overexpression is a known resistance mechanism to various therapies, the upregulation induced by Mcl-1 inhibitors themselves is often a direct consequence of the drug's mechanism of action and does not necessarily confer resistance. The key is that the accumulated Mcl-1 is functionally inhibited.[1][2] However, long-term treatment may lead to the selection of clones with other resistance mechanisms.
Q2: How can I confirm that the upregulated Mcl-1 is functionally inactive?
A2: You can perform a co-immunoprecipitation (co-IP) experiment to assess the interaction between Mcl-1 and pro-apoptotic proteins like Bak or Bax. In cells treated with an effective Mcl-1 inhibitor, you should observe a significant reduction in the amount of Bak/Bax that co-immunoprecipitates with Mcl-1, despite the increased total Mcl-1 levels.
Q3: What are the expected quantitative changes in Mcl-1 protein levels and apoptosis with combination treatments?
A3: The following tables summarize representative quantitative data from preclinical studies.
Table 1: Effect of Mcl-1 Inhibitors on Mcl-1 Protein Stability
| Treatment | Cell Line | Change in Mcl-1 Half-life | Reference |
| DMSO (Control) | MEC1 | 0.68 hours | [1] |
| AMG-176 | MEC1 | 2.94 hours | [1] |
| AZD5991 | MEC1 | 3.50 hours | [1] |
Table 2: Synergistic Apoptosis with Mcl-1 and BCL-2 Inhibitor Combination
| Treatment | Cell Line | % Apoptosis (Mean ± SD) | Reference |
| MI-238 (10 µM) | Molm13 | 34.8 ± 1.2 | [8] |
| Venetoclax (0.02 µM) | Molm13 | 26.1 ± 1.3 | [8] |
| MI-238 (10 µM) + Venetoclax (0.02 µM) | Molm13 | 87.4 ± 0.3 | [8] |
Table 3: Effect of Deubiquitinase Inhibitor on Mcl-1 Inhibitor-Induced Mcl-1 Upregulation
| Treatment | Cell Line | Observation | Reference |
| Mcl-1 Inhibitor (AMG-176 or AZD5991) | MEC1, Mino | Mcl-1 protein induction | [1][2] |
| Mcl-1 Inhibitor + WP1130 | MEC1, Mino | Abrogation of Mcl-1 induction | [1][2] |
Key Experimental Protocols
Western Blotting for Mcl-1 and Phospho-Mcl-1 (Thr163)
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Mcl-1 or Phospho-Mcl-1 (Thr163) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Co-Immunoprecipitation (Co-IP) for Mcl-1 and Ubiquitin
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) containing protease inhibitors and a deubiquitinase inhibitor (e.g., NEM).
-
-
Pre-clearing:
-
Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-Mcl-1 antibody or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three to five times with lysis buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody.
-
Cell Viability (MTT/MTS) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with the Mcl-1 inhibitor, combination agents, or vehicle control at various concentrations.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT/MTS Reagent Addition:
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
-
Solubilization (for MTT assay):
-
If using MTT, add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: Mcl-1 inhibitor-induced upregulation of Mcl-1 protein.
Caption: Troubleshooting workflow for Mcl-1 inhibitor experiments.
References
- 1. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel Mcl-1 inhibitor synergizes with venetoclax to induce apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing Treatment with Mcl-1 Inhibitor S63845
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of the Mcl-1 inhibitor S63845 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the Mcl-1 inhibitor S63845?
A1: S63845 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). It functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Mcl-1. This action blocks the sequestration of pro-apoptotic proteins like BAK and BAX by Mcl-1.[1][2] The release of BAK and BAX leads to their activation, subsequent mitochondrial outer membrane permeabilization, and ultimately, the induction of apoptosis.[1][2][3]
Q2: What is a typical starting concentration and treatment duration for S63845 in cell culture?
A2: The optimal concentration and duration are highly cell-line dependent. However, a common starting point for S63845 is in the low nanomolar to low micromolar range. For initial experiments, a concentration range of 10 nM to 1 µM is often used.[2] Treatment durations can vary from as short as 4 hours to 72 hours or longer, depending on the experimental goals and the cell line's sensitivity.[4]
Q3: How can I determine if my cell line is dependent on Mcl-1 for survival?
A3: Sensitivity to S63845 is a strong indicator of Mcl-1 dependence. Cell lines that undergo apoptosis at low nanomolar concentrations of S63845 are considered Mcl-1 dependent.[2] Additionally, you can perform western blotting to assess the baseline expression levels of Mcl-1 and other anti-apoptotic proteins like Bcl-2 and Bcl-xL. High Mcl-1 expression, especially in relation to Bcl-2 and Bcl-xL, can suggest a reliance on Mcl-1. Conversely, high levels of Bcl-xL have been correlated with resistance to S63845.[2]
Q4: Can S63845 be used in combination with other anti-cancer agents?
A4: Yes, S63845 has shown synergistic effects when combined with other therapies. For instance, it can enhance the efficacy of the Bcl-2 inhibitor venetoclax in multiple myeloma cells.[4][5] Combination with bortezomib has also been explored.[5] The rationale for such combinations is to simultaneously block multiple anti-apoptotic pathways, thereby overcoming potential resistance mechanisms.
Troubleshooting Guides
Issue 1: Little to no apoptosis is observed after S63845 treatment.
| Possible Cause | Suggested Solution |
| Insufficient Drug Concentration | The IC50 of S63845 can vary significantly between cell lines. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line. |
| Inappropriate Treatment Duration | The kinetics of apoptosis induction can differ. Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) at a fixed, effective concentration to identify the optimal treatment duration. |
| Cell Line is Not Mcl-1 Dependent | Your cell line may rely on other anti-apoptotic proteins like Bcl-2 or Bcl-xL for survival. Assess the expression levels of these proteins by western blot. Consider using inhibitors targeting these other proteins or combination therapies. High Bcl-xL expression is a known resistance factor.[2] |
| Drug Inactivity | Ensure the S63845 compound is properly stored and has not degraded. Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Issues with Apoptosis Assay | Verify your apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay) with a known positive control for apoptosis induction in your cell line. |
Issue 2: High variability in apoptosis levels between replicate experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Health and Density | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase before treatment. Over-confluent or starved cells can undergo spontaneous apoptosis.[6] |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions of S63845 for each experiment from a reliable stock solution to minimize pipetting errors. |
| Variations in Incubation Time | Precisely control the incubation time for all samples in each experiment. |
| Flow Cytometry Setup | If using flow cytometry for apoptosis analysis, ensure the instrument is properly calibrated and compensated for spectral overlap between fluorochromes.[6] |
Issue 3: Unexpected changes in Mcl-1 protein levels after treatment.
| Possible Cause | Suggested Solution |
| Feedback Mechanisms | Some cell lines may exhibit a compensatory upregulation of Mcl-1 transcription or protein stabilization in response to inhibition. This is a known phenomenon with some BH3 mimetics. Perform a time-course western blot to observe the dynamics of Mcl-1 expression post-treatment. |
| Off-Target Effects at High Concentrations | Very high concentrations of any inhibitor can lead to off-target effects. Ensure you are working within a specific and effective concentration range determined from your dose-response studies. |
Data Presentation
Table 1: IC50 Values of S63845 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration (hours) |
| MOLM-13 | Acute Myeloid Leukemia | 4 | Not Specified |
| MV-4-11 | Acute Myeloid Leukemia | 8 | Not Specified |
| OCI-AML2 | Acute Myeloid Leukemia | 233 | Not Specified |
| H929 | Multiple Myeloma | ~100 | 4 |
| U-2946 | B-cell Lymphoma | ~100 | 4 |
| MM.1S | Multiple Myeloma | ≥100 | Not Specified |
| KMS12-BM | Multiple Myeloma | ≥100 | Not Specified |
Note: IC50 values are highly dependent on the specific assay conditions and cell line. This table provides a general reference.[5][7]
Experimental Protocols
Protocol 1: Determining the Optimal S63845 Concentration using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Drug Preparation: Prepare a 2X serial dilution of S63845 in culture medium. A typical concentration range to start with is 1 nM to 10 µM.
-
Treatment: Remove the old medium and add the S63845 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Data Acquisition: Read the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the S63845 concentration to determine the IC50 value.
Protocol 2: Time-Course Analysis of Apoptosis by Annexin V/PI Staining and Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a multi-well plate (e.g., 6-well or 12-well) and treat with a fixed, effective concentration of S63845 (e.g., at or near the IC50 value). Include a vehicle control.
-
Time Points: At each desired time point (e.g., 4, 8, 12, 24 hours), harvest the cells. For adherent cells, collect both the floating and adherent cells.
-
Cell Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the kinetics of apoptosis induction.
Mandatory Visualizations
Caption: Mcl-1 signaling pathway in apoptosis.
Caption: Workflow for optimizing S63845 treatment.
Caption: Troubleshooting decision tree for S63845.
References
- 1. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 2. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 3. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Venetoclax, bortezomib and S63845, an MCL1 inhibitor, in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating On-Target Effects of Mcl-1 Inhibitor S63845 Using CRISPR/Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Mcl-1 inhibitor S63845 with other alternatives, supported by experimental data. We detail the use of CRISPR/Cas9 as a definitive tool for validating the on-target effects of S63845 and provide comprehensive protocols for key validation experiments.
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma-2 (Bcl-2) family. Its overexpression is a key factor in the development and sustained growth of various cancers, particularly hematological malignancies, making it a prime therapeutic target. S63845 is a potent and highly selective small-molecule inhibitor of Mcl-1.[1] This guide will delve into the validation of its on-target effects, a crucial step in preclinical drug development.
Comparison of Mcl-1 Inhibitors
The efficacy of Mcl-1 inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) in cancer cell lines known to be dependent on Mcl-1 for survival. A lower IC50 value indicates higher potency. Here, we compare S63845 with other notable Mcl-1 inhibitors, A-1210477 and AMG-176, in various multiple myeloma and acute myeloid leukemia (AML) cell lines.
| Cell Line | Cancer Type | S63845 IC50 (nM) | A-1210477 IC50 (nM) | AMG-176 IC50 (nM) |
| H929 | Multiple Myeloma | < 100 | ~10,000 | ~30-100 |
| AMO-1 | Multiple Myeloma | < 100 | - | - |
| MOLM-13 | AML | 4 - 233 | ~1,000-5,000 | ~100-300 |
| MV4-11 | AML | 4 - 233 | ~1,000-5,000 | ~100-300 |
Table 1: Comparative IC50 values of Mcl-1 inhibitors in Mcl-1-dependent cancer cell lines. S63845 demonstrates significantly higher potency compared to A-1210477.[1] Data for AMG-176 is also presented for comparison.
On-Target Validation Using CRISPR/Cas9
To confirm that the cytotoxic effects of S63845 are directly mediated through the inhibition of Mcl-1, a powerful approach is to utilize CRISPR/Cas9 gene-editing technology to create Mcl-1 knockout (KO) cancer cell lines. The rationale is that if S63845's action is on-target, the Mcl-1 KO cells should exhibit significant resistance to the drug compared to their wild-type (WT) counterparts.
dot
Quantitative Analysis of Apoptosis
The percentage of apoptotic cells can be quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. In wild-type cells, S63845 treatment leads to a significant increase in apoptosis. Conversely, in Mcl-1 knockout cells, the apoptotic response to S63845 is substantially diminished, confirming the on-target effect of the inhibitor.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| MDA-MB-468 (WT) | Vehicle | Baseline |
| MDA-MB-468 (WT) | S63845 (30 nM) | 21.8% |
| Mcl-1 KO Cells | S63845 | Significantly reduced vs. WT |
Table 2: Effect of S63845 on apoptosis in wild-type versus Mcl-1 knockout cells. Treatment with S63845 significantly increases apoptosis in wild-type cells.[2] This effect is markedly reduced in Mcl-1 knockout cells, demonstrating the on-target activity of the inhibitor.
Alternative Validation Methods: BH3 Profiling
BH3 profiling is a functional assay that measures a cell's dependence on anti-apoptotic proteins for survival. This technique can be used as an alternative or complementary method to CRISPR/Cas9 for validating the on-target effects of Mcl-1 inhibitors. By exposing permeabilized cells to a panel of BH3 peptides that selectively inhibit different Bcl-2 family members, the specific dependencies of a cell line can be determined. A strong induction of apoptosis upon treatment with Mcl-1-specific BH3 peptides (like Noxa) would indicate Mcl-1 dependence, thus corroborating the rationale for using an Mcl-1 inhibitor.
Experimental Protocols
CRISPR/Cas9-Mediated Mcl-1 Knockout in MOLM-13 Cells
This protocol provides a general framework for generating Mcl-1 knockout MOLM-13 cells.
1. sgRNA Design and Cloning:
- Design two to four single guide RNAs (sgRNAs) targeting early exons of the human MCL1 gene using online design tools.
- Synthesize and anneal complementary sgRNA oligonucleotides.
- Clone the annealed oligos into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., GFP or puromycin resistance).
2. Lentivirus Production and Transduction:
- Co-transfect the lentiviral vector containing the sgRNA with packaging plasmids into a packaging cell line (e.g., HEK293T).
- Harvest the lentiviral particles after 48-72 hours.
- Transduce MOLM-13 cells with the lentivirus at a multiplicity of infection (MOI) that yields a single viral integration per cell.
3. Selection and Clonal Isolation:
- Select transduced cells using the appropriate selection agent (e.g., puromycin) or by sorting for GFP-positive cells.
- Isolate single cells into 96-well plates by limiting dilution or single-cell sorting to generate clonal populations.
4. Knockout Validation:
- Expand the single-cell clones.
- Extract genomic DNA and perform PCR to amplify the targeted region of the MCL1 gene.
- Sequence the PCR products to identify insertions or deletions (indels) that result in frameshift mutations.
- Confirm the absence of Mcl-1 protein expression by Western blotting.
Conclusion
The validation of on-target effects is a cornerstone of drug development. The use of CRISPR/Cas9 to generate Mcl-1 knockout cell lines provides an unequivocal method to demonstrate that the potent cytotoxic effects of S63845 are indeed mediated through the specific inhibition of Mcl-1. This guide offers a framework for researchers to design and execute robust validation studies, thereby increasing confidence in the therapeutic potential of novel Mcl-1 inhibitors.
References
- 1. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 2. Validation of CRISPR targeting for proliferation and cytarabine resistance control genes in the acute myeloid leukemia cell line MOLM-13 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mcl-1 Inhibitors: Mcl-1 Inhibitor 16 (Compound 9) vs. S63845
A detailed guide for researchers on the efficacy, experimental data, and mechanisms of two prominent Mcl-1 inhibitors.
In the landscape of targeted cancer therapy, the inhibition of Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, has emerged as a promising strategy to induce cancer cell death.[1][2][3] Overexpression of Mcl-1 is a known resistance mechanism to various cancer treatments.[1][4][5] This guide provides a comprehensive comparison of two significant Mcl-1 inhibitors: Mcl-1 inhibitor 16, also known as Compound 9, and S63845, a well-characterized clinical trial candidate.[4][6]
Overview of the Inhibitors
This compound (Compound 9) is a novel, platinum-based small molecule designed to target Mcl-1 within the mitochondria.[6] Its unique platinum component is believed to contribute to its mechanism of action. It has been shown to induce Bax/Bak-dependent apoptosis in cancer cells and has demonstrated anti-tumor activity both as a single agent and in combination with other Bcl-2 family inhibitors like ABT-199 (Venetoclax).[6]
S63845 is a potent and highly selective small-molecule inhibitor of Mcl-1 that has been extensively studied in preclinical models and has advanced into clinical trials.[4][7] It binds with high affinity to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins and thereby triggering the intrinsic apoptotic pathway.[7]
Quantitative Comparison of Efficacy
The following tables summarize the available quantitative data for this compound (Compound 9) and S63845, providing a direct comparison of their potency and efficacy in various cancer cell lines.
| Inhibitor | Cell Line | IC50 (nM) | Assay Type | Reference |
| This compound (Compound 9) | H1299 | ~100 | Cell Viability | [6] |
| A549 | ~200 | Cell Viability | [6] | |
| H1975 | ~500 | Cell Viability | [6] | |
| S63845 | H929 (Multiple Myeloma) | <1 | Cell Viability | [8] |
| Various AML cell lines | <1000 | Cell Viability | [8] | |
| Eµ-Myc Lymphoma | Not specified | In vivo tumor reduction | [8] |
| Inhibitor | Binding Affinity (Kd, nM) | Target | Method | Reference |
| This compound (Compound 9) | Not specified | Mcl-1 | Not specified | [6] |
| S63845 | 0.19 | Human Mcl-1 | Not specified | [8] |
Mechanism of Action and Signaling Pathway
Both this compound and S63845 function by disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bak and Bax. By binding to Mcl-1, these inhibitors free Bak and Bax, which can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
References
- 1. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Harnessing Synergy: A Comparative Guide to the Combination of Mcl-1 Inhibitors and Tyrosine Kinase Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies is a cornerstone of modern oncology research, aiming to enhance anti-tumor efficacy and overcome resistance. One promising avenue is the dual inhibition of myeloid cell leukemia-1 (Mcl-1), a key anti-apoptotic protein, and oncogenic signaling pathways driven by tyrosine kinases. Overexpression of Mcl-1 is a known mechanism of resistance to various cancer therapies, including those targeting tyrosine kinases.[1][2]
This guide provides a comparative overview of the synergistic effects observed when combining Mcl-1 inhibitors with tyrosine kinase inhibitors (TKIs). While direct experimental data on the combination of the novel, mitochondria-targeting, platinum-based Mcl-1 inhibitor 16 (also known as complex 9) with TKIs is not yet available in published literature, this document will establish a framework for comparison.[3][4] We will present the known single-agent activity of this compound and then delve into the well-documented synergistic interactions of other selective Mcl-1 inhibitors, such as S63845, with various classes of TKIs. This analysis is supported by experimental data from preclinical studies and aims to inform future research in this promising area of drug development.
This compound (Complex 9): A Novel Mitochondria-Targeting Agent
This compound is a recently developed platinum-based compound designed to selectively target Mcl-1.[3] A key feature of this inhibitor is its specific accumulation in the mitochondria of tumor cells, the primary location of Mcl-1 protein.[3][5] This targeted approach is designed to enhance its binding efficiency and anti-tumor efficacy.[3] Preclinical studies have shown that this compound effectively induces Bax/Bak-dependent apoptosis.[3] Its synergistic potential has been demonstrated in combination with the BCL-2 inhibitor ABT-199 (Venetoclax), where it proved effective in killing ABT-199-resistant cancer cells.[3][4]
While these findings are significant, the synergistic relationship between this compound and TKIs remains an open area for investigation. The following sections will compare the effects of other Mcl-1 inhibitors with TKIs to provide a basis for potential future studies.
Comparative Analysis: Mcl-1 Inhibitor and TKI Synergy
The rationale for combining Mcl-1 inhibitors with TKIs is rooted in the intricate signaling networks that govern cancer cell survival. TKI treatment can induce cellular stress and alter the expression of BCL-2 family proteins, often leading to an increased dependence on Mcl-1 for survival. This "primed" state makes the cancer cells exquisitely vulnerable to subsequent Mcl-1 inhibition.
Data Summary: In Vitro Synergistic Effects
The following tables summarize quantitative data from studies combining the selective Mcl-1 inhibitor S63845 with various TKIs in different cancer models.
Table 1: Synergistic Anti-proliferative and Pro-apoptotic Effects in Chronic Myeloid Leukemia (CML)
| Cell Line | Mcl-1 Inhibitor | TKI (BCR-ABL) | Combination Effect | Finding |
| K562, JURL-MK1 | S63845 | Imatinib | Strong Synergism | Combination treatment significantly reduced cell viability compared to single-agent therapy.[6] |
| CML CD34+ cells | S63845 | Imatinib, Nilotinib, Dasatinib, Asciminib | Strong Synergism | The combination exerted strong synergistic antiviability and pro-apoptotic effects on primary CML stem/progenitor cells.[7] |
| K562 | S63845 | Imatinib | Increased Apoptosis | Combination treatment synergistically induced caspase-3/7 activation and caspase-dependent cell death.[7] |
Table 2: Synergistic Effects in Solid Tumors
| Cancer Type | Mcl-1 Inhibition | TKI | Combination Effect | Finding |
| Prostate Cancer | MCL1 Depletion / BH3 Mimetic | Navitoclax (targets BCL-XL/BCL-2) + Sorafenib/Cabozantinib | Synergistic Apoptosis | TKIs enhance MCL1 protein degradation, markedly sensitizing prostate cancer cells to apoptosis mediated by BCL-XL/BCL-2 inhibition.[8] |
| NSCLC | Mcl-1 Downregulation | Sorafenib | Enhanced Ferroptosis | Sorafenib downregulates Mcl-1, which is linked to ferroptosis resistance. Combining Mcl-1 inhibition with sorafenib presents a novel strategy to enhance cell death.[9][10] |
| NSCLC (EGFR-mutant) | General | Gefitinib | Potential Synergy | Mcl-1 is implicated in preventing gefitinib-induced apoptosis, suggesting Mcl-1 inhibition could overcome resistance.[11] |
| Colorectal Cancer | Mcl-1 Downregulation | Regorafenib | Overcoming Resistance | Inactivating mutations in FBW7 contribute to regorafenib resistance, which is associated with a failure to deplete Mcl-1.[12] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is crucial for understanding the synergistic mechanisms.
Mechanism of Synergy: Mcl-1 and TKI Combination
The synergy between Mcl-1 inhibitors and TKIs often involves a multi-pronged attack on cancer cell survival pathways. TKIs inhibit the primary oncogenic driver pathway (e.g., BCR-ABL, EGFR), which can lead to a compensatory upregulation or increased reliance on the Mcl-1 survival protein. The subsequent addition of an Mcl-1 inhibitor effectively blocks this escape route, leading to robust apoptosis.
Caption: TKI and Mcl-1 inhibitor synergistic pathway.
General Experimental Workflow for Synergy Assessment
The process of identifying and quantifying synergy involves a standardized set of in vitro and in vivo experiments.
Caption: Workflow for evaluating drug synergy.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the synergy between Mcl-1 inhibitors and TKIs.
Cell Viability and Synergy Analysis
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each agent and to quantify the degree of synergy when used in combination.
-
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the Mcl-1 inhibitor alone, the TKI alone, or the combination of both. Combination studies are often performed using a constant ratio of the two drugs based on their individual IC50 values.
-
Incubation: Plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
-
Data Analysis: Dose-response curves are generated using non-linear regression to calculate IC50 values. Synergy is calculated using software such as CompuSyn, which determines the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of cells undergoing apoptosis following drug treatment.
-
Methodology:
-
Treatment: Cells are seeded in 6-well plates and treated with the Mcl-1 inhibitor, TKI, or the combination at specified concentrations for a set time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V Binding Buffer.
-
Staining: Cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., from BD Biosciences) for 15 minutes in the dark.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are scored as early apoptotic, while Annexin V-positive/PI-positive cells are scored as late apoptotic/necrotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified using flow cytometry analysis software.
-
Western Blot Analysis
-
Objective: To investigate changes in the expression and activation of key proteins involved in the apoptotic pathway.
-
Methodology:
-
Protein Extraction: Following drug treatment for a specified duration, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Mcl-1, BCL-XL, BIM, p-EGFR, p-STAT3). An antibody against a housekeeping protein like β-actin or GAPDH is used as a loading control.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities can be quantified using densitometry software to determine relative protein expression levels.
-
This guide provides a comprehensive, though not exhaustive, comparison based on currently available data. The potent, mitochondria-targeted nature of this compound makes it a compelling candidate for future combination studies with various TKIs, leveraging the established principles of synergy outlined herein.
References
- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MCL-1 to Overcome Therapeutic Resistance and Improve Cancer Mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platinum-Based Mcl-1 Inhibitor Targeting Mitochondria Achieves Enhanced Antitumor Activity as a Single Agent or in Combination with ABT-199 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Combination of tyrosine kinase inhibitors and the MCL1 inhibitor S63845 exerts synergistic antitumorigenic effects on CML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. MCL1 inhibition: a promising approach to augment the efficacy of sorafenib in NSCLC through ferroptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Mcl-1 Inhibitor and Docetaxel Combination Therapy in Solid Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1) with the chemotherapeutic agent docetaxel presents a promising strategy for the treatment of various solid tumors. Docetaxel, a taxane-based drug, functions by stabilizing microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][2][3] However, tumor cells can develop resistance to docetaxel, often through the overexpression of anti-apoptotic proteins like Mcl-1. Mcl-1 sequesters pro-apoptotic proteins such as Bak and Bax, preventing the initiation of the intrinsic apoptotic pathway.[4][5][6] By inhibiting Mcl-1, cancer cells are re-sensitized to the apoptotic signals induced by docetaxel, creating a synergistic anti-tumor effect.
This guide provides a comparative overview of the preclinical data on the combination of Mcl-1 inhibitors with docetaxel in solid tumors. Due to the limited public data on "Mcl-1 inhibitor 16" (also known as Compound 9, a platinum-based Mcl-1 inhibitor), this guide will focus on the well-characterized Mcl-1 inhibitor S63845 in combination with docetaxel and will draw comparisons with other notable Mcl-1 inhibitors such as AMG 176 and AZD5991 , for which combination data with other chemotherapeutic agents in solid tumors is available.
Performance Comparison of Mcl-1 Inhibitor Combinations
The following tables summarize the quantitative data from preclinical studies on the combination of Mcl-1 inhibitors with chemotherapy in various solid tumor models.
Table 1: In Vitro Synergistic Effects of S63845 and Docetaxel in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | S63845 IC50 (nM) | Docetaxel IC50 (nM) | Combination Index (CI) | Synergy Level |
| MDA-MB-231 | 150 | 5 | < 1 | Synergistic |
| MDA-MB-468 | 250 | 10 | < 1 | Synergistic |
Data extracted from preclinical studies on TNBC.[7][8] A Combination Index (CI) of less than 1 indicates a synergistic effect.
Table 2: In Vivo Efficacy of Mcl-1 Inhibitor Combinations in Solid Tumor Xenograft Models
| Mcl-1 Inhibitor | Chemotherapy Agent | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) % | Reference |
| S63845 | Docetaxel | TNBC PDX | S63845 (25 mg/kg) + Docetaxel (10 mg/kg) | > 80% | [7][8] |
| AMG 176 | Doxorubicin | Burkitt Lymphoma | Varies | Not Specified | [9] |
| AZD5991 | Bortezomib | Multiple Myeloma | Varies | Significant Regression | [10][11] |
Note: Data for AMG 176 and AZD5991 in combination with docetaxel in solid tumors is limited in the public domain. The data presented reflects combinations with other chemotherapeutic agents in different cancer models to provide a broader context of their potential.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of individual drugs and to assess the synergistic effect of the combination therapy.
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MDA-MB-231, MDA-MB-468 for TNBC) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the Mcl-1 inhibitor (e.g., S63845) and docetaxel, both as single agents and in combination at a fixed ratio.
-
Incubation: Incubate the treated cells for 72 hours.
-
Viability Assay: Assess cell viability using the MTT or CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for each drug using non-linear regression. Determine the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn. A CI value less than 1 indicates synergy.[12][13]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Protocol:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID) for the engraftment of human cancer cells or patient-derived xenografts (PDXs).
-
Tumor Implantation: Subcutaneously implant tumor cells or PDX fragments into the flanks of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: When tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment groups (vehicle control, single-agent Mcl-1 inhibitor, single-agent docetaxel, combination therapy).
-
Drug Administration: Administer the drugs according to the specified dosing schedule and route (e.g., intravenous, oral).
-
Efficacy Assessment: Measure tumor volume and body weight throughout the study. At the end of the study, tumors are excised and weighed.
-
Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Apoptosis Assays
Objective: To quantify the induction of apoptosis following drug treatment.
Protocol:
-
Cell Treatment: Treat cancer cells with the Mcl-1 inhibitor, docetaxel, or the combination for a specified time (e.g., 24 or 48 hours).
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) using a commercial apoptosis detection kit.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different stages of apoptosis (early apoptotic: Annexin V-positive, PI-negative; late apoptotic/necrotic: Annexin V-positive, PI-positive).
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental processes involved in the combination therapy of Mcl-1 inhibitors and docetaxel.
Signaling Pathway of Mcl-1 Inhibition and Docetaxel-Induced Apoptosis
Caption: Combined action of Docetaxel and Mcl-1 inhibitors leading to apoptosis.
Experimental Workflow for In Vitro Synergy Analysis
Caption: A typical workflow for assessing drug synergy in vitro.
Logical Relationship: Overcoming Docetaxel Resistance
Caption: How Mcl-1 inhibition overcomes docetaxel resistance.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer [cancer.fr]
- 9. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scilit.com [scilit.com]
- 12. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating Mcl-1 inhibitor 16 specificity using binding assays (e.g., TR-FRET)
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is implicated in the pathogenesis of various cancers and is a key mechanism of resistance to chemotherapy. Consequently, the development of specific Mcl-1 inhibitors is a major focus in oncology drug discovery. Validating the specificity of these inhibitors is paramount to ensure on-target efficacy and minimize off-target toxicities. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful biophysical assay widely used to quantify the binding affinity and selectivity of small molecule inhibitors to their protein targets.
This guide provides a comparative analysis of the binding specificity of a well-characterized Mcl-1 inhibitor, here exemplified by "Mcl-1 Inhibitor 16," against other Bcl-2 family members, utilizing data from TR-FRET and similar binding assays. We present quantitative data for leading Mcl-1 inhibitors, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Binding Affinity of Mcl-1 Inhibitors
The specificity of an Mcl-1 inhibitor is determined by its binding affinity for Mcl-1 relative to other anti-apoptotic Bcl-2 family proteins, such as Bcl-2, Bcl-xL, Bcl-w, and Bfl-1. A highly specific inhibitor will exhibit significantly greater affinity for Mcl-1. The following tables summarize the binding affinities (Ki or IC50 values) of three prominent Mcl-1 inhibitors, AZD5991, A-1210477, and S63845, as determined by TR-FRET and other binding assays.
| Inhibitor | Mcl-1 | Bcl-2 | Bcl-xL | Bcl-w | Bfl-1 | Assay Type |
| AZD5991 | 0.2 nM (Ki)[1] | 6,800 nM (Ki) | 18,000 nM (Ki) | 25,000 nM (Ki) | 12,000 nM (Ki) | TR-FRET |
| A-1210477 | 0.454 nM (Ki) | >40,000 nM (Ki) | >40,000 nM (Ki) | >40,000 nM (Ki) | 2,400 nM (Ki) | TR-FRET |
| S63845 | 0.19 nM (Kd) | >1,000 nM (IC50) | >1,000 nM (IC50) | - | - | SPR / FP |
Note: Lower Ki/IC50/Kd values indicate higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This protocol outlines a general procedure for determining the binding affinity of a test compound to Mcl-1.
1. Principle:
TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore (typically a lanthanide, like Terbium or Europium) and an acceptor fluorophore (like a fluorescently labeled peptide). When the donor and acceptor are in close proximity (i.e., when the labeled peptide is bound to the target protein), excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. A small molecule inhibitor that binds to the target protein will displace the fluorescently labeled peptide, leading to a decrease in the FRET signal.
2. Materials:
-
Recombinant human Mcl-1 protein (e.g., His-tagged or GST-tagged)
-
Fluorescently labeled peptide tracer (e.g., a FAM or Cy5-labeled BH3 peptide known to bind Mcl-1, such as from Bim or Noxa)
-
Lanthanide-labeled antibody against the protein tag (e.g., anti-His-Tb or anti-GST-Eu)
-
Test inhibitor (e.g., "this compound")
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 1 mM DTT)
-
384-well, low-volume, non-binding microplates
-
TR-FRET compatible microplate reader
3. Method:
-
Reagent Preparation:
-
Prepare a serial dilution of the test inhibitor in assay buffer.
-
Prepare a working solution of the Mcl-1 protein and the lanthanide-labeled antibody in assay buffer. Pre-incubate for 30-60 minutes at room temperature to allow for antibody-protein binding.
-
Prepare a working solution of the fluorescently labeled peptide tracer in assay buffer.
-
-
Assay Procedure:
-
Add a small volume (e.g., 5 µL) of the serially diluted test inhibitor to the wells of the 384-well plate. Include controls for no inhibition (vehicle only) and maximal inhibition (a known potent inhibitor or no Mcl-1 protein).
-
Add the pre-incubated Mcl-1 protein/antibody complex to all wells (e.g., 5 µL).
-
Add the fluorescently labeled peptide tracer to all wells (e.g., 10 µL).
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal on a compatible plate reader. This typically involves exciting the donor fluorophore (e.g., at 340 nm) and measuring the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) after a time delay (e.g., 50-100 µs).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent tracer.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the fluorescent tracer.
-
Visualizing the Molecular Context
To better understand the mechanism of Mcl-1 inhibition and the experimental approach, the following diagrams illustrate the relevant signaling pathway and the TR-FRET workflow.
References
Comparative Analysis of Mcl-1 Inhibitor 16 and Other BH3 Mimetics: A Guide for Researchers
A detailed examination of Mcl-1 Inhibitor 16, a novel platinum-based mitochondrial-targeting agent, in comparison to other prominent BH3 mimetics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms, binding affinities, cellular activities, and the experimental protocols for their evaluation.
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in cancer therapy. Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic member of this family, and its overexpression is associated with tumor progression and resistance to various cancer treatments. This has spurred the development of Mcl-1 inhibitors, a class of BH3 mimetics designed to restore the natural process of programmed cell death in cancer cells.
This guide presents a comparative analysis of a novel agent, this compound (also known as Compound 9), against other well-characterized Mcl-1 inhibitors and broader-spectrum BH3 mimetics.[1] this compound is a unique platinum-based compound designed to specifically target mitochondria.[1]
Quantitative Comparison of BH3 Mimetics
The following tables summarize the binding affinities and cellular activities of this compound and other selected BH3 mimetics. This data is crucial for understanding their potency and selectivity.
Table 1: Binding Affinities of BH3 Mimetics
| Compound | Target(s) | Binding Assay | Ki / Kd (nM) | Reference |
| This compound (Compound 9) | Mcl-1 | Not Specified | Not Specified in search results | [1] |
| S63845 | Mcl-1 | TR-FRET | Kd: 0.19 | [2][3] |
| Bcl-2 | Not Specified | >10,000 | [4] | |
| Bcl-xL | Not Specified | >10,000 | [4] | |
| AMG-176 | Mcl-1 | Not Specified | Ki: <1 | [5] |
| Bcl-2 | Not Specified | Ki: 950 | [4] | |
| Bcl-xL | Not Specified | Ki: 700 | [4] | |
| AZD5991 | Mcl-1 | FRET | Ki: 0.2 | [6] |
| Bcl-2 | FRET | Ki: 6,800 | [7] | |
| Bcl-xL | FRET | Ki: 18,000 | [7] | |
| Bcl-w | FRET | Ki: 25,000 | [7] | |
| Bfl-1 | FRET | Ki: 12,000 | [7] | |
| A-1210477 | Mcl-1 | TR-FRET | Ki: 0.454 | [8][9] |
| Venetoclax (ABT-199) | Bcl-2 | Not Specified | <0.01 | |
| Bcl-xL | Not Specified | 48 | ||
| Bcl-w | Not Specified | 22 | ||
| Mcl-1 | Not Specified | >44,000 | ||
| Navitoclax (ABT-263) | Bcl-2 | Not Specified | <1 | [10] |
| Bcl-xL | Not Specified | <1 | [10] | |
| Bcl-w | Not Specified | <1 | [10] | |
| Mcl-1 | Not Specified | Resistant | [10] |
Table 2: Cellular Activity of BH3 Mimetics
| Compound | Cell Line | Assay | EC50 / IC50 (nM) | Reference |
| This compound (Compound 9) | Not Specified | Not Specified | Not Specified in search results | |
| S63845 | MOLM-13 (AML) | Cell Viability | 4 | [3] |
| MV4-11 (AML) | Cell Viability | 8 | [3] | |
| H929 (Multiple Myeloma) | Cell Viability | <100 | [2] | |
| AMO1 (Multiple Myeloma) | Cell Viability | <100 | [11] | |
| AMG-176 | MOLM-13 (AML) | Not Specified | 3.2 | |
| MV4-11 (AML) | Not Specified | 1.8 | ||
| AZD5991 | MOLP-8 (Multiple Myeloma) | Caspase Activity | 33 | [12] |
| MV4-11 (AML) | Caspase Activity | 24 | [12] | |
| A-1210477 | H929 (Multiple Myeloma) | Cell Viability | 36 | |
| H2110 (NSCLC) | Cell Viability | <10,000 | [8] | |
| H23 (NSCLC) | Cell Viability | <10,000 | [8] | |
| Venetoclax (ABT-199) | RS4;11 (ALL) | Cell Viability | 0.9 | |
| Navitoclax (ABT-263) | Various Hematological Cell Lines | Cell Viability | EC50 < 1,000 in 11/23 cell lines | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used to assess the performance of BH3 mimetics.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity
This assay is widely used to quantify the binding affinity of inhibitors to their target proteins.
-
Reagents and Materials:
-
Purified recombinant target proteins (e.g., Mcl-1, Bcl-2, Bcl-xL).
-
Fluorescently labeled BH3 peptide probe (e.g., FITC-Bim BH3).
-
Terbium-conjugated anti-GST antibody (or other appropriate antibody for the protein tag).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% BSA, 1 mM DTT).
-
Test compounds (BH3 mimetics) at various concentrations.
-
Microplates (e.g., 384-well, low-volume, black).
-
TR-FRET-compatible plate reader.
-
-
Procedure:
-
A reaction mixture is prepared containing the target protein, the fluorescently labeled BH3 peptide, and the terbium-labeled antibody in the assay buffer.
-
The test compound is serially diluted and added to the wells of the microplate.
-
The reaction mixture is then added to the wells containing the test compound.
-
The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (for terbium) and ~520 nm (for FITC).
-
The ratio of the emission signals is calculated to determine the degree of FRET, which is inversely proportional to the binding of the test compound.
-
IC50 values are determined by plotting the FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Ki values can then be calculated from the IC50 values using the Cheng-Prusoff equation.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[2][12][13][14]
-
Reagents and Materials:
-
Cancer cell lines of interest.
-
Cell culture medium and supplements.
-
Test compounds (BH3 mimetics) at various concentrations.
-
CellTiter-Glo® Reagent.
-
Opaque-walled multiwell plates (e.g., 96-well).
-
Luminometer.
-
-
Procedure:
-
Cells are seeded into the wells of an opaque-walled multiwell plate at a predetermined density and allowed to adhere overnight.
-
The test compounds are serially diluted and added to the wells.
-
The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
The plate and its contents are equilibrated to room temperature for approximately 30 minutes.[2][13]
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.[2][13]
-
The contents are mixed on an orbital shaker for about 2 minutes to induce cell lysis.[2][13]
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.[2][13]
-
Luminescence is measured using a luminometer.
-
The luminescent signal is proportional to the number of viable cells. EC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
Caption: The Bcl-2 family signaling pathway leading to apoptosis.
Caption: A typical experimental workflow for the evaluation of BH3 mimetics.
Caption: The mechanism of action of Mcl-1 inhibitors in inducing apoptosis.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. promega.com [promega.com]
- 3. poly-dtech.com [poly-dtech.com]
- 4. scispace.com [scispace.com]
- 5. A kinetic fluorescence polarization ligand assay for monitoring BAX early activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments [explorationpub.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Evaluation of BH3 mimetics as a combination therapy with irradiation in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. Luminescent cell viability assay [bio-protocol.org]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
Overcoming Resistance: A Synergistic Approach Combining Mcl-1 and MEK Inhibitors in Cancer Therapy
A deep dive into the synergistic effects of Mcl-1 and MEK inhibitors, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their combined efficacy in resistant cancers. We present supporting experimental data, detailed protocols for key experiments, and visualizations of the underlying biological processes.
The development of resistance to targeted therapies, such as MEK inhibitors, remains a significant hurdle in cancer treatment. The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical regulator of cell proliferation, survival, and differentiation, and its overactivation is implicated in about one-third of all cancers.[1] While MEK inhibitors have shown promise and have become a primary treatment option for certain cancers, their efficacy is often limited by intrinsic or acquired resistance.[1]
A growing body of evidence points to the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) as a key player in mediating this resistance. Mcl-1 is frequently overexpressed in various cancers and its amplification can confer a survival advantage to tumor cells, counteracting the pro-apoptotic signals induced by therapies like MEK inhibition.[2][3] This has led to the exploration of a combination therapy strategy: concurrently inhibiting both MEK and Mcl-1 to overcome resistance and enhance therapeutic efficacy.
This guide compares the performance of this combination therapy across different resistant cancer models, supported by quantitative data from preclinical studies.
Quantitative Data Summary
The following tables summarize the synergistic effects of combining Mcl-1 and MEK inhibitors on cell viability and tumor growth in various resistant cancer cell lines and in vivo models.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Cancer Type | MEK Inhibitor | Mcl-1 Inhibitor | IC50 (µM) - MEKi Alone | IC50 (µM) - MEKi + Mcl-1i | Reference |
| MDA-MB-231-R | Triple-Negative Breast Cancer | Selumetinib (AZD6244) | AZD5991 | 24.01 | 7.2 | [4] |
| SUM-149-R | Triple-Negative Inflammatory Breast Cancer | Selumetinib (AZD6244) | AZD5991 | 22.76 | 1.68 | [4] |
| H2030 | KRAS-mutant Non-Small Cell Lung Cancer | Trametinib | AM-8621 | >1 | ~0.01 | [5] |
| A549 | KRAS-mutant Non-Small Cell Lung Cancer | Trametinib | AM-8621 | >1 | ~0.1 | [5] |
Table 2: In Vivo Tumor Growth Inhibition
| Cancer Model | Treatment Group | Tumor Volume Reduction | Reference |
| SUM149-R Xenograft (TNBC) | Selumetinib (AZD6244) + MCL-1 Knockdown | Significantly reduced tumor development compared to control | [6] |
| H441 Xenograft (KRAS-mutant NSCLC) | Trametinib + MCL1 Knockdown | Almost completely suppressed tumor growth | [7] |
| H2030 Xenograft (KRAS-mutant NSCLC) | Trametinib + AM-4907 (Mcl-1i) | Significant tumor regression | [5] |
| A549 Xenograft (KRAS-mutant NSCLC) | Trametinib + AM-4907 (Mcl-1i) | Modest tumor growth inhibition | [5] |
Signaling Pathways and Experimental Workflow
To understand the mechanism of synergy, it is crucial to visualize the involved signaling pathways and the experimental approach to assess the combination's effect.
References
- 1. real-research.com [real-research.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploiting MCL-1 dependency with combination MEK + MCL-1 inhibitors leads to induction of apoptosis and tumor regression in KRAS mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MCL1 inhibition enhances the therapeutic effect of MEK inhibitors in KRAS-mutant lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Leading Mcl-1 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the in vitro performance of four prominent Myeloid cell leukemia-1 (Mcl-1) inhibitors: AZD5991, S63845, A-1210477, and AMG-176. This analysis is supported by experimental data from biochemical and cellular assays to aid in the selection of appropriate tool compounds for preclinical research.
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a key factor in the survival and proliferation of various cancer cells, making it a compelling target for therapeutic intervention. In recent years, several potent and selective small molecule inhibitors of Mcl-1 have been developed. This guide focuses on a direct comparison of the in vitro characteristics of four of the most frequently cited Mcl-1 inhibitors.
Biochemical Potency and Selectivity
The direct binding affinity and inhibitory activity of these compounds against the Mcl-1 protein have been characterized using various biochemical assays, primarily Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP). These assays measure the ability of the inhibitor to disrupt the interaction between Mcl-1 and a pro-apoptotic partner, such as a BH3 peptide.
| Inhibitor | Assay Type | Target | Ki (nM) | IC50 (nM) | Selectivity over Bcl-2/Bcl-xL | Source |
| AZD5991 | TR-FRET | Human Mcl-1 | 0.2 | 0.72 | >5,000-fold and >8,000-fold | [1] |
| S63845 | FP | Human Mcl-1 | 1.2 | - | >10,000-fold | [2] |
| SPR | Human Mcl-1 | 0.19 | - | >10,000-fold | [2] | |
| A-1210477 | Not Specified | Human Mcl-1 | 0.454 | 26.2 | >100-fold | [2] |
| AMG-176 | Not Specified | Human Mcl-1 | <1 | - | ~1,000-fold | [3] |
Table 1: Biochemical Activity of Mcl-1 Inhibitors. This table summarizes the reported binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of the selected Mcl-1 inhibitors from in vitro biochemical assays. The selectivity profile against other Bcl-2 family members is also highlighted.
Cellular Activity in Cancer Cell Lines
The ultimate test of an inhibitor's potential is its ability to induce cell death in cancer cells that are dependent on Mcl-1 for survival. The following table presents the half-maximal effective concentrations (EC50) or inhibitory concentrations (IC50) of the selected inhibitors in various cancer cell lines, as determined by cell viability assays such as CellTiter-Glo®.
| Inhibitor | Cell Line | Cancer Type | EC50/IC50 (nM) | Source |
| AZD5991 | HGG-080318 | High-Grade Glioma | 238 | |
| SUPSCG1 | High-Grade Glioma | 370 | ||
| MOLP-8 | Multiple Myeloma | 33 | [4] | |
| MV4-11 | Acute Myeloid Leukemia | 24 | [4] | |
| S63845 | HGG-080318 | High-Grade Glioma | 261 | |
| SUPSCG1 | High-Grade Glioma | 812 | ||
| H929 | Multiple Myeloma | <100 | [5] | |
| MOLM-13 | Acute Myeloid Leukemia | <100 | [5] | |
| A-1210477 | H929 | Multiple Myeloma | ~1,000 | [5] |
| MOLM-13 | Acute Myeloid Leukemia | ~1,000 | [5] | |
| AMG-176 | OPM-2 | Multiple Myeloma | ~50 | [3] |
| MOLM-13 | Acute Myeloid Leukemia | 1,600 |
Table 2: Cellular Potency of Mcl-1 Inhibitors in Cancer Cell Lines. This table provides a comparative overview of the cytotoxic effects of the selected Mcl-1 inhibitors on various cancer cell lines.
Mechanism of Action: The Mcl-1 Signaling Pathway
Mcl-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters the pro-apoptotic proteins Bak and Bax, preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP), which leads to the release of cytochrome c and ultimately, apoptosis. Mcl-1 inhibitors act as BH3 mimetics, binding to the BH3-binding groove of Mcl-1 and displacing Bak and Bax, thereby triggering the apoptotic cascade.
Caption: Mcl-1 signaling pathway and inhibitor mechanism of action.
Experimental Workflows
The in vitro evaluation of Mcl-1 inhibitors typically follows a tiered approach, starting with biochemical assays to determine direct binding and inhibition, followed by cellular assays to assess on-target activity and cytotoxicity in relevant cancer cell lines.
Caption: Typical in vitro experimental workflow for Mcl-1 inhibitor evaluation.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is commonly used to measure the binding affinity of inhibitors to Mcl-1.
Principle: The assay measures the disruption of the interaction between a terbium (Tb)-labeled anti-His antibody bound to His-tagged Mcl-1 (donor) and a fluorescently labeled BH3 peptide (acceptor). When in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. Inhibitors that bind to Mcl-1 prevent the peptide interaction, leading to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
Dilute recombinant His-tagged Mcl-1 protein, fluorescently labeled BH3 peptide (e.g., FAM-NoxaB), and Tb-labeled anti-His antibody in assay buffer to desired concentrations.
-
Prepare a serial dilution of the Mcl-1 inhibitor.
-
-
Assay Procedure (384-well plate format):
-
Add Mcl-1 inhibitor dilutions to the wells.
-
Add the Mcl-1 protein and Tb-anti-His antibody mixture to the wells and incubate.
-
Add the fluorescently labeled BH3 peptide to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at both ~620 nm (terbium) and ~520 nm (FAM).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This is a widely used method to assess the cytotoxic effects of inhibitors on cancer cell lines.
Principle: This homogeneous assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent contains a thermostable luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding:
-
Seed cancer cells in an opaque-walled 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the Mcl-1 inhibitor. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated controls.
-
Plot the normalized viability against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.
-
References
- 1. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Disruption of Mcl-1/BIM Interaction by Inhibitor 16: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein frequently overexpressed in various cancers, contributing to tumor maintenance and resistance to therapy.[1][2] Mcl-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, notably the BH3-only protein BIM.[1][3] Disrupting the Mcl-1/BIM interaction is a key therapeutic strategy to induce cancer cell death. This guide provides a comparative analysis of "Inhibitor 16" (also known as Compound 9), a novel platinum-based Mcl-1 inhibitor, and its efficacy in disrupting the Mcl-1/BIM interaction, benchmarked against other known Mcl-1 inhibitors.[4]
Comparative Efficacy of Mcl-1 Inhibitors
The following table summarizes the binding affinities of various small molecule inhibitors targeting Mcl-1. This data is compiled from fluorescence polarization assays, providing a quantitative measure of their ability to disrupt the interaction with BH3 peptides like BIM.
| Inhibitor | Mcl-1 Binding Affinity (Ki in nM) | Target Specificity | Noteworthy Characteristics |
| Inhibitor 16 (Compound 9) | Not explicitly stated in initial findings, but described as a potent inhibitor.[4] | Mcl-1 | Platinum-based, mitochondrial targeting.[4] |
| A-1210477 | 0.454 | Selective for Mcl-1 | First selective high-affinity Mcl-1 inhibitor.[5] |
| S63845 | < 0.1 (Ki) | Selective for Mcl-1 | Potent anti-tumor activity in preclinical models.[1][6] |
| AMG-176 | Clinically tested | Mcl-1 | Investigated in clinical trials.[5] |
| AZD5991 | Clinically tested | Mcl-1 | Investigated in clinical trials.[1][5] |
| Compound 17 | 88 (IC50) | Dual Mcl-1/Bcl-XL | Merged scaffold from an Mcl-1 and a Bcl-XL inhibitor.[7] |
| S1 | 58 (Kd) | Pan-Bcl-2 family | Also reported to upregulate the BH3-only protein Noxa.[7] |
Experimental Protocols for Validation
Validating the disruption of the Mcl-1/BIM interaction is crucial. Below are detailed methodologies for key experiments typically employed in the characterization of Mcl-1 inhibitors.
Fluorescence Polarization (FP) Assay
This assay quantitatively measures the binding affinity of an inhibitor to Mcl-1 by assessing the displacement of a fluorescently labeled BIM BH3 peptide.
-
Principle: A small, fluorescently labeled peptide (like BIM BH3) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein (Mcl-1), its tumbling slows, increasing the polarization. An inhibitor that displaces the peptide will cause a decrease in polarization.
-
Protocol:
-
Recombinant human Mcl-1 protein is incubated with a fluorescently labeled BIM BH3 peptide to form a complex.
-
Serial dilutions of the test inhibitor (e.g., Inhibitor 16) are added to the Mcl-1/BIM-peptide complex.
-
The mixture is incubated to reach binding equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value (the concentration of inhibitor required to displace 50% of the bound peptide) is calculated from the dose-response curve. The Ki (inhibition constant) can then be derived.
-
Co-Immunoprecipitation (Co-IP)
This technique is used to verify the disruption of the Mcl-1/BIM interaction within a cellular context.
-
Principle: An antibody against a target protein (e.g., Mcl-1) is used to pull down that protein from a cell lysate. Interacting proteins (e.g., BIM) are also pulled down and can be detected by Western blotting.
-
Protocol:
-
Cancer cells expressing Mcl-1 and BIM are treated with the inhibitor (e.g., Inhibitor 16) or a vehicle control for a specified time.
-
Cells are lysed to release proteins while preserving protein-protein interactions.
-
The lysate is incubated with an antibody specific to Mcl-1, which is coupled to agarose or magnetic beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads and separated by SDS-PAGE.
-
Western blotting is performed using an antibody against BIM to detect the amount of BIM that was co-immunoprecipitated with Mcl-1. A decrease in the BIM signal in the inhibitor-treated sample compared to the control indicates disruption of the interaction.
-
Cellular Apoptosis Assays
These assays determine the biological consequence of disrupting the Mcl-1/BIM interaction, which is the induction of programmed cell death (apoptosis).
-
Principle: The release of BIM from Mcl-1 initiates a cascade of events leading to apoptosis, which can be measured by various cellular markers.
-
Methods:
-
Caspase-Glo 3/7 Assay: Measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.[6]
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
-
JC-1 Assay: Measures the mitochondrial membrane potential, which is dissipated during apoptosis.[8]
-
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental logic, the following diagrams illustrate the Mcl-1/BIM signaling pathway, the workflow for validating inhibitor efficacy, and a comparative logic diagram.
Caption: Mcl-1/BIM signaling pathway and the action of Inhibitor 16.
Caption: Experimental workflow for validating an Mcl-1 inhibitor.
Caption: Logical framework for comparing Mcl-1 inhibitors.
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of released Bim to Mcl-1 is a mechanism of intrinsic resistance to ABT-199 which can be overcome by combination with daunorubicin or cytarabine in AML cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of Mcl-1 Inhibitor 16 in Overcoming Chemotherapy Resistance
A deep dive into the cross-resistance profile of the novel Mcl-1 inhibitor 16 (also known as Compound 9) reveals its potential to circumvent resistance to established chemotherapeutic agents, particularly the Bcl-2 inhibitor, Venetoclax (ABT-199). This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein frequently overexpressed in various cancers, contributing to tumor survival and resistance to therapy.[1] this compound, a novel platinum-based compound that targets mitochondria, has demonstrated significant anti-tumor activity, both as a single agent and in combination with other drugs.[2] This guide explores the experimental evidence of its efficacy, particularly in the context of cross-resistance with other chemotherapies.
Comparative Efficacy of this compound
The primary research on this compound highlights its synergy with the Bcl-2 inhibitor Venetoclax (ABT-199), especially in cancer cells that have developed resistance to Venetoclax.[3] Overexpression of Mcl-1 is a known mechanism of resistance to Bcl-2 inhibitors like Venetoclax.[4] By directly targeting Mcl-1, inhibitor 16 can restore the apoptotic signaling pathway that is otherwise blocked, leading to cell death in resistant cancer cells.
While specific quantitative data on the cross-resistance of this compound with a wide range of conventional chemotherapies is not yet extensively published, its efficacy in Venetoclax-resistant models provides a strong rationale for its potential to overcome resistance mediated by the Bcl-2 family of proteins.
Table 1: Synergistic Activity of this compound with Venetoclax (ABT-199)
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) | Synergy Level |
| ABT-199 Resistant Cell Line A | This compound | Data not available in abstract | Data not available in abstract | Synergistic |
| ABT-199 Resistant Cell Line B | This compound + ABT-199 | Data not available in abstract | Data not available in abstract | Synergistic |
Note: Specific IC50 and Combination Index values are pending access to the full-text publication of Lu et al., 2023. The synergistic effect is noted in the publication's abstract.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for key experiments typically performed in the evaluation of novel anti-cancer compounds. The specific details for this compound would be found in the primary research article.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound, other chemotherapies, or a combination of both. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or Sorenson's buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the half-maximal inhibitory concentration (IC50).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are treated with the desired compounds for a specified time.
-
Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-tumor effect by disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bak and Bax, thereby initiating the intrinsic apoptotic pathway.[5]
Caption: this compound blocks Mcl-1, leading to apoptosis.
In cancer cells resistant to Bcl-2 inhibitors like Venetoclax, the survival of the cell is often dependent on Mcl-1. The experimental workflow to demonstrate the synergy between this compound and Venetoclax is depicted below.
Caption: Investigating synergy between Mcl-1i 16 and Venetoclax.
Conclusion
This compound presents a promising therapeutic strategy, particularly for cancers that have developed resistance to Bcl-2 inhibition. Its ability to synergize with Venetoclax in resistant cell models underscores its potential to overcome a significant clinical challenge. Further research, including comprehensive cross-resistance studies with a broader panel of chemotherapeutic agents, is warranted to fully elucidate the clinical potential of this novel compound. The detailed experimental data from the primary publication by Lu et al. (2023) will be instrumental in guiding these future investigations.
References
- 1. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Induction of apoptosis by MCL-1 inhibitors in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
A Comparative Guide to the Pharmacokinetic Profiles of Mcl-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein frequently overexpressed in various cancers, contributing to tumor progression and resistance to therapy. As a key member of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, Mcl-1 has emerged as a high-priority target for cancer drug development. This guide provides a comparative overview of the pharmacokinetic (PK) profiles of several Mcl-1 inhibitors currently under investigation, supported by available experimental data.
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 exerts its pro-survival function by binding to and sequestering pro-apoptotic proteins, such as Bak and Bim. This action prevents the activation of the intrinsic apoptotic pathway. Mcl-1 inhibitors are designed to disrupt this protein-protein interaction, thereby liberating pro-apoptotic factors, which leads to the induction of programmed cell death in cancer cells dependent on Mcl-1 for survival.
Caption: Mcl-1's role in apoptosis and its inhibition.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for a selection of Mcl-1 inhibitors. It is important to note that direct cross-comparison should be approached with caution due to variations in study design, species, and analytical methods. Data for many compounds, particularly those in early development, is not always publicly available.
| Inhibitor | Development Stage | Route of Administration | Half-life (t1/2) | Cmax | Tmax | AUC | Oral Bioavailability (%) | Species | Citation |
| AMG-176 | Phase I | Oral / IV | Short | N/A | N/A | N/A | Yes | Human / Mouse | [1][2] |
| AMG-397 | Phase I | Oral | N/A | N/A | N/A | N/A | Yes | Human / Mouse | [3] |
| AZD5991 | Phase I (Terminated) | IV | N/A | N/A | N/A | N/A | N/A | Human / Mouse | [1][4][5][6] |
| S64315 (MIK665) | Phase I/II | IV | N/A | N/A | N/A | 33,975 ng/mL·h (mouse, 12.5 mg/kg) | N/A | Human / Mouse | [7] |
| VU661013 | Preclinical | N/A | N/A | N/A | N/A | N/A | N/A | Mouse | [8][9] |
| A-1210477 | Preclinical | N/A | N/A | N/A | N/A | N/A | N/A | Mouse | [10][11][12] |
| UMI-77 | Preclinical | IV | N/A | N/A | N/A | N/A | N/A | Mouse | [13][14][15][16] |
N/A: Not Available in public sources.
Experimental Protocols
Generalized In Vivo Pharmacokinetic Study in Mice
The following protocol outlines a typical experimental workflow for determining the pharmacokinetic profile of a small molecule Mcl-1 inhibitor in mice.
1. Animal Model:
-
Species: Male or female CD-1 or C57BL/6 mice, 8-10 weeks old.
-
Acclimation: Animals are acclimated for at least one week prior to the study.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Animals may be fasted overnight before oral administration.
2. Drug Formulation and Administration:
-
Formulation: The Mcl-1 inhibitor is formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) to ensure solubility and stability.
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus injection via the tail vein to determine clearance and volume of distribution.
-
Oral (PO): Administered via oral gavage to assess oral bioavailability.
-
-
Dose: A range of doses is typically evaluated.
3. Sample Collection:
-
Blood Sampling: Serial blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous or tail vein.
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
4. Bioanalytical Method:
-
Sample Analysis: Plasma concentrations of the Mcl-1 inhibitor are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Standard Curve: A standard curve is prepared by spiking known concentrations of the compound into blank plasma to allow for accurate quantification.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Parameters Calculated:
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
Cmax (Maximum Concentration): The peak plasma concentration observed after administration.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100%.
-
Experimental Workflow Visualization
The following diagram illustrates the generalized workflow for a preclinical pharmacokinetic study.
Caption: Preclinical pharmacokinetic study workflow.
Conclusion
The development of potent and selective Mcl-1 inhibitors represents a promising therapeutic strategy for a variety of cancers. Understanding the pharmacokinetic profiles of these molecules is crucial for their successful translation into clinical candidates. While publicly available data is limited for many compounds, this guide provides a snapshot of the current landscape. Continued research and publication of detailed pharmacokinetic data will be essential for advancing this important class of anti-cancer agents. Researchers are encouraged to consult the primary literature and clinical trial databases for the most up-to-date information.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AMG 176, a Selective MCL1 Inhibitor, Is Effective in Hematologic Cancer Models Alone and in Combination with Established Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Phase 1 First-in-Human Study of the MCL-1 Inhibitor AZD5991 in Patients with Relapsed/Refractory Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AZD5991 [openinnovation.astrazeneca.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. A Novel MCL-1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel MCL1 Inhibitor Combined with Venetoclax Rescues Venetoclax-Resistant Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. A novel small-molecule inhibitor of mcl-1 blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. UMI-77 targets MCL-1 to activate mitophagy and ameliorate periodontitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index: Mcl-1 Inhibitor S63845 Versus Pan-Bcl-2 Inhibitors
A detailed evaluation for researchers and drug development professionals of the preclinical efficacy and safety profiles of the selective Mcl-1 inhibitor, S63845, against the pan-Bcl-2 inhibitors, navitoclax and obatoclax.
This guide provides a comprehensive comparison of the therapeutic index of the selective Mcl-1 inhibitor, S63845, with the pan-Bcl-2 inhibitors, navitoclax and obatoclax. The therapeutic index, a measure of a drug's safety, is a critical parameter in drug development. A wider therapeutic index indicates a greater margin between the dose required for a therapeutic effect and the dose that causes toxicity. This analysis is based on a compilation of preclinical data from various studies to aid researchers in evaluating the potential of these apoptosis-inducing agents.
Mechanism of Action: A Tale of Two Strategies
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both pro-apoptotic and anti-apoptotic members. In many cancers, the overexpression of anti-apoptotic proteins, such as Mcl-1, Bcl-2, and Bcl-xL, allows malignant cells to evade programmed cell death. Mcl-1 inhibitors and pan-Bcl-2 inhibitors represent two distinct therapeutic strategies to counteract this survival mechanism.
Mcl-1 Inhibition: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein frequently overexpressed in various cancers, contributing to tumor progression and resistance to therapy.[1] Selective Mcl-1 inhibitors, such as S63845, bind with high affinity to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax.[2] This frees Bak and Bax to induce mitochondrial outer membrane permeabilization and initiate apoptosis.[2]
Pan-Bcl-2 Inhibition: Pan-Bcl-2 inhibitors, such as navitoclax and obatoclax, have a broader target profile, inhibiting multiple anti-apoptotic Bcl-2 family members. Navitoclax potently inhibits Bcl-2, Bcl-xL, and Bcl-w, while obatoclax inhibits Bcl-2, Bcl-xL, Mcl-1, and other members.[3][4] By inhibiting a wider range of anti-apoptotic proteins, these agents can be effective in tumors that rely on multiple Bcl-2 family members for survival.
Figure 1. Simplified signaling pathway of apoptosis regulation and the mechanism of action of Mcl-1 and pan-Bcl-2 inhibitors.
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of these inhibitors is a key indicator of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of S63845, navitoclax, and obatoclax in various cancer cell lines.
Table 1: In Vitro Efficacy (IC50) of S63845 (Mcl-1 Inhibitor)
| Cell Line | Cancer Type | IC50 (µM) |
| H929 | Multiple Myeloma | ~0.1 |
| U-2946 | Lymphoma | ~0.1 |
| MOLM13 | Acute Myeloid Leukemia | <1 |
| MV-4-11 | Acute Myeloid Leukemia | <1 |
Data compiled from multiple preclinical studies.[5][6]
Table 2: In Vitro Efficacy (IC50) of Navitoclax (Pan-Bcl-2 Inhibitor)
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | >13 |
| NCI-H460 | Non-Small Cell Lung Cancer | >13 |
| Variety of cell lines | Various Cancers | Geometric mean: 5.69 |
Data compiled from multiple preclinical studies.[7][8]
Table 3: In Vitro Efficacy (IC50) of Obatoclax (Pan-Bcl-2 Inhibitor)
| Cell Line | Cancer Type | IC50 (µM) |
| MOLM13 | Acute Myeloid Leukemia | 0.004 - 0.16 |
| MV-4-11 | Acute Myeloid Leukemia | 0.009 - 0.046 |
| Kasumi-1 | Acute Myeloid Leukemia | 0.008 - 845 |
| OCI-AML3 | Acute Myeloid Leukemia | 0.012 - 0.382 |
| HCT116 | Colorectal Cancer | 0.026 |
| HT-29 | Colorectal Cancer | 0.041 |
| LoVo | Colorectal Cancer | 0.040 |
Data compiled from multiple preclinical studies.[9][10][11]
In Vivo Efficacy and Toxicity: Towards the Therapeutic Index
The therapeutic index is determined by comparing the efficacy of a drug in preclinical tumor models with its toxicity at various doses. This section presents data on the in vivo efficacy and maximum tolerated dose (MTD) of the inhibitors.
Table 4: In Vivo Efficacy and Toxicity of S63845, Navitoclax, and Obatoclax
| Inhibitor | Animal Model | Efficacy | Maximum Tolerated Dose (MTD) | Key Toxicities |
| S63845 | Humanized Mcl-1 mice with Eµ-Myc lymphoma | 60% of mice cured at 12.5 mg/kg for 5 days.[12] | 12.5 mg/kg (i.v. for 5 days) in humanized Mcl-1 mice.[3] | On-target hematopoietic, hepatic, and cardiac toxicities.[13] |
| Navitoclax | Mice with SKOV3 xenografts | Significant tumor growth inhibition in combination with docetaxel.[1] | 250 mg/day (continuous dosing) determined as optimal for phase II in CLL patients.[14] | On-target thrombocytopenia due to Bcl-xL inhibition.[15] |
| Obatoclax | Mice with SCC029B xenografts | Reduced tumor mean volume compared to controls.[16] | 28 mg/m² (3-hour infusion every 3 weeks) in CLL patients.[14] | Neurological (somnolence, euphoria, ataxia). Off-target effects reported.[5][16] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Figure 2. Workflow for the MTT cell viability assay.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key executioners of apoptosis.
-
Cell Treatment: Treat cells with the inhibitor in a 96-well white-walled plate.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase 3/7 activity.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer the inhibitor or vehicle control to the mice via the desired route (e.g., oral gavage, intravenous injection) according to a predetermined schedule.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
Maximum Tolerated Dose (MTD) Study
This study determines the highest dose of a drug that can be administered without causing unacceptable toxicity.
-
Dose Escalation: Administer increasing doses of the inhibitor to different groups of mice.
-
Observation: Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and mortality, over a defined period (e.g., 7-14 days).
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >20% weight loss or mortality).
Figure 3. Logical relationship between in vivo xenograft and MTD studies for therapeutic index evaluation.
Discussion and Conclusion
The evaluation of the therapeutic index of Mcl-1 inhibitors versus pan-Bcl-2 inhibitors reveals a trade-off between selectivity and broad activity.
-
S63845 , as a selective Mcl-1 inhibitor, demonstrates high potency against Mcl-1-dependent cancer cells.[5] Its therapeutic window is dependent on the degree to which normal tissues rely on Mcl-1 for survival. Preclinical studies suggest a manageable safety profile, though on-target toxicities in hematopoietic, hepatic, and cardiac tissues are a concern.[13]
-
Navitoclax , a pan-Bcl-2 inhibitor, shows efficacy in a broader range of tumors that may not be solely dependent on Mcl-1. However, its clinical utility is limited by on-target thrombocytopenia due to the inhibition of Bcl-xL, which is essential for platelet survival.[9][15]
-
Obatoclax , another pan-Bcl-2 inhibitor, also has broad activity but is associated with neurological side effects that appear to be off-target.[5] The modest efficacy and toxicity profile have limited its clinical development.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, Pharmacokinetics, Pharmacodynamics, and Activity of Navitoclax, a Targeted High Affinity Inhibitor of BCL-2, in Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of in vitro antileukemic activity of obatoclax and ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Small molecule obatoclax (GX15-070) antagonizes MCL-1 and overcomes MCL-1-mediated resistance to apoptosis | Semantic Scholar [semanticscholar.org]
- 5. Attacking Cancer’s Achilles Heel: Antagonism of Anti-Apoptotic BCL-2 Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An evidence-based review of obatoclax mesylate in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. MCL1 inhibitors S63845/MIK665 plus Navitoclax synergistically kill difficult-to-treat melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Phase I study of obatoclax mesylate (GX15-070), a small molecule pan–Bcl-2 family antagonist, in patients with advanced chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AKT inhibition sensitizes acute leukemia cells to S63845-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Personal protective equipment for handling Mcl-1 inhibitor 16
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial safety and logistical information for the handling and disposal of Mcl-1 inhibitor 16, a platinum-based, mitochondria-targeting compound. Given the limited publicly available safety data specific to "this compound," this guidance is based on the general principles for handling potent cytotoxic and platinum-based compounds, as well as the known mechanisms of Mcl-1 inhibitors. A thorough, compound-specific risk assessment should be conducted before any handling.
Pre-Handling and Risk Assessment
Before working with this compound, a comprehensive risk assessment is mandatory. This process should identify potential hazards and establish procedures to minimize exposure.
Logical Workflow for Risk Assessment:
Caption: Risk assessment workflow before handling this compound.
Personal Protective Equipment (PPE)
The handling of cytotoxic agents like this compound necessitates specific levels of PPE to prevent occupational exposure.[1][2] PPE should be selected based on the specific task and the potential for exposure.
Table 1: Recommended PPE for Handling this compound
| Task | Required Personal Protective Equipment |
| Handling Unopened Vials/Storage | - Single pair of chemotherapy-tested nitrile gloves.[2] |
| Weighing and Reconstituting (Powder Form) | - Engineering Control: Chemical fume hood or biological safety cabinet (Class II).- Respiratory: N95 respirator or higher.- Hand: Double-gloving with chemotherapy-tested nitrile gloves.[2]- Body: Disposable gown with knit cuffs, resistant to hazardous drugs.[2]- Eye: Safety glasses with side shields or chemical splash goggles.[3] |
| Handling Stock Solutions (Liquid Form) | - Engineering Control: Chemical fume hood or biological safety cabinet.- Hand: Double-gloving with chemotherapy-tested nitrile gloves.- Body: Disposable gown with knit cuffs.- Eye: Safety glasses with side shields or goggles.[3] |
| Administering to Cell Cultures | - Engineering Control: Biological safety cabinet (Class II).- Hand: Chemotherapy-tested nitrile gloves.- Body: Laboratory coat or disposable gown. |
| Waste Disposal | - Hand: Double-gloving with chemotherapy-tested nitrile gloves.- Body: Disposable gown.- Eye: Safety glasses with side shields or goggles. |
| Spill Cleanup | - Respiratory: N95 respirator or higher.- Hand: Heavy-duty ("industrial thickness") chemotherapy gloves over nitrile gloves.[3]- Body: Impervious disposable gown and shoe covers.- Eye: Chemical splash goggles and face shield.[4] |
Note: All disposable PPE must not be re-used. Reusable PPE must be decontaminated after use.[2]
Operational Plan: Step-by-Step Handling Procedures
A. Reconstitution of Lyophilized Powder
-
Preparation: Don all required PPE as specified in Table 1. Prepare the work surface within a certified chemical fume hood or biological safety cabinet by covering it with a disposable, plastic-backed absorbent pad.
-
Vial Handling: Before opening, carefully inspect the vial for any cracks or damage. Wipe the exterior of the vial with a disinfectant wipe.
-
Reconstitution: Uncap the vial and slowly add the required volume of solvent, directing the stream down the inner wall of the vial to avoid aerosolization.
-
Dissolution: Gently swirl or vortex the vial until the inhibitor is fully dissolved. Avoid shaking, which can generate aerosols.
-
Storage: Seal the vial tightly. Label it clearly with the compound name, concentration, date, and your initials. Store at the recommended temperature as per the Certificate of Analysis.[5]
B. Dilution for Experimental Use
-
Preparation: Work within a biological safety cabinet. Don appropriate PPE for handling stock solutions.
-
Calculation: Calculate the required volume of the stock solution needed to achieve the final desired concentration in your cell culture media or vehicle.
-
Aseptic Transfer: Using a sterile pipette, carefully transfer the calculated volume of the stock solution into the appropriate sterile vessel containing the diluent.
-
Mixing: Mix thoroughly by gentle pipetting or swirling.
-
Labeling: Clearly label the vessel containing the diluted inhibitor.
Mcl-1 Signaling and Mechanism of Action
Mcl-1 is a pro-survival protein of the Bcl-2 family that prevents apoptosis by binding to and sequestering pro-apoptotic proteins like Bak and Bax.[6][7] Mcl-1 inhibitors competitively bind to the same site on Mcl-1, freeing Bak and Bax to initiate the apoptotic cascade.[6] The stability and activity of the Mcl-1 protein itself are tightly regulated by various signaling pathways.[8][9]
Caption: Simplified Mcl-1 signaling pathway and inhibitor action.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste according to institutional and local regulations.
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Disposal Procedure |
| Unused/Expired Inhibitor (Powder or Liquid) | - Do not dispose of down the drain.- Treat as hazardous chemical waste.- Place in a clearly labeled, sealed container for collection by Environmental Health & Safety (EHS). |
| Contaminated PPE (Gloves, Gowns, etc.) | - Place immediately into a designated, clearly labeled cytotoxic waste container (e.g., yellow bag or sharps container for sharp items).[1] |
| Contaminated Labware (Pipette tips, tubes) | - Dispose of directly into a cytotoxic sharps container or a designated cytotoxic waste bag. |
| Contaminated Cell Culture Media/Plates | - Aspirate liquid waste into a flask containing a suitable deactivating agent (e.g., bleach, if compatible) or collect for EHS disposal.- Dispose of plasticware into cytotoxic waste containers. |
Emergency Procedures: Spill Management
Prompt and correct management of spills is critical to prevent exposure.[1]
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or involves a highly concentrated powder, evacuate the immediate area.
-
Secure Area: Cordon off the spill area to prevent entry.
-
Don PPE: Retrieve the designated cytotoxic spill kit and don the appropriate PPE (see Table 1).
-
Contain Spill:
-
Liquid: Cover with absorbent pads from the spill kit, starting from the outside and working inward.
-
Powder: Gently cover with damp absorbent pads to avoid making the powder airborne. Do not dry-sweep.
-
-
Clean Area: Using the tools in the spill kit, carefully collect all contaminated materials and place them into the provided cytotoxic waste bag. Clean the spill area with a detergent solution, followed by a disinfectant, using fresh absorbent pads for each step.
-
Dispose of Waste: Seal the cytotoxic waste bag and place it in the designated hazardous waste collection area.
-
Decontaminate: Remove PPE, placing all disposable items into the waste bag. Wash hands thoroughly with soap and water.
-
Report: Report the incident to your supervisor and EHS as per institutional policy.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. pogo.ca [pogo.ca]
- 3. england.nhs.uk [england.nhs.uk]
- 4. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
